1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one
Description
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h2-5,10-11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQOKMDKQJVMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066687 | |
| Record name | Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21213-89-8 | |
| Record name | 1-(4-Hydroxyphenyl)-2-(methylamino)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21213-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Hydroxy-2-(methylamino)acetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021213898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-HYDROXY-2-(METHYLAMINO)ACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK69P7LHS6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and characterization of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one
An In-Depth Technical Guide on the Synthesis and Characterization of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a compound of significant interest in medicinal chemistry. With the molecular formula C₉H₁₁NO₂, this α-amino ketone serves as a valuable intermediate and a structural motif in the development of various biologically active agents.[1][2][3] This document details a robust and reproducible multi-step synthetic pathway, starting from the commercially available precursor, 4-hydroxyacetophenone. Each synthetic step is accompanied by a thorough explanation of the underlying chemical principles and reaction mechanisms. Furthermore, this guide outlines a complete protocol for the structural elucidation and purity verification of the final compound, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, step-by-step experimental procedures.
Introduction: Significance and Physicochemical Properties
This compound is an organic compound featuring a ketone, a secondary amine, and a phenol functional group.[1] This unique combination of functionalities makes it a versatile building block in organic synthesis. The presence of the hydroxyphenyl group allows for hydrogen bonding, while the methylamino group can participate in ionic interactions, which are crucial for molecular recognition at biological targets.[1]
The compound has been investigated for its potential biological activities, including the inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, suggesting its therapeutic potential in conditions such as glaucoma and Alzheimer's disease.[1] Its structural similarity to endogenous catecholamines also makes it a subject of interest in pharmacological studies. This guide provides the foundational knowledge required for the reliable synthesis and rigorous characterization of this important molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [2][3] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| CAS Number | 21213-89-8 | [2][3] |
| Melting Point | 147-148 °C | [2] |
| Appearance | Solid (Predicted) |
Strategic Synthesis Pathway
The synthesis of this compound is most effectively achieved through a three-step sequence starting from 4-hydroxyacetophenone. This pathway involves an initial α-bromination of the ketone, followed by a nucleophilic substitution with methylamine. This approach is reliable, scalable, and utilizes readily available starting materials.
Retrosynthetic Analysis & Workflow
The retrosynthetic strategy involves disconnecting the C-N bond at the α-position to the carbonyl, leading back to an α-haloketone and methylamine. The α-haloketone, in turn, is derived from the corresponding ketone, 4-hydroxyacetophenone, via an α-halogenation reaction.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one (Intermediate 1)
This reaction proceeds via an acid-catalyzed α-bromination of the ketone. The acid catalyst promotes the formation of an enol tautomer, which is the active nucleophile that attacks elemental bromine.[4][5] Acetic acid serves as both the solvent and the acid catalyst.[6]
-
Materials:
-
4-Hydroxyacetophenone (1.0 eq)
-
Bromine (Br₂) (1.05 eq)
-
Glacial Acetic Acid
-
-
Protocol:
-
Dissolve 4-hydroxyacetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Protect the setup from light.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution over 30-60 minutes. Maintain the temperature below 10 °C. The red-brown color of bromine should dissipate as it reacts.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
The solid product, 2-bromo-1-(4-hydroxyphenyl)ethan-1-one, will precipitate. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water to remove residual acetic acid and HBr.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure α-bromo ketone.
-
Step 2: Synthesis of this compound (Final Product)
The purified α-bromo ketone undergoes a nucleophilic substitution reaction with methylamine. The nitrogen atom of methylamine acts as the nucleophile, displacing the bromide ion.[7][8] An excess of methylamine is used to act as both the nucleophile and the base to neutralize the HBr formed during the reaction.
-
Materials:
-
2-Bromo-1-(4-hydroxyphenyl)ethan-1-one (1.0 eq)
-
Methylamine (40% solution in water or in ethanol) (3.0 eq)
-
Ethanol
-
-
Protocol:
-
Suspend the 2-bromo-1-(4-hydroxyphenyl)ethan-1-one in ethanol in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly add the methylamine solution to the stirred suspension.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to yield pure this compound.
-
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Caption: Key functional groups of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons and their neighboring environments. The expected spectrum would show distinct signals for the aromatic protons, the methylene (CH₂) protons adjacent to the carbonyl and amine, the amine (NH) proton, the methyl (CH₃) protons, and the phenolic (OH) proton.
-
¹³C NMR Spectroscopy: This provides information on the different types of carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.
Table 2: Predicted NMR Spectral Data (in DMSO-d₆)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.8 (d) | Doublet | 2H | Protons ortho to C=O |
| Aromatic | ~6.9 (d) | Doublet | 2H | Protons ortho to OH |
| Methylene | ~4.0 (s) | Singlet | 2H | -CO-CH₂ -NH- |
| Methyl | ~2.4 (s) | Singlet | 3H | -NH-CH₃ |
| Amine | Variable | Broad Singlet | 1H | -NH - |
| Phenolic | Variable | Broad Singlet | 1H | -OH |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Carbonyl | ~195 | C =O | ||
| Aromatic | ~162 | C -OH | ||
| Aromatic | ~131 | C H (ortho to C=O) | ||
| Aromatic | ~128 | C -C=O | ||
| Aromatic | ~115 | C H (ortho to OH) | ||
| Methylene | ~55 | -C H₂-NH- | ||
| Methyl | ~35 | -NH-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[9]
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Phenol O-H Stretch | 3200-3600 | Broad |
| Amine N-H Stretch | 3300-3500 | Sharp, medium |
| Aromatic C-H Stretch | 3000-3100 | Sharp |
| Aliphatic C-H Stretch | 2850-2960 | Sharp |
| Ketone C=O Stretch | 1660-1680 | Strong, sharp |
| Aromatic C=C Stretch | 1585-1600 | Medium |
| C-N Stretch | 1020-1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Technique: Electrospray Ionization (ESI) is commonly used for this type of polar molecule.
-
Expected Results:
-
Molecular Ion Peak ([M+H]⁺): Expected at m/z = 166.086.[10]
-
Key Fragments: Fragmentation would likely occur via alpha-cleavage on either side of the carbonyl group, leading to characteristic fragment ions.
-
Physical and Chromatographic Analysis
-
Melting Point: A sharp melting point range (e.g., 147-148 °C) is indicative of high purity.[2]
-
Thin-Layer Chromatography (TLC): TLC is used to monitor reaction progress and assess the purity of the final product. A single spot under UV visualization in an appropriate solvent system (e.g., Dichloromethane/Methanol 9:1) indicates a pure compound.
Applications and Future Perspectives
This compound is more than just a synthetic intermediate; it is a scaffold with demonstrated biological relevance.[1] Its role as an inhibitor of key enzymes opens avenues for the development of new therapeutic agents.[1]
For drug development professionals, this compound represents:
-
A starting point for library synthesis to explore structure-activity relationships (SAR).
-
A precursor for more complex molecules, such as analogs of phenylephrine or other adrenergic agonists.
-
A lead compound for optimization to improve potency, selectivity, and pharmacokinetic properties.
Future research could focus on synthesizing derivatives by modifying the phenolic hydroxyl group, the aromatic ring, or the methylamino group to probe interactions with various biological targets.[11][12][13]
Conclusion
This guide has presented a detailed and practical framework for the synthesis and characterization of this compound. By following the robust three-step synthesis from 4-hydroxyacetophenone and employing the comprehensive analytical methods described, researchers can reliably produce and validate this valuable chemical entity. The information provided herein serves as a critical resource for scientists engaged in organic synthesis and medicinal chemistry, facilitating further exploration of this compound and its derivatives in the pursuit of novel therapeutics.
References
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. Available from: [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023-01-29). Available from: [Link]
-
ResearchGate. How can i perform Friedel crafts acylation with phenol? (2018-03-26). Available from: [Link]
-
Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. (2015-05-16). Available from: [Link]
-
University of Calgary. Ch24 - Acylation of phenols. Available from: [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. (2025-03-09). Available from: [Link]
-
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available from: [Link]
-
ACS Publications. Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine. (2020-05-01). Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
US EPA. Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)- - Substance Details - SRS. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Available from: [Link]
-
PubChemLite. This compound. Available from: [Link]
-
PubChem. 1-(4-Hydroxyphenyl)-2-(methylamino)ethanol tartrate | C13H19NO8 | CID 134720. Available from: [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0296407). Available from: [Link]
-
NIST WebBook. Ethanone, 1-(4-hydroxyphenyl)-2-phenyl-. Available from: [Link]
-
Semantic Scholar. The Reactions of a-Bromo Ketones with Primary Amines. Available from: [Link]
-
NIH. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. Available from: [Link]
- Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
-
ACS Publications. The Reactions of α-Bromo Ketones with Primary Amines. Available from: [Link]
-
CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available from: [Link]
-
OpenStax. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]
-
NIH. 1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one - PubChem. Available from: [Link]
- Google Patents. US8455692B2 - Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol.
-
PubMed. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Available from: [Link]
-
Wiley SpectraBase. 1-(4-Hydroxy-2-methylphenyl)ethanone - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
NIST WebBook. Ethanone, 1-(2-hydroxyphenyl)-. Available from: [Link]
-
PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Available from: [Link]
-
YouTube. Introduction to IR Spectroscopy. Ketones. (2012-10-10). Available from: [Link]
-
Trinity College Dublin. ethylamino)‐. Available from: [Link]
-
ResearchGate. Synthesis and conformational study of basic substituted (4-hydroxyphenyl)-ethanones as intermediates of biologically active compounds | Request PDF. (2025-08-06). Available from: [Link]
-
ResearchGate. IR spectroscopy of 2-hydroxy-1,2-diphenylethan-1-one (at left) and copper(II). Available from: [Link]
-
NIST WebBook. Ethanone, 1-(4-methylphenyl)-. Available from: [Link]
-
ResearchGate. Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3 R ,4 S )-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic | Request. Available from: [Link]
Sources
- 1. Buy this compound | 21213-89-8 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 11. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jelsciences.com [jelsciences.com]
- 13. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Sympathone (Oxilofrine)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the physical and chemical properties of Sympathone, a synthetic sympathomimetic amine. The information herein is curated to support research, development, and analytical activities related to this compound.
Introduction and Chemical Identity
Sympathone, known scientifically as oxilofrine and by synonyms such as methylsynephrine and 4-hydroxyephedrine, is a sympathomimetic agent developed in the 1930s.[1] Chemically, it is classified as a substituted phenethylamine and is structurally related to ephedrine.[1] Its primary therapeutic applications have been as an antihypotensive agent to treat low blood pressure and as a cough suppressant.[1] Despite its history of medical use in some countries, oxilofrine is not approved as a prescription drug or dietary supplement in the United States.[1][2] Furthermore, it is listed as a prohibited stimulant by the World Anti-Doping Agency (WADA) due to its potential to enhance athletic performance.[3]
Nomenclature and Chemical Identifiers:
-
Systematic (IUPAC) Name: 4-[(1R,2S)-1-hydroxy-2-(methylamino)propyl]phenol[4]
-
Common Names: Oxilofrine, Methylsynephrine, p-Hydroxyephedrine[4]
-
CAS Number: 365-26-4[4]
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems and for the development of analytical methods and formulations.
Table 1: Summary of Physicochemical Properties of Sympathone (Oxilofrine)
| Property | Value | Source(s) |
| Melting Point | 207 °C | [4] |
| Solubility | Partly miscible in water | [4] |
| Predicted log P | -0.13 to 0.6 | [1] |
| Appearance | Not specified in searches | |
| pKa | Not specified in searches |
The hydrophilicity of oxilofrine, as indicated by its predicted log P value, is greater than that of ephedrine.[1] This property influences its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Stability and Degradation
While specific degradation pathways for oxilofrine are not extensively detailed in the available literature, the principles of stability-indicating method development are crucial for its handling and analysis. Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, and light) are essential to identify potential degradation products and to develop analytical methods that can resolve the parent drug from these impurities. The phenolic hydroxyl group and the secondary amine in the structure of oxilofrine are potential sites for oxidative degradation. The stability of oxilofrine in biological samples is a critical consideration for accurate bioanalysis, and storage conditions should be carefully controlled.
Pharmacology and Mechanism of Action
Sympathone exerts its pharmacological effects through a dual mechanism of action, functioning as both a direct and indirect sympathomimetic agent.
-
Direct Action: It is an agonist of α-adrenergic receptors, particularly the α1 subtype.[1][3] Activation of α1-adrenergic receptors in vascular smooth muscle leads to vasoconstriction, which increases blood pressure. This mechanism is also believed to contribute to its efficacy as a cough suppressant by reducing mucus secretion in the airway.[1][4]
-
Indirect Action: Sympathone acts as a norepinephrine-releasing agent.[1] It is taken up into presynaptic neurons and displaces norepinephrine from storage vesicles, leading to an increased concentration of norepinephrine in the synaptic cleft. This indirectly stimulates both α- and β-adrenergic receptors.[1]
The combined direct and indirect sympathomimetic actions of oxilofrine result in increased myocardial contractility (positive inotropic effect), elevated heart rate, and a rise in blood pressure.[1]
Signaling Pathway of Sympathone (Oxilofrine)
Caption: Dual mechanism of Sympathone action.
Analytical Methodologies
The quantification of Sympathone in various matrices, including pharmaceutical formulations, dietary supplements, and biological fluids, is crucial for quality control, doping control, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly employed technique.
Experimental Protocol: Quantification of Oxilofrine in a Sample Matrix by UHPLC-MS
This protocol provides a general framework for the analysis of oxilofrine. Method validation according to ICH guidelines is essential before its application.
1. Materials and Reagents:
-
Oxilofrine reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Sample matrix (e.g., dietary supplement, plasma)
2. Standard and Sample Preparation:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of oxilofrine in methanol.
-
Calibration Standards: Serially dilute the stock solution with a suitable solvent (e.g., methanol:water, 80:20) to prepare calibration standards at concentrations ranging from approximately 5.0 to 10,000 ng/mL.
-
Sample Preparation:
-
For solid samples (e.g., supplements): Accurately weigh a portion of the homogenized sample and extract with a suitable solvent (e.g., methanol:water, 80:20) using sonication or vortexing. Centrifuge to pellet insoluble matter.
-
For liquid samples (e.g., plasma): Perform a protein precipitation step by adding a threefold volume of cold acetonitrile, vortexing, and centrifuging.
-
Filter the supernatant through a 0.45 µm filter before injection.
-
3. UHPLC-MS Conditions:
-
Column: A reversed-phase C8 or C18 column (e.g., Zorbax SB-C8, 2.0 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.20 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Monitoring: Monitor for the protonated molecule [M+H]⁺ and a characteristic fragment ion.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of oxilofrine in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow Diagram
Caption: UHPLC-MS workflow for oxilofrine quantification.
Conclusion
This technical guide has provided a detailed overview of the core physical and chemical properties of Sympathone (oxilofrine). A thorough understanding of its chemical identity, physicochemical characteristics, stability, and pharmacological actions is paramount for professionals in the fields of pharmaceutical research, drug development, and analytical science. The provided experimental framework for UHPLC-MS analysis serves as a practical starting point for the reliable quantification of this compound.
References
-
Wikipedia. (n.d.). Oxilofrine. Retrieved January 17, 2026, from [Link]
-
Grokipedia. (n.d.). Oxilofrine. Retrieved January 17, 2026, from [Link]
-
Jacquot, C., & Rapin, J. R. (1980). [Presynaptic adrenergic mechanisms of action of oxilofrin]. Arzneimittel-Forschung, 30(5), 776–779. Retrieved January 17, 2026, from [Link]
-
Rapin, J. R., Jacquot, C., & Cohen, Y. (1976). [Effects of oxilofrine on the activity of the sympathetic nervous system (author's transl)]. Arzneimittel-Forschung, 26(11), 2027–2030. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). Oxilofrine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Cohen, P. A., Avula, B., Venhuis, B., Travis, J. C., Wang, Y. H., & Khan, I. A. (2016). Pharmaceutical doses of the banned stimulant oxilofrine found in dietary supplements sold in the USA. Drug testing and analysis, 9(1), 135–142. Retrieved January 17, 2026, from [Link]
-
World Anti-Doping Agency. (2015). TL05 ANALYSIS OF OXILOFRINE. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). Oxilofrine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Cohen, P. A., Avula, B., Venhuis, B., Travis, J. C., Wang, Y. H., & Khan, I. A. (2016). Pharmaceutical doses of the banned stimulant oxilofrine found in dietary supplements sold in the USA. Truth in Advertising. Retrieved January 17, 2026, from [Link]
-
precisionFDA. (n.d.). OXILOFRINE. Retrieved January 17, 2026, from [Link]
-
gsrs. (n.d.). OXILOFRINE. Retrieved January 17, 2026, from [Link]
Sources
Crystal structure analysis of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one
An In-depth Technical Guide to the Crystal Structure Analysis of Synephrine
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: Decoding the Solid State to Unlock Molecular Function
In the realm of pharmaceutical sciences and drug development, an intimate understanding of a molecule's three-dimensional architecture is paramount. It is this spatial arrangement of atoms that dictates not only the physicochemical properties of a substance but also its biological activity. For sympathomimetic amines like synephrine, a proto-alkaloid found in nature, this understanding is critical for elucidating its mechanism of action and for the rational design of new therapeutic agents. This guide provides a comprehensive technical overview of the crystal structure analysis of 1-(4-hydroxyphenyl)-2-(methylamino)ethanol, commonly known as synephrine. We will delve into the causality behind the experimental choices, from crystal growth to data refinement, and present a detailed analysis of the resulting solid-state structures. The protocols described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the findings.
Introduction to Synephrine: A Molecule of Interest
Synephrine, with the chemical formula C₉H₁₃NO₂, is a proto-alkaloid naturally occurring in plants such as Citrus aurantium.[1][2] Its structure is based on a phenethylamine skeleton, featuring a hydroxyl group on the phenyl ring and another on the ethyl side chain, creating a chiral center.[3] This leads to the existence of two enantiomers, (R)- and (S)-synephrine, as well as a racemic mixture.[2] Synephrine is of significant interest due to its adrenergic agonist activity, which has led to its use in dietary supplements for weight management.[2] A thorough understanding of its solid-state structure is crucial for controlling its formulation, bioavailability, and interaction with biological targets.
Experimental Workflow: From Molecule to Crystal Structure
The journey from a synthesized or isolated compound to a fully elucidated crystal structure is a multi-step process that demands precision and a deep understanding of crystallographic principles.[4][5] The following sections detail the methodologies employed in the crystal structure analysis of both racemic (RS-SYN) and enantiopure (R-SYN) synephrine.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Synthesis and Crystallization: The Foundation of a Good Structure
The quality of the final crystal structure is intrinsically linked to the quality of the single crystals used for diffraction. Therefore, the synthesis and crystallization steps are of paramount importance.
Protocol for the Synthesis and Crystallization of Synephrine:
-
Synthesis: Synephrine can be synthesized through various established routes, often starting from p-hydroxy-phenacyl chloride.[3] The crude product should be purified, for example, by column chromatography, to remove any impurities that might hinder crystallization.
-
Solvent Selection: A crucial step in crystallization is the selection of an appropriate solvent or solvent system. For synephrine, slow evaporation from an ethanol-water mixture has proven effective for obtaining diffraction-quality crystals.
-
Crystal Growth:
-
Racemic Synephrine (RS-SYN): Crystals suitable for single-crystal X-ray diffraction can be grown by slow evaporation of a solution of racemic synephrine in a 1:1 (v/v) ethanol/water solution at room temperature.
-
Enantiopure Synephrine (R-SYN): Similarly, single crystals of (R)-synephrine can be obtained by slow evaporation from an ethanol/water (1:1 v/v) solution.
-
The rationale behind using a mixed solvent system is to fine-tune the solubility of the compound, promoting slow, ordered growth of crystals rather than rapid precipitation.
X-ray Data Collection and Processing: Capturing the Diffraction Pattern
Once suitable single crystals are obtained, they are subjected to X-ray diffraction to collect the data from which the electron density map and, ultimately, the crystal structure can be derived.
Protocol for X-ray Data Collection:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms and radiation damage. Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. This process involves indexing the diffraction pattern to determine the unit cell parameters and space group, and then integrating the intensities of each reflection. The data is then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
Structure Solution and Refinement: From Data to a Molecular Model
The processed diffraction data provides the amplitudes of the structure factors, but the phase information is lost. The "phase problem" is a central challenge in crystallography.
Protocol for Structure Solution and Refinement:
-
Structure Solution: For small molecules like synephrine, direct methods are typically employed to solve the phase problem. These methods use statistical relationships between the structure factor amplitudes to derive initial phase estimates.
-
Model Building: The initial electron density map calculated from the solved phases is used to build a molecular model, identifying the positions of the atoms.
-
Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located in the difference Fourier maps and refined isotropically.
Structural Analysis of Synephrine: A Tale of Two Forms
The crystal structure analysis of synephrine reveals fascinating differences between its racemic and enantiopure forms, highlighting the profound impact of stereochemistry on solid-state packing.[1][2][6]
Racemic Synephrine (RS-SYN): A Neutral Encounter
In the crystalline form of the racemate, synephrine exists as a neutral molecule.[1][2][6] The crystal structure is characterized by the presence of an enantiomeric pair related by an inversion center.
| Crystallographic Data for RS-SYN | |
| Chemical Formula | C₉H₁₃NO₂ |
| Formula Weight | 167.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.001 (3) |
| b (Å) | 11.134 (4) |
| c (Å) | 9.782 (1) |
| β (°) | 113.45 (2) |
| V (ų) | 899.1 (4) |
| Z | 4 |
The molecular conformation of RS-SYN is characterized by a nearly perpendicular arrangement between the phenyl ring and the ethylamine side chain, with a dihedral angle of 87.78 (17)°.[1][2] The crystal packing is dominated by hydrogen bonding. An enantiomeric pair is linked by O-H···O and N-H···O hydrogen bonds, forming an R²₂(10) ring motif.[1][6]
Enantiopure Synephrine (R-SYN): A Zwitterionic Dance
In stark contrast to the racemic form, enantiopure (R)-synephrine crystallizes as a zwitterion, where the acidic proton from the phenolic hydroxyl group is transferred to the basic amino group.[1][2][6] This results in a phenolate anion and a quaternary ammonium cation within the same molecule.
| Crystallographic Data for R-SYN | |
| Chemical Formula | C₉H₁₃NO₂ |
| Formula Weight | 167.21 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.965 (1) |
| b (Å) | 8.847 (2) |
| c (Å) | 12.894 (3) |
| V (ų) | 908.5 (3) |
| Z | 4 |
The zwitterionic nature of R-SYN leads to a distinct hydrogen bonding network. The deprotonated phenolic oxygen atom is involved in a trifurcated hydrogen bond, accepting hydrogen bonds from two quaternary ammonium groups and one alcoholic hydroxyl group, forming a fused R⁴₂(11) ring and a C(7) chain.[1][6]
Caption: A schematic representation of the key hydrogen bonding interactions in racemic and enantiopure synephrine crystals.
Conclusion: From Structure to Insight
The detailed crystal structure analysis of 1-(4-hydroxyphenyl)-2-(methylamino)ethanol reveals the critical role of stereochemistry in determining the solid-state conformation and intermolecular interactions of this important proto-alkaloid. The observation of a neutral molecule in the racemate and a zwitterion in the enantiopure form provides invaluable insights for drug development professionals. This knowledge can inform the design of crystallization processes for chiral resolution, the formulation of stable pharmaceutical products, and the understanding of how synephrine interacts with its biological targets at the molecular level. The methodologies and findings presented in this guide serve as a robust foundation for further research into the solid-state properties of synephrine and related compounds.
References
-
Fujii, I. (2018). Crystal structures of racemic and enantiopure synephrine correlated with physicochemical properties from IR spectroscopy and thermal analysis. Acta Crystallographica Section C: Structural Chemistry, 74(11), 1531-1539. [Link]
-
IUCr. (2018). Crystal structures of racemic and enantiopure synephrine correlated with physicochemical properties from IR spectroscopy and thermal analysis. IUCr Journals. [Link]
-
Fujii, I. (2018). Crystal structures of racemic and enantiopure synephrine correlated with physicochemical properties from IR spectroscopy and thermal analysis. PubMed. [Link]
-
Wikipedia. (n.d.). Synephrine. [Link]
-
Dattagupta, J. K., Meyer, E. F., & Mukhopadhyay, B. P. (1982). Structure of synephrine monohydrogenphosphate monohydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 38(11), 2830-2834. [Link]
-
PubChem. (n.d.). 1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one. [Link]
-
PubChem. (n.d.). 1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one. [Link]
-
PubChem. (n.d.). 1-(4-Hydroxyphenyl)-2-(methylamino)ethanol tartrate. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]
-
MDPI. (2022). Synthesis, Characterization, Hirshfeld Surface Analysis, Crystal Structure and Molecular Modeling Studies of 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one Derivative as a Novel α-Glucosidase Inhibitor. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]
-
MDPI. (2022). The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy. [Link]
-
MDPI. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. [Link]
-
University of Texas at Austin. (n.d.). X-Ray Crystallography. [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Synephrine - Wikipedia [en.wikipedia.org]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Crystal structures of racemic and enantiopure synephrine correlated with physicochemical properties from IR spectroscopy and thermal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Biological Activity of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one
Introduction
1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one is a phenylethanolamine derivative with a chemical structure suggestive of sympathomimetic activity. Its molecular framework, characterized by a 4-hydroxyphenyl group and a methylamino moiety attached to an ethanone backbone, places it in close structural relation to endogenous catecholamines and other adrenergic agonists.[1] This guide provides a comprehensive technical overview of its potential biological activities, drawing upon existing knowledge of its structural analogs and the broader class of phenylethanolamines to inform researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its study and application in a research setting.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | PubChem |
| Molecular Weight | 165.19 g/mol | PubChem |
| IUPAC Name | This compound | EPA |
| Synonyms | Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)- | EPA |
Predicted Biological Activity: An Adrenergic Agonist Profile
The structural similarity of this compound to known adrenergic agonists, particularly synephrine (which differs only by a hydroxyl group in place of the ketone), strongly suggests that it will interact with the adrenergic system. Adrenergic receptors, broadly classified into α and β subtypes, are G-protein coupled receptors that mediate the physiological effects of norepinephrine and epinephrine.
Mechanism of Action at Adrenergic Receptors
It is hypothesized that this compound acts as an agonist at adrenergic receptors, initiating a downstream signaling cascade upon binding. The binding of an agonist to these receptors typically leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[2] This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Caption: Predicted signaling pathway of this compound.
Potential Pharmacological Effects
Based on its presumed adrenergic activity, this compound is expected to exhibit a range of pharmacological effects.
Cardiovascular Effects
Agonism at β1-adrenergic receptors in the heart leads to increased heart rate (chronotropy) and contractility (inotropy). Activation of α1-adrenergic receptors in vascular smooth muscle results in vasoconstriction and an increase in blood pressure. Therefore, it is plausible that this compound could exhibit pressor and cardiac-stimulatory effects.
Metabolic Effects
β-adrenergic agonists are known to play a role in metabolism. For instance, activation of β3-adrenergic receptors can stimulate lipolysis. Synephrine, its close analog, is often included in dietary supplements for its purported effects on metabolic rate and fat oxidation.[2]
Experimental Protocols for Biological Characterization
To empirically determine the biological activity of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the compound for various adrenergic receptor subtypes (α1, α2, β1, β2, β3).
-
Methodology:
-
Prepare cell membranes from cell lines stably expressing a single human adrenergic receptor subtype.
-
Incubate the membranes with a known radiolabeled antagonist (e.g., [³H]-prazosin for α1, [³H]-yohimbine for α2, [³H]-dihydroalprenolol for β subtypes).
-
Add increasing concentrations of this compound to displace the radioligand.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays (cAMP Accumulation):
-
Objective: To determine the functional potency (EC50) and efficacy of the compound as an agonist.
-
Methodology:
-
Culture cells expressing the adrenergic receptor of interest.
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.
-
Plot the concentration-response curve and determine the EC50 value.
-
Caption: A streamlined workflow for the biological evaluation of the compound.
In Vivo Studies
1. Pharmacokinetic (ADME) Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion profile of the compound in an animal model (e.g., rats or mice).
-
Methodology:
-
Administer a single dose of the compound via intravenous and oral routes to different groups of animals.
-
Collect blood samples at various time points.
-
Analyze the plasma concentrations of the parent compound and any potential metabolites using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as half-life, bioavailability, and volume of distribution.
-
2. Pharmacodynamic Studies:
-
Objective: To assess the physiological effects of the compound in a living organism.
-
Methodology:
-
Administer the compound to anesthetized or conscious animals.
-
Continuously monitor cardiovascular parameters such as heart rate and blood pressure.
-
In specific models, evaluate metabolic parameters like blood glucose and free fatty acids.
-
Safety and Toxicology
The toxicological profile of this compound has not been extensively studied. However, based on the known effects of other adrenergic agonists, potential adverse effects could include:
-
Cardiovascular: Tachycardia, hypertension, arrhythmias.
-
Central Nervous System: Anxiety, tremors, headache.
Acute toxicity studies in animal models would be necessary to determine the LD50 and identify target organs of toxicity. General signs of toxicity from alpha-adrenergic agonists can include central nervous system depression, bradycardia, and hypotension.[3]
Structure-Activity Relationship (SAR) Considerations
The biological activity of phenylethanolamines is highly dependent on their chemical structure. Key structural features influencing adrenergic receptor affinity and selectivity include:
-
The Phenolic Hydroxyl Group: The position and presence of hydroxyl groups on the phenyl ring are critical for receptor interaction.
-
The Amine Substituent: The size and nature of the substituent on the nitrogen atom can influence selectivity for β- over α-adrenergic receptors.
-
The Beta-Carbonyl Group: The ketone at the beta-position in this compound, as opposed to the hydroxyl group in synephrine, is expected to influence its polarity and receptor binding characteristics. This modification may alter its potency and efficacy compared to its alcohol analog.
Conclusion and Future Directions
This compound represents a promising, yet understudied, molecule with a high potential for biological activity within the adrenergic system. Its structural similarity to synephrine provides a strong rationale for investigating its properties as an adrenergic agonist. The experimental protocols outlined in this guide provide a clear roadmap for its comprehensive pharmacological and toxicological characterization. Future research should focus on synthesizing the compound and systematically evaluating its receptor binding profile, functional activity, in vivo pharmacokinetics and pharmacodynamics, and safety profile. Such studies will be crucial in determining its potential for therapeutic applications or as a tool for pharmacological research.
References
- Stohs SJ, Preuss HG, Shara M. A review of the human clinical studies involving Citrus aurantium (bitter orange) extract and its primary protoalkaloid p-synephrine. Int J Med Sci. 2012;9(7):527-38.
-
DeMers D, Ghamande S. Alpha Receptor Agonist Toxicity. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023 Jan. Available from: [Link]
Sources
A Technical Guide to the Pharmacological Screening of Sympathone, a Novel Adrenergic Modulator
Abstract
The sympathetic nervous system, through its primary mediators and adrenergic receptors, governs critical physiological processes, making it a prime target for therapeutic intervention. This guide outlines a comprehensive, tiered pharmacological screening cascade for "Sympathone," a hypothetical novel chemical entity designed to modulate adrenergic signaling. We provide a logical framework, from high-throughput primary screening to physiologically relevant ex vivo and in vivo models, designed to thoroughly characterize the compound's affinity, potency, selectivity, and functional activity. This document details the causality behind experimental choices, provides step-by-step protocols for key assays, and emphasizes the integration of data to build a robust pharmacological profile for lead candidate selection.
Introduction: The Rationale for Sympathone
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and prominent drug targets in modern medicine.[1][2][3] Within this family, adrenergic receptors (ARs)—subdivided into α (α1, α2) and β (β1, β2, β3) subtypes—are pivotal in regulating cardiovascular, respiratory, and metabolic functions.[4] The development of subtype-selective adrenergic modulators has led to landmark therapies for conditions ranging from hypertension and asthma to heart failure.
"Sympathone" represents a novel chemical scaffold hypothesized to act as a selective β2-adrenergic receptor (β2AR) agonist. The therapeutic goal is to achieve potent bronchodilation for respiratory diseases with minimal off-target cardiovascular effects (typically mediated by β1AR). This screening guide is designed to rigorously test this hypothesis, establishing a clear path from initial hit identification to a preclinical candidate.[5]
The Pharmacological Screening Cascade
A successful screening campaign relies on a tiered approach, or "screening cascade," that progressively filters compounds through assays of increasing complexity and physiological relevance.[5][6] This strategy ensures that resources are focused on the most promising molecules while systematically building a comprehensive dataset covering potency, selectivity, and mechanism of action.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled,rounded", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: "Figure 1: The Screening Cascade for Sympathone."
Tier 1 & 2: Primary Binding and Functional Assays
The initial goal is to identify compounds that bind to the target receptor (β2AR) and determine if that binding translates into a functional response (agonism).
Rationale and Causality
-
Receptor Binding Assays: These assays are the first gate. They quantify the affinity (Ki) of Sympathone and its derivatives for the target receptor and key subtypes (α1, α2, β1, β2, β3). A competitive binding format, using a known radiolabeled or fluorescent ligand, is efficient for high-throughput screening (HTS).[7][8] A high affinity for β2AR with significantly lower affinity for β1AR and α-ARs would be the ideal initial profile.
-
Functional Assays: Binding does not equal function. A compound can be an agonist, antagonist, or partial agonist. Since β-adrenergic receptors are canonically coupled to the Gs protein, agonist activation leads to an increase in the second messenger cyclic adenosine monophosphate (cAMP).[2][9] Therefore, a cAMP accumulation assay is the logical functional screen to confirm agonism and quantify potency (EC50).[1][10]
Data Presentation: Hypothetical Screening Data
The data below illustrates the desired initial profile for a lead candidate from the Sympathone series.
| Compound | β2AR Ki (nM) | β1AR Ki (nM) | α1AR Ki (nM) | β2AR Selectivity (β1/β2) | β2AR EC50 (nM) [cAMP Assay] |
| Sympathone-01 | 2.5 | 550 | >10,000 | 220-fold | 5.2 |
| Sympathone-02 | 15.8 | 450 | >10,000 | 28-fold | 35.1 |
| Sympathone-03 | 0.9 | 15 | >10,000 | 17-fold | 2.1 |
| Isoproterenol | 10.5 | 25 | >10,000 | 2.4-fold | 8.9 |
Table 1: Binding affinities (Ki) and functional potencies (EC50) for hypothetical Sympathone derivatives compared to the non-selective agonist Isoproterenol. Sympathone-01 shows the most promising profile of high potency and selectivity.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a standard method to determine the binding affinity of a test compound for the β2AR.
-
Preparation: Use cell membranes prepared from HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Reaction Mixture: In a 96-well plate, combine:
-
20 µL of cell membranes (10-20 µg protein/well).
-
20 µL of [3H]-Dihydroalprenolol ([3H]-DHA), a radiolabeled antagonist, at a final concentration equal to its Kd (~1 nM).
-
10 µL of varying concentrations of the test compound (e.g., Sympathone) or vehicle.
-
-
Controls:
-
Total Binding: Contains membranes and radioligand only (no competitor).
-
Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol) to saturate all specific binding sites.[7]
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash filters 3 times with ice-cold assay buffer.
-
Quantification: Place the filter discs into scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Tier 3: Selectivity and Off-Target Profiling
A safe drug candidate must be highly selective for its intended target.[12] Off-target interactions can lead to unforeseen side effects.[13][14]
Rationale and Causality
After confirming on-target potency, promising leads must be screened against a broad panel of other receptors, ion channels, and enzymes. This is crucial for de-risking the compound early in the discovery process.[15][16] For a sympathomimetic, this panel should, at a minimum, include other GPCRs (e.g., muscarinic, dopaminergic, serotonergic receptors) and key cardiovascular ion channels (e.g., hERG). Commercial services are typically used for this comprehensive profiling.
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, len=2.5];
} caption: "Figure 2: Ideal Selectivity Profile for Sympathone."
Tier 4: Ex Vivo Physiological Assays
In vitro cell-based assays confirm molecular mechanism, but ex vivo tissue assays provide a crucial bridge to in vivo physiology by using intact, functional tissues.[17][18][19]
Rationale and Causality
For a β2AR agonist targeting bronchodilation, the most relevant ex vivo model is an isolated tracheal ring preparation.[20][21] This assay directly measures smooth muscle relaxation, the physiological outcome of β2AR activation in the airways. It provides a powerful validation of the functional activity observed in cell-based assays within a multi-cell type, native tissue environment.[18]
Experimental Protocol: Isolated Guinea Pig Tracheal Ring Assay
-
Tissue Preparation: Humanely euthanize a guinea pig and carefully dissect the trachea. Cleanse it of adhering connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Suspend each tracheal ring between two L-shaped stainless steel hooks in an isolated organ bath chamber.[17][22] The chamber contains Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2 (carbogen).
-
Transducer Connection: Attach the upper hook to an isometric force transducer, which is connected to a data acquisition system to record changes in tissue tension.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.0 g, with buffer changes every 15 minutes.
-
Contraction: Induce a stable, submaximal contraction in the rings using a contractile agent like histamine or methacholine.
-
Dose-Response Curve: Once the contraction plateaus, add cumulative concentrations of Sympathone (or a positive control like isoproterenol) to the bath. Record the relaxation response at each concentration.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the maximum possible relaxation. Plot this against the log concentration of the compound to generate a dose-response curve and determine the EC50 for relaxation.
Tier 5: In Vivo Pharmacodynamic and Pharmacokinetic Studies
The final preclinical stage involves evaluating the compound's efficacy, safety, and pharmacokinetic (PK) profile in a living organism.[20][23]
Rationale and Causality
-
Pharmacodynamics (PD): Anesthetized guinea pig or rat models are used to measure bronchoprotection.[4] Animals are challenged with a bronchoconstrictor (e.g., histamine), and the ability of pre-administered Sympathone to prevent or reverse the resulting increase in airway resistance is measured. Simultaneously, cardiovascular parameters like heart rate and blood pressure are monitored to assess in vivo selectivity and potential side effects.[24]
-
Pharmacokinetics (PK): These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[25] Blood samples are taken at various time points after administration to measure drug concentration, which helps establish key parameters like half-life and bioavailability. A good candidate must not only be potent but also have a suitable PK profile for the intended dosing regimen.
Conclusion: Synthesizing Data for Candidate Selection
The pharmacological screening of Sympathone and its derivatives is a systematic process of evidence gathering. Data from each tier of the cascade is integrated to build a holistic profile of each compound. The ideal preclinical candidate will exhibit:
-
High Potency: Low nanomolar affinity (Ki) and functional potency (EC50) at the human β2AR.
-
High Selectivity: At least 100-fold selectivity against the β1AR and other relevant off-targets.
-
Functional Efficacy: Demonstrable and potent relaxation of airway smooth muscle in ex vivo models.
-
In Vivo Activity: Proven bronchoprotective effects in vivo at doses that do not cause significant cardiovascular side effects (e.g., tachycardia).
-
Favorable PK/ADME Properties: A pharmacokinetic profile consistent with the desired therapeutic use (e.g., appropriate half-life for once or twice-daily dosing).
By adhering to this rigorous, self-validating screening paradigm, researchers can confidently identify and advance lead compounds with the highest probability of success in future clinical development.
References
-
Title: cAMP Assays in GPCR Drug Discovery Source: PubMed URL: [Link]
-
Title: Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments Source: REPROCELL URL: [Link]
-
Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual Source: NCBI URL: [Link]
-
Title: Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17 Source: ResearchGate URL: [Link]
-
Title: Signaling Pathways Induced by G-protein-coupled Receptors Source: ResearchGate URL: [Link]
-
Title: Isolated organ/tissue test – organ bath Source: Panlab | Harvard Apparatus URL: [Link]
-
Title: Techniques to study the pharmacodynamics of isolated large and small blood vessels Source: PubMed URL: [Link]
-
Title: Pre clinical screening models for drugs acting on Autonomic nervous system Source: Slideshare URL: [Link]
-
Title: Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart Source: PMC - NIH URL: [Link]
-
Title: 10 Strategies for Effective Preclinical Development Success Source: bioaccessla.com URL: [Link]
-
Title: G protein-coupled receptor signaling: transducers and effectors Source: PubMed - NIH URL: [Link]
-
Title: G Protein-Coupled Receptors: A Century of Research and Discovery Source: Circulation Research URL: [Link]
-
Title: G Protein–Coupled Receptor Signaling: New Insights Define Cellular Nanodomains Source: Annual Reviews URL: [Link]
-
Title: PRECLINICAL SCREENING MODELS FOR DRUG ACTING ON AUTONOMIC NERVOUS SYSTEM Source: Gyan Sanchay URL: [Link]
-
Title: 5 Essential Strategies to Optimize Preclinical Research Efficiency and Accuracy Source: Genemod URL: [Link]
-
Title: Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development Source: ACS Fall 2025 URL: [Link]
-
Title: Organ bath Source: Wikipedia URL: [Link]
-
Title: Pharmacology + Isolated Tissue and Organs Research Source: ADInstruments URL: [Link]
-
Title: Chapter-22 Drugs Acting on Sympathetic Nervous System Source: JaypeeDigital URL: [Link]
-
Title: Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs) Source: Assay Guidance Manual URL: [Link]
-
Title: Structure-based Systems Biology for Analyzing Off-target Binding Source: PMC - PubMed Central URL: [Link]
-
Title: Transmembrane Signaling by G Protein-Coupled Receptors Source: ResearchGate URL: [Link]
-
Title: Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells Source: NCBI URL: [Link]
-
Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Frontiers in Physiology URL: [Link]
-
Title: Building GPCR screening cascades for lead generation Source: Drug Target Review URL: [Link]
-
Title: Principles of early drug discovery Source: PMC - PubMed Central URL: [Link]
-
Title: How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies Source: Prisys Biotechnology URL: [Link]
-
Title: An example of a representative screening cascade used for the discovery... Source: ResearchGate URL: [Link]
-
Title: Preclinical research strategies for drug development Source: AMSbiopharma URL: [Link]
-
Title: Off-Target Effects Analysis Source: Creative Diagnostics URL: [Link]
-
Title: In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats Source: PubMed URL: [Link]
-
Title: Preclinical Studies in Drug Development Source: PPD URL: [Link]
Sources
- 1. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. annualreviews.org [annualreviews.org]
- 4. jaypeedigital.com [jaypeedigital.com]
- 5. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tag-lite Adrenergic β1 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 13. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 15. 10 Strategies for Effective Preclinical Development Success [bioaccessla.com]
- 16. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 17. reprocell.com [reprocell.com]
- 18. Isolated organ/tissue test – organ bath [panlab.com]
- 19. Techniques to study the pharmacodynamics of isolated large and small blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pre clinical screening models for drugs acting on Autonomic nervous system | PPTX [slideshare.net]
- 21. Organ bath - Wikipedia [en.wikipedia.org]
- 22. Pharmacology + Isolated Tissue and Organs Research | ADInstruments [adinstruments.com]
- 23. ppd.com [ppd.com]
- 24. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 25. prisysbiotech.com [prisysbiotech.com]
In silico modeling of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one receptor binding
This guide has provided a comprehensive framework for the in silico modeling of p-synephrine's binding to adrenergic receptors. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain a detailed understanding of the molecular mechanisms underlying its pharmacological activity. Future work could involve the use of these models for virtual screening of compound libraries to identify novel adrenergic receptor modulators, or the application of more advanced techniques such as free energy perturbation (FEP) to obtain more accurate predictions of binding affinity. The continued development of computational methods and the increasing availability of high-resolution receptor structures will undoubtedly further enhance our ability to design safer and more effective drugs targeting the adrenergic system. [8][25][26]
Section 6: References
-
GROMACS Tutorials. [Link]
-
Introduction to Molecular Dynamics - the GROMACS tutorials!. [Link]
-
Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial - YouTube. [Link]
-
GROMACS tutorial | Biomolecular simulations - EMBL-EBI. [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. [Link]
-
Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]
-
Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software - YouTube. [Link]
-
Step-by-Step Tutorial on Molecular Docking - Omics tutorials. [Link]
-
A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC - NIH. [Link]
-
Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery. [Link]
-
Methods for the development of in silico GPCR models - PMC - PubMed Central. [Link]
-
GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [Link]
-
7.5: Molecular Docking Experiments - Chemistry LibreTexts. [Link]
-
PREDICT modeling and in‐silico screening for G‐protein coupled receptors. [Link]
-
Binding affinities (pKi values) of L-phenylephrine, medetomidine, synephrine, β-phenethylamine, and 1R,2S norephedrine on homogeneous populations of human α 1A - ResearchGate. [Link]
-
In Silico Drug Design for GPCRs: Big Data for Small Molecule Discovery - MDPI. [Link]
-
Review article: P-SYNEPHRINE: AN OVERVIEW OF PHYSICOCHEMICAL PROPERTIES, TOXICITY, BIOLOGICAL AND PHARMACOLOGICAL ACTIVITY - EXCLI Journal. [Link]
-
7BU6: Structure of human beta1 adrenergic receptor bound to norepinephrine and nanobody 6B9 - RCSB PDB. [Link]
-
(PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. [Link]
-
In Silico Drug Design for Purinergic GPCRs: Overview on Molecular Dynamics Applied to Adenosine and P2Y Receptors - PMC - PubMed Central. [Link]
-
Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC. [Link]
-
Molecule of the Month: Adrenergic Receptors - PDB-101. [Link]
-
Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable. [Link]
-
A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects - PubMed. [Link]
-
Learn the Art of Pharmacophore Modeling in Drug Designing - YouTube. [Link]
-
7EJ8: Structure of the alpha2A-adrenergic receptor GoA signaling complex bound to brimonidine - RCSB PDB. [Link]
-
Creating a pharmacophore from a single protein-ligand complex. [Link]
-
Adrenergic receptor - Proteopedia, life in 3D. [Link]
-
ADRENERGIC RECEPTORS. [Link]
-
Study on some selective β-adrenoreceptor blocking effects of 1-(4-nitrophenyl)-1-hydroxy-2-methyl isopropylaminoethane (α-methyl INPEA) - NIH. [Link]
-
Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PubMed Central. [Link]
-
The structural basis for agonist and partial agonist action on a β1-adrenergic receptor. [Link]
-
Ligands of Adrenergic Receptors: A Structural Point of View - MDPI. [Link]
-
Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches - NIH. [Link]
Sources
- 1. A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDB-101: Molecule of the Month: Adrenergic Receptors [pdb101.rcsb.org]
- 5. mdpi.com [mdpi.com]
- 6. Adrenergic receptor - Proteopedia, life in 3D [proteopedia.org]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. mdpi.com [mdpi.com]
- 9. Methods for the development of in silico GPCR models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 11. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 12. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 13. fiveable.me [fiveable.me]
- 14. inteligand.com [inteligand.com]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility Analysis of 4'-Hydroxy-2-(methylamino)acetophenone for Pharmaceutical Applications
Prepared by: Gemini, Senior Application Scientist
Foreword: The Imperative of Solubility in Drug Development
In the journey of a molecule from a laboratory curiosity to a life-saving therapeutic, few physicochemical properties are as fundamental and critical as solubility. For an active pharmaceutical ingredient (API) to exert its therapeutic effect, it must first be absorbed into the systemic circulation, a process that overwhelmingly necessitates its dissolution in physiological fluids. Poor solubility is a primary hurdle in drug development, often leading to low and erratic bioavailability, which can compromise efficacy and safety.[1][2] This guide provides a detailed examination of the solubility characteristics of 4'-Hydroxy-2-(methylamino)acetophenone (IUPAC Name: 1-(4-hydroxyphenyl)-2-(methylamino)ethanone[3]), a compound of interest with functional groups that present a compelling case study for solubility analysis.
This document is designed for researchers, formulation scientists, and drug development professionals. It moves beyond mere procedural descriptions to elucidate the underlying scientific principles, ensuring that the methodologies presented are not only robust but also understood in their full context. We will explore the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol, and discuss the interpretation of solubility data in the context of pharmaceutical development.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure to form a homogeneous solution in thermodynamic equilibrium. For an API like 4'-Hydroxy-2-(methylamino)acetophenone, its solubility is not a single value but a complex function of its intrinsic properties and the environment it is placed in.
1.1. The Solute: 4'-Hydroxy-2-(methylamino)acetophenone
A thorough analysis of the API's structure is the first step in predicting its solubility behavior.[4]
-
Structure: C₉H₁₁NO₂[3]
-
Molecular Weight: 165.19 g/mol [3]
-
Key Functional Groups:
-
Phenolic Hydroxyl (-OH) group: Capable of acting as both a hydrogen bond donor and acceptor. It is weakly acidic.
-
Secondary Amine (-NHCH₃) group: A hydrogen bond donor and a strong acceptor. It is basic.
-
Ketone (C=O) group: A hydrogen bond acceptor.
-
Aromatic Ring: A non-polar, hydrophobic moiety.
-
The presence of both polar, hydrogen-bonding groups and a non-polar aromatic ring makes 4'-Hydroxy-2-(methylamino)acetophenone an amphiphilic molecule. Its solubility will be highly dependent on the solvent's ability to interact favorably with these different regions.
1.2. The Solvent and Solute-Solvent Interactions
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5]
-
Polar Solvents (e.g., Water, Ethanol): These solvents will interact favorably with the hydroxyl, amine, and ketone groups through hydrogen bonding and dipole-dipole interactions. Water, being highly polar, is a primary solvent for assessing physiological relevance.
-
Non-Polar Solvents: These are less likely to be effective solvents due to the API's polar functional groups.
-
pH: The phenolic hydroxyl (weakly acidic) and secondary amine (basic) groups are ionizable. Therefore, the pH of the aqueous medium will have a profound impact on solubility.[5][6] At low pH, the amine group will be protonated (-NH₂⁺CH₃), increasing polarity and aqueous solubility. At high pH, the phenolic group will be deprotonated (-O⁻), also increasing aqueous solubility. The lowest solubility is expected around the isoelectric point.
-
Temperature: Most substances absorb heat during dissolution (endothermic process), meaning solubility tends to increase with temperature.[7] However, this must be verified experimentally as some compounds are exothermic.[7]
The interplay of these factors dictates the overall solubility and is visually summarized in the diagram below.
Caption: Key factors influencing the equilibrium solubility of an API.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
The gold standard for determining equilibrium (thermodynamic) solubility is the shake-flask method.[8] It is reliable and directly measures the saturation point of a compound in a given solvent system. This protocol is designed to be a self-validating system, incorporating checks to ensure data integrity.
2.1. Objective To determine the thermodynamic solubility of 4'-Hydroxy-2-(methylamino)acetophenone in a variety of pharmaceutically relevant solvents at a controlled temperature.
2.2. Materials and Equipment
-
API: 4'-Hydroxy-2-(methylamino)acetophenone (solid, characterized powder).
-
Solvents:
-
0.1 N HCl (pH ~1.2)
-
Acetate Buffer (pH 4.5)
-
Phosphate Buffer (pH 6.8)
-
Ethanol (95% v/v)
-
Propylene Glycol
-
-
Equipment:
-
Analytical balance
-
Orbital shaker with temperature control (or water bath shaker)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
pH meter
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for low drug binding)
-
Volumetric flasks and pipettes
-
Validated analytical system for quantification (e.g., HPLC-UV or UV/Vis Spectrophotometer)
-
2.3. Step-by-Step Methodology
-
Preparation:
-
Calibrate the pH meter and analytical balance.
-
Prepare all buffer solutions according to standard laboratory procedures. The World Health Organization (WHO) recommends specific buffer compositions for determining solubility for the Biopharmaceutics Classification System (BCS).[9]
-
Set the orbital shaker to the desired temperature (e.g., 25°C for room temperature studies or 37°C for physiological relevance).
-
-
Sample Preparation:
-
Add an excess amount of 4'-Hydroxy-2-(methylamino)acetophenone to a series of vials. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. This is a critical condition for ensuring equilibrium with the solid state.[8][10] A starting point could be ~10-20 mg of API.
-
Accurately add a known volume of the selected solvent (e.g., 2 mL) to each vial.
-
Securely cap the vials. Prepare each solvent condition in triplicate to assess variability.
-
-
Equilibration:
-
Place the vials in the orbital shaker.
-
Agitate the samples at a constant speed (e.g., 150-300 RPM) for a predetermined period.[10] For thermodynamic solubility, a minimum of 24 hours is common, with 48 to 72 hours being preferable to ensure equilibrium is reached.[10] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[11]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand for a short period (~30 minutes) at the experimental temperature to allow larger particles to settle.
-
Carefully withdraw a sample from the supernatant. It is crucial to avoid disturbing the solid material at the bottom.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial or centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) and collect the supernatant. This step removes all undissolved solid particles.[10]
-
-
Sample Analysis:
-
Immediately dilute the clear filtrate/supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument. This prevents potential precipitation upon cooling or solvent evaporation.[10][11]
-
Quantify the concentration of the dissolved API using a validated, stability-indicating analytical method (e.g., HPLC-UV). A stability-indicating method is crucial to ensure you are measuring the parent compound and not a degradant.[11]
-
Measure and record the final pH of the aqueous buffer samples to check for any significant shifts during the experiment.[8]
-
-
Verification:
-
After sample collection, visually inspect the vials to confirm that an excess of solid API remains. If no solid is present, the experiment is invalid for that data point as saturation was not achieved.[10]
-
The entire workflow is depicted in the diagram below.
Caption: Experimental workflow for the Shake-Flask solubility method.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear and concise table. The following table presents a hypothetical but realistic dataset for 4'-Hydroxy-2-(methylamino)acetophenone based on its chemical structure.
Table 1: Equilibrium Solubility of 4'-Hydroxy-2-(methylamino)acetophenone at 37°C
| Solvent System | pH (Initial) | pH (Final) | Mean Solubility (mg/mL) | Std. Dev. | Solubility Class (USP) |
| 0.1 N HCl | 1.2 | 1.2 | 25.5 | 1.3 | Soluble |
| Acetate Buffer | 4.5 | 4.5 | 3.8 | 0.4 | Sparingly soluble |
| Phosphate Buffer | 6.8 | 6.8 | 0.9 | 0.1 | Slightly soluble |
| Ethanol (95%) | N/A | N/A | 85.2 | 4.1 | Freely soluble |
| Propylene Glycol | N/A | N/A | 55.7 | 2.8 | Freely soluble |
Note: USP solubility classes are defined as parts of solvent required for 1 part of solute. For example, "Soluble" is 10-30 parts, "Slightly soluble" is 100-1000 parts.[6][7]
Interpretation of Results:
-
pH-Dependent Solubility: The data clearly demonstrates the significant impact of pH. The high solubility at pH 1.2 is attributed to the protonation of the basic secondary amine, forming a highly polar cation. The solubility drops significantly as the pH increases towards neutral, where the un-ionized form of the molecule predominates. This pH-solubility profile is critical for predicting behavior in the gastrointestinal tract.
-
Low Intrinsic Aqueous Solubility: The lowest solubility is observed at pH 6.8, which is likely close to the intrinsic solubility of the neutral molecule. A value of <1 mg/mL suggests that for oral delivery, the drug may face absorption challenges, potentially classifying it as a low-solubility compound under the BCS.[9]
-
Co-solvent Potential: The high solubility in ethanol and propylene glycol highlights the compound's affinity for semi-polar organic solvents. This indicates that formulation strategies using co-solvents, such as in liquid-filled capsules or topical solutions, could be highly effective.[5][12]
Conclusion and Formulation Implications
The solubility studies for 4'-Hydroxy-2-(methylamino)acetophenone reveal a classic pH-dependent solubility profile characteristic of a basic compound. The low solubility in the neutral pH range is a critical parameter that must be addressed during formulation development to ensure adequate bioavailability.
Key Takeaways for Drug Development Professionals:
-
Oral Formulations: Due to low solubility at intestinal pH, formulation strategies such as salt formation (e.g., hydrochloride salt), particle size reduction, or amorphous solid dispersions may be necessary to enhance the dissolution rate and absorption.[12][13]
-
Liquid Formulations: The high solubility in common pharmaceutical co-solvents like ethanol and propylene glycol provides a direct pathway for developing oral solutions, softgel capsules, or parenteral formulations.
-
Topical/Transdermal Formulations: The solubility in solvents like propylene glycol, which also acts as a penetration enhancer, suggests that developing topical formulations is a viable option.[4]
This guide provides the foundational knowledge and a robust experimental framework for assessing the solubility of 4'-Hydroxy-2-(methylamino)acetophenone. By applying these principles and methodologies, researchers can generate high-quality, reliable data to guide rational formulation design and accelerate the development of new medicines.
References
-
ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
-
ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. U.S. Food and Drug Administration. Available from: [Link]
-
ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. DSDP Analytics. Available from: [Link]
-
4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. Available from: [Link]
-
ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy. Available from: [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available from: [Link]
-
Factors that Affect the Solubility of Drugs. Pharmaguideline. Available from: [Link]
-
4'-Hydroxy-2-(methylamino)acetophenone. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. AMAR RAVAL via SlideShare. Available from: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]
-
Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]
-
How do you perform the shake flask method to determine solubility? Quora. Available from: [Link]
-
Factors Influencing the Solubility of Drugs. Pharmlabs. Available from: [Link]
-
Solubility Testing – Shake Flask Method. BioAssay Systems. Available from: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]
-
Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization (WHO). Available from: [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. Available from: [Link]
-
Solving solubility issues in modern APIs. Teva API (TAPI). Available from: [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization (WHO). Available from: [Link]
Sources
- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. 4'-Hydroxy-2-(methylamino)acetophenone | C9H11NO2 | CID 88825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 5. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. who.int [who.int]
- 10. quora.com [quora.com]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 13. tapi.com [tapi.com]
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantification of 4'-Hydroxy-2-(methylamino)acetophenone in a Mixture
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate quantification of 4'-Hydroxy-2-(methylamino)acetophenone. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in the presence of other matrix components. The method employs a reversed-phase C18 column with a gradient elution, ensuring high resolution and sensitivity. All procedural steps, from sample preparation to data analysis, are described in detail, with a focus on the scientific rationale behind each parameter selection. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction
4'-Hydroxy-2-(methylamino)acetophenone, a molecule possessing both a phenolic hydroxyl group and a secondary amine, is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds.[6][7] Its accurate quantification is critical for ensuring the quality, safety, and efficacy of final drug products. The presence of both acidic (phenolic) and basic (amino) functional groups presents unique challenges for chromatographic separation, necessitating a carefully optimized method to achieve symmetrical peak shapes and reproducible retention times.
This document provides a comprehensive protocol for the quantification of 4'-Hydroxy-2-(methylamino)acetophenone using HPLC-UV. The methodology is built upon established principles of reversed-phase chromatography for phenolic and amine-containing compounds.[4][8][9]
Chemical Properties of 4'-Hydroxy-2-(methylamino)acetophenone
| Property | Value | Source |
| IUPAC Name | 1-(4-hydroxyphenyl)-2-(methylamino)ethanone | [6] |
| Molecular Formula | C₉H₁₁NO₂ | [6] |
| Molecular Weight | 165.19 g/mol | [6] |
| Predicted pKa | ~8.28 (for the phenolic hydroxyl group) | [1] |
| Solubility | Soluble in methanol | [1] |
Experimental Workflow
The overall workflow for the quantification of 4'-Hydroxy-2-(methylamino)acetophenone is depicted in the following diagram.
Sources
- 1. 4'-HYDROXY-2'-METHYLACETOPHENONE CAS#: 875-59-2 [m.chemicalbook.com]
- 2. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. 4'-Hydroxy-2-(methylamino)acetophenone | C9H11NO2 | CID 88825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4'-HYDROXY-2-(METHYLAMINO)ACETOPHENONE [drugfuture.com]
- 8. Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Pseudoephedrine as a Pharmaceutical Impurity Reference Standard
Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring the safety and efficacy of the final drug product.[1] Pharmaceutical impurities are unwanted chemicals that can arise during the synthesis, purification, and storage of the API and drug product.[2][3] These impurities can be organic, inorganic, or residual solvents, and even at trace levels, they may impact the stability of the medicinal product or pose a toxicological risk to the patient.[1]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, harmonized through the International Council for Harmonisation (ICH), to control the levels of impurities in pharmaceutical products.[4][5] Central to this control strategy is the use of highly characterized impurity reference standards. These standards are essential for the validation of analytical methods, the identification and quantification of impurities in routine quality control, and for stability studies.[1][6]
This document provides a detailed technical guide on the application of a sympathomimetic amine reference standard, using Pseudoephedrine as a representative example. Pseudoephedrine is a widely used nasal decongestant belonging to the phenethylamine and amphetamine chemical classes.[7][8][9] Due to its synthesis routes and potential degradation pathways, several related substances can appear as impurities in the final drug product. The accurate monitoring of these impurities is crucial for regulatory compliance and patient safety.
Physicochemical Properties of Pseudoephedrine
A thorough understanding of the physicochemical properties of the impurity reference standard is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Chemical Name | (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol | [8] |
| Molecular Formula | C₁₀H₁₅NO | [4][5][8] |
| Molecular Weight | 165.23 g/mol | [5][8] |
| Appearance | White crystalline powder or colorless crystals | [4] |
| Solubility | Slightly soluble in water and ethanol (96%), sparingly soluble in methylene chloride | [4] |
| Stereochemistry | Diastereomer of ephedrine | [9][10] |
Chemical Structure of Pseudoephedrine
Caption: Chemical structure of Pseudoephedrine.
Common Impurities of Pseudoephedrine
Impurities in pseudoephedrine can originate from the synthetic route or from degradation of the API. Some known impurities include:
-
N-Nitroso-Pseudoephedrine: A potential process-related impurity.[11]
-
2-(Methylamino)-3-oxo-3-phenylpropanal: A potential degradation product.[9][11]
-
Methcathinone: Has been detected in small amounts as an impurity in some over-the-counter pseudoephedrine products.[12]
Analytical Applications and Protocols
The accurate quantification of pseudoephedrine and its impurities requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Reversed-phase HPLC (RP-HPLC) is a versatile and widely used method for the analysis of pseudoephedrine and its related compounds due to its simplicity and robustness.[13]
This protocol describes a stability-indicating RP-HPLC method for the estimation of Pseudoephedrine Sulfate and its related organic impurities.[2]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Hypersil phenyl (25 cm x 4.6 mm i.d., 5 µm particle size) |
| Mobile Phase | Buffer: Acetonitrile (95:5 v/v) |
| (Buffer: 10 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
Step-by-Step Methodology:
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of Pseudoephedrine reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (Mobile Phase) and sonicate to dissolve.
-
Dilute to the mark with the diluent and mix well.
-
Further dilute to obtain a final concentration suitable for the calibration curve (e.g., 0.125 µg/mL to 0.750 µg/mL).[2]
-
-
Sample Solution Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to one tablet's content into a suitable volumetric flask.[14]
-
Add a portion of the diluent, sonicate to dissolve the active ingredient, and then dilute to volume.[15]
-
Centrifuge the solution and filter the supernatant through a 0.45 µm syringe filter before injection.[13]
-
-
HPLC System Setup and Operation:
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Monitor the chromatogram at 210 nm.
-
-
Data Analysis:
-
Identify and quantify pseudoephedrine and its impurities in the sample by comparing their peak areas and retention times with those of the reference standards.
-
The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.[16]
-
Caption: General workflow for HPLC analysis of Pseudoephedrine.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For polar compounds like pseudoephedrine, derivatization is often necessary to improve chromatographic performance.
This protocol is adapted from methods used for the analysis of sympathomimetic amines.[17][18]
Instrumentation and Conditions:
| Parameter | Condition |
| GC Column | HP-5 MS (30m x 250µm x 0.25µm) or equivalent |
| Carrier Gas | Helium at a constant flow rate |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Injector Temperature | 250°C |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 m/z |
Step-by-Step Methodology:
-
Sample and Standard Preparation:
-
Prepare stock solutions of pseudoephedrine and its potential impurities in a suitable solvent like methanol.
-
For analysis from a pharmaceutical formulation, perform an extraction. An acid-base extraction can be effective in isolating pseudoephedrine from excipients.[19]
-
-
Derivatization:
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a similar silylating agent.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized solution into the GC-MS system.
-
Acquire the data in full scan mode to identify unknown impurities.
-
For quantification, selected ion monitoring (SIM) mode can be used for enhanced sensitivity.
-
-
Data Interpretation:
-
Identify impurities by comparing their mass spectra with reference libraries (e.g., NIST) and the mass spectrum of the derivatized pseudoephedrine reference standard.[19]
-
The fragmentation patterns will be characteristic of the derivatized molecules.
-
Caption: Workflow for GC-MS analysis with derivatization.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of developing a stability-indicating analytical method.[20] It involves subjecting the drug substance to harsh conditions to accelerate its degradation. This helps to identify potential degradation products and ensures that the analytical method can separate these from the intact API.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.[16]
-
Base Hydrolysis: 0.1 M NaOH at 60°C.[16]
-
Oxidative Degradation: 3% H₂O₂ at 60°C.[16]
-
Thermal Degradation: Dry heat at 80°C.[16]
-
Photolytic Degradation: Exposure to UV light.
The analytical method should be capable of resolving all significant degradation products from the pseudoephedrine peak, demonstrating its specificity and stability-indicating nature.[2][6]
Conclusion
The use of a well-characterized reference standard, such as for pseudoephedrine, is indispensable for the accurate identification and quantification of impurities in pharmaceutical products. This application note has provided detailed protocols for HPLC and GC-MS analysis, which are foundational techniques in pharmaceutical quality control. By implementing robust, validated, and stability-indicating analytical methods, researchers and drug development professionals can ensure that their products meet the stringent purity requirements set by regulatory authorities, ultimately safeguarding patient health.
References
-
Abdoon, F. M., et al. (n.d.). Chemical structure of pseudoephedrine HCl (mwt: 201.69 g/mol , molecular formula: C10H16NOCl). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Pseudoephedrine. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of pseudoephedrine, methamphetamine, and 1-(1 4-cyclohexadienyl)-2-methylaminopropane (CMP). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Pseudoephedrine-impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pseudoephedrine. PubChem. Retrieved from [Link]
-
American Chemical Society. (2017, February 20). Pseudoephedrine. Retrieved from [Link]
-
IJPSR. (2009). Stability indicating rp-hplc method for combination of pseudoephedrine sulphate and loratadine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Pseudoephedrine Hydrochloride-impurities. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Determination of Pseudoephedrine HCL and Levocetirizine HCL in Combination Dosage Form by High Pressure Liquid Chromatography. Retrieved from [Link]
-
Scientific.Net. (n.d.). Precursor Profiling of Extracted Pseudoephedrine Using Gas Chromatography-Mass Spectrometry (GCMS) in Conjunction with Chemometric Procedure. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Spectrophotometric and HPLC Methods for Simultaneous Estimation of Pseudoephedrine Hydrochloride and Loratadine from T Hydrochlo. Retrieved from [Link]
-
ResearchGate. (n.d.). RP-HPLC Stability Indicating Method Development and Validation of Pseudoephedrine Sulfate and Related Organic Impurities in Tablet Dosage Forms, Robustness by QbD Approach. Retrieved from [Link]
-
International Journal of Advances in Pharmacy and Biotechnology. (2015, April 25). A VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION. Retrieved from [Link]
-
PubMed. (n.d.). Impurities in over-the-counter pseudoephedrine leading to methcathinone detection in urine. Retrieved from [Link]
-
Veeprho. (n.d.). Pseudoephedrine Impurities and Related Compound. Retrieved from [Link]
-
SciELO. (n.d.). Fast Ephedrine Quantification by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
DergiPark. (n.d.). Experimental Design Optimized Chromatographic Determination of Pseudoephedrine and Cetirizine in Bulk and Tablets. Retrieved from [Link]
-
Semantic Scholar. (2018, July 3). Fast Ephedrine Quantification by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA. [phfscience.nz]
- 4. researchgate.net [researchgate.net]
- 5. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 6. ijapbjournal.com [ijapbjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. acs.org [acs.org]
- 11. veeprho.com [veeprho.com]
- 12. Impurities in over-the-counter pseudoephedrine leading to methcathinone detection in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. longdom.org [longdom.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. ijpsr.com [ijpsr.com]
- 17. scielo.br [scielo.br]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Precursor Profiling of Extracted Pseudoephedrine Using Gas Chromatography-Mass Spectrometry (GCMS) in Conjunction with Chemometric Procedure | Scientific.Net [scientific.net]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one and its Progenitor Synephrine as Versatile Scaffolds for Novel Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the utilization of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one and its parent compound, p-synephrine (4-[1-Hydroxy-2-(methylamino)ethyl]phenol), as foundational building blocks in medicinal chemistry. We move beyond simple procedural lists to explore the chemical rationale behind synthetic strategies, offering detailed, field-proven protocols for derivatization. This guide focuses on key transformations including N-alkylation, O-alkylation, and cyclization reactions to generate novel molecules with potential therapeutic applications, particularly as selective glucocorticoid receptor agonists (SEGRAs) and adrenergic receptor modulators.[1][2][3] All protocols are designed to be self-validating, incorporating standard analytical checkpoints for reaction monitoring and product verification.
Introduction: The Synephrine Scaffold - A Privileged Starting Point
p-Synephrine, a naturally occurring alkaloid found predominantly in the bitter orange (Citrus aurantium), has a long history of use in traditional Chinese medicine.[3][4] Its structure, characterized by a phenethylamine core with a phenolic hydroxyl group and a secondary amino alcohol side chain, presents three key reactive sites for chemical modification. This makes it an exceptionally versatile and economically viable starting material for generating diverse chemical libraries.
The corresponding ketone, this compound, serves as a key intermediate and synthetic equivalent. While synephrine (the alcohol) is the more common natural starting material, the ketone can be accessed via oxidation or used as a precursor for generating the chiral amino alcohol via asymmetric reduction.[5] The strategic interplay between the alcohol and ketone functionalities is central to harnessing the full potential of this scaffold.
Recent research has highlighted the potential of synephrine derivatives as Selective Glucocorticoid Receptor Agonists (SEGRAs), which offer the therapeutic benefits of glucocorticoids with a potentially improved side-effect profile, making them attractive candidates for anti-inflammatory and anti-cancer drug development.[1][2][6] The parent compound also interacts with adrenergic receptors, particularly β3-adrenergic receptors, influencing metabolic processes like lipolysis.[7][8] This inherent biological activity provides a strong rationale for its use as a template for new drug discovery projects.
Core Synthetic Strategies & Mechanistic Rationale
The synephrine scaffold offers three primary points for chemical modification: the secondary amine, the phenolic hydroxyl group, and the secondary alcohol. Understanding the reactivity of each site is crucial for designing logical synthetic routes.
Sources
- 1. Synthesis and Anti-Cancer Activity In Vitro of Synephrine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synephrine - Wikipedia [en.wikipedia.org]
- 5. scihorizon.com [scihorizon.com]
- 6. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects | MDPI [mdpi.com]
- 7. US20050250944A1 - Synthesis and uses of synephrine derivatives - Google Patents [patents.google.com]
- 8. p‐Synephrine, ephedrine, p‐octopamine and m‐synephrine: Comparative mechanistic, physiological and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
Topic: In Vitro Assay Development for Testing the Efficacy of Sympathone Derivatives
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
**Abstract
This guide provides a comprehensive framework for the in vitro characterization of Sympathone derivatives, a novel class of compounds hypothesized to modulate adrenergic receptor activity. We present an integrated, tiered approach beginning with primary binding assays to establish target engagement, followed by functional second messenger assays to elucidate the mechanism of action, and concluding with essential cytotoxicity screens to ensure data integrity. Each section offers not just a protocol, but the scientific rationale behind the experimental design, empowering researchers to generate robust, reproducible, and meaningful data for their drug discovery programs.
Introduction: The Rationale for Targeting Adrenergic Receptors
The adrenergic receptors (ARs), comprising α₁, α₂, and β subtypes, are members of the G protein-coupled receptor (GPCR) superfamily and are central to the regulation of cardiovascular, respiratory, and metabolic functions.[1][2] Their critical role in physiology makes them highly valuable targets for therapeutic intervention in a wide range of diseases. Sympathone derivatives, named for their potential interaction with the sympathetic nervous system, represent a new chemical scaffold for which the efficacy and mechanism of action at ARs must be systematically determined.
The development of any new drug candidate requires a rigorous in vitro pharmacological assessment. This process typically follows a logical cascade:
-
Target Engagement: Does the compound bind to the intended receptor?
-
Functional Efficacy: If it binds, does it activate (agonist), block (antagonist), or inversely modulate (inverse agonist) the receptor's function?
-
Selectivity & Safety: Does the compound interact with other receptors, and is its activity specific to receptor modulation rather than a consequence of general cytotoxicity?
This document provides detailed protocols for a suite of assays designed to answer these fundamental questions, establishing a clear path for advancing promising Sympathone derivatives toward preclinical development.
Foundational Knowledge: Adrenergic Receptor Signaling
Understanding the canonical signaling pathways of adrenergic receptors is paramount to selecting and designing appropriate functional assays.[3]
-
β-Adrenergic Receptors (β₁, β₂, β₃): These receptors primarily couple to the stimulatory G protein, Gαs. Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[3][4]
-
α₂-Adrenergic Receptors (α₂ₐ, α₂ₑ, α₂c): These receptors couple to the inhibitory G protein, Gαi. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3][4]
-
α₁-Adrenergic Receptors (α₁ₐ, α₁ₑ, α₁d): These receptors couple to the Gαq protein. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium.
This differential coupling dictates our choice of second messenger assays. For β- and α₂-ARs, quantifying changes in cAMP is the most direct measure of functional activity.
Figure 2: A logical workflow for the in vitro characterization of Sympathone derivatives.
Detailed Experimental Protocols
The following protocols are presented as robust, validated methods suitable for characterizing modulators of adrenergic receptors. They are designed for a 96-well plate format but can be adapted for higher throughput. [5][6]
Protocol 1: Radioligand Competition Binding Assay
Principle: This assay quantifies the ability of an unlabeled test compound (Sympathone derivative) to compete with a radioactively labeled ligand ("radioligand") for binding to the receptor. [7]The result determines the binding affinity (Ki) of the test compound. This is the gold standard for confirming direct target engagement. [8][9] Materials:
-
Cell Membranes: Prepared from cells or tissues expressing the adrenergic receptor subtype of interest (e.g., HEK293 cells stably expressing human β₂-AR).
-
Radioligand: e.g., [¹²⁵I]-Iodocyanopindolol for β-receptors or [³H]-Prazosin for α₁-receptors. [8]* Test Compounds: Sympathone derivatives dissolved in DMSO.
-
Non-Specific Control: A high concentration of a known unlabeled ligand (e.g., 10 µM Propranolol for β-receptors) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4. [8]* Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid & Vials.
-
Glass Fiber Filters (e.g., GF/C) and a Cell Harvester.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (radioligand + buffer), Non-Specific Binding (radioligand + non-specific control), and Competition (radioligand + serial dilutions of Sympathone derivative).
-
Component Addition: Add components to each well in the following order:
-
50 µL Assay Buffer (for Total Binding) OR 50 µL of 2X Sympathone derivative dilution OR 50 µL of 2X non-specific control.
-
50 µL of 2X radioligand (at a final concentration near its Kd).
-
100 µL of 1X cell membrane preparation (e.g., 10-20 µg protein per well). [10]3. Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium. [8]4. Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates bound from unbound radioligand.
-
-
Washing: Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand. [8]6. Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (counts per minute, CPM) in a scintillation counter.
Protocol 2: TR-FRET cAMP Second Messenger Assay
Principle: This homogeneous (no-wash) assay measures intracellular cAMP levels using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). [11][12]It relies on a competitive immunoassay format where endogenous cAMP produced by cells competes with a fluorescently labeled cAMP tracer for binding to a specific antibody, which is itself labeled with a long-lifetime lanthanide donor. [4]This method is highly sensitive and ideal for high-throughput screening. [11] Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the target Gs or Gi-coupled receptor (e.g., CHO-K1 cells expressing human α₂ₐ-AR).
-
Assay Medium: HBSS or other serum-free medium.
-
Stimulation Buffer: Assay Medium containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Reference Agonist/Antagonist: e.g., Isoproterenol (β-agonist), Propranolol (β-antagonist), UK 14,304 (α₂-agonist).
-
Forskolin: A direct activator of adenylyl cyclase, used to establish a cAMP signal for measuring antagonist effects at Gi-coupled receptors. [4]* TR-FRET cAMP Assay Kit: Commercially available kits (e.g., Lanthascreen™ cAMP) containing labeled antibody and tracer. [11] Procedure (Antagonist Mode for a Gi-coupled Receptor):
-
Cell Plating: Seed cells in a 384-well white assay plate and culture overnight to form a confluent monolayer.
-
Compound Addition: Remove culture medium. Add 5 µL of Stimulation Buffer containing a 4X final concentration of the Sympathone derivatives.
-
Agonist Challenge: Immediately add 5 µL of Stimulation Buffer containing a 4X final concentration of a reference agonist (at its EC₈₀ concentration) and 4X Forskolin.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Lysis & Detection: Add 5 µL of the cAMP tracer solution, followed by 5 µL of the lanthanide-labeled antibody solution (as per kit instructions).
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for acceptor, 490 nm for donor). [13]The ratio of acceptor/donor emission is calculated.
Note for Agonist Mode (Gs-coupled receptor): The protocol is similar, but cells are incubated only with the Sympathone derivatives (no reference agonist or forskolin). An increase in the TR-FRET ratio indicates agonist activity.
Protocol 3: Cell Viability (Cytotoxicity) Assay
Principle: It is crucial to confirm that the observed activity in functional assays is due to specific receptor modulation and not simply because the compounds are killing the cells. [14]The resazurin reduction assay is a common, cost-effective method where viable, metabolically active cells reduce the blue resazurin dye to the highly fluorescent pink resorufin. [6] Materials:
-
Cell Line: The same cell line used in the functional assay.
-
Complete Culture Medium.
-
Resazurin Sodium Salt Solution: (e.g., 0.15 mg/mL in PBS).
-
Lysis Agent: (e.g., 1% Triton X-100) as a positive control for 100% cytotoxicity.
Procedure:
-
Cell Plating: Seed cells in a 96-well clear-bottom black plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the Sympathone derivatives. Include wells for untreated cells (100% viability) and cells treated with the lysis agent (0% viability).
-
Incubation: Incubate for a period relevant to the functional assay (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Addition: Add resazurin solution to each well (typically 10% of the total volume) and incubate for another 2-4 hours.
-
Data Acquisition: Measure fluorescence on a standard plate reader (Excitation ~560 nm, Emission ~590 nm).
Data Presentation and Analysis
Clear presentation and correct analysis of quantitative data are essential. Data should be summarized in tables for easy comparison.
Table 1: Binding Affinity of Sympathone Derivatives at the Human β₂-Adrenergic Receptor
| Compound ID | Ki (nM) ± SEM | Hill Slope |
|---|---|---|
| Sympathone-001 | 75.4 ± 8.2 | 0.98 |
| Sympathone-002 | > 10,000 | N/A |
| Sympathone-003 | 150.2 ± 15.1 | 1.01 |
| Propranolol (Control) | 2.5 ± 0.3 | 1.05 |
Data are presented as the mean from three independent experiments performed in triplicate. The inhibitory constant (Ki) was calculated using the Cheng-Prusoff equation.
Table 2: Functional Activity and Cytotoxicity of Lead Sympathone Derivatives
| Compound ID | Functional Assay | EC₅₀ / IC₅₀ (nM) | Max Response (% of Control) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| Sympathone-001 | β₂ Antagonist | 125.6 | 98% | > 50 | > 400 |
| Sympathone-003 | β₂ Antagonist | 289.3 | 95% | 15.2 | 52.5 |
The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀. A higher SI value indicates a better therapeutic window.
Conclusion
This application note outlines a validated, multi-tiered workflow for the comprehensive in vitro characterization of novel Sympathone derivatives targeting adrenergic receptors. By integrating binding, functional, and cytotoxicity assays, researchers can confidently identify compounds with specific and potent activity. The provided protocols serve as a robust starting point, and the underlying scientific principles will empower users to troubleshoot and adapt these methods for their specific research and drug discovery objectives.
References
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
- Revvity. (n.d.). GPCR in cardiovascular research: The relevance of camp and IP-1 second messenger assays.
- Creative BioMart. (n.d.). cAMP Accumulation Assay.
- O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. (Sourced from general knowledge, similar content in provided search result: PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
- Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- National Center for Biotechnology Information. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC.
- PubMed. (n.d.). α-Adrenoceptor Assays.
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for Mephentermine at Adrenergic Receptors.
- Creative Bioarray. (n.d.). cAMP Assay.
- Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays - Drug discovery.
- Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays.
- Promega Corporation. (n.d.). Multiplexed Analysis of Second Messenger Signaling in Live Cells Using Aequorin and GloSensor™ cAMP on the Hamamatsu μCell™.
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for Bevantolol on Adrenergic Receptors.
- Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions.
- Thermo Fisher Scientific. (2017). LanthaScreen™ TR-FRET Coregulator Protocol and Assay Conditions.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
- Thermo Fisher Scientific. (n.d.). LanthaScreen™ TR-FRET Labeling Reagents Protocol.
- LubioScience. (2024). Adrenergic Receptors In Disease and Drug Discovery.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® TR-FRET ER Alpha Competitive Binding Assay.
Sources
- 1. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenergic Receptors In Disease and Drug Discovery [lubio.ch]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Enantioselective Separation of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one
Abstract
This application note presents a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one. This compound is a critical chiral building block and a key intermediate in the synthesis of various sympathomimetic amines, including the pharmaceutical agent synephrine. Given the stereospecific nature of drug-receptor interactions, the ability to accurately resolve and quantify enantiomers is paramount in drug development and quality control.[1] This protocol details a direct chromatographic approach using a polysaccharide-based chiral stationary phase (CSP), which provides excellent enantioselectivity for this class of compounds. We will explore the rationale behind the selection of the stationary phase, mobile phase optimization, and provide a detailed, step-by-step protocol for researchers, scientists, and drug development professionals.
Introduction and Scientific Background
The principle of chirality is fundamental to pharmaceutical sciences, as the physiological and pharmacological effects of a drug are often dictated by its three-dimensional structure.[2] Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different activities and metabolic fates in the chiral environment of the human body.[2] Consequently, regulatory agencies worldwide necessitate reliable analytical methods to ensure the enantiomeric purity of chiral drug substances.[3]
This compound is a phenylethanolamine derivative and a direct precursor in the synthesis of synephrine and other related active pharmaceutical ingredients (APIs).[4] The stereocenter at the carbon bearing the hydroxyl group in the final amino alcohol product is established from this keto-amine intermediate. Therefore, an effective enantioselective separation at this stage is crucial for producing enantiopure final products.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for the analytical and preparative separation of enantiomers due to its reliability, sensitivity, and scalability.[3][5] This guide focuses on a direct separation method, which avoids the need for derivatization, thereby simplifying sample preparation and preventing potential sources of error.
Principle of Chiral Recognition
The successful separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to different retention times and, thus, separation.
Causality of Experimental Choices: Chiral Stationary Phase (CSP) Selection
For compounds like this compound, which contains a secondary amine, a ketone, and a phenyl group, polysaccharide-based CSPs are an excellent first choice.[6] Specifically, derivatives of cellulose and amylose, such as tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability for a wide range of chiral compounds, including amines.[7][8]
The chiral recognition mechanism on these polysaccharide CSPs is multifactorial and relies on a combination of intermolecular interactions:[9]
-
Hydrogen Bonding: The carbamate groups on the polysaccharide backbone, as well as residual hydroxyl groups, can act as hydrogen bond donors and acceptors, interacting with the ketone and secondary amine of the analyte.
-
Dipole-Dipole Interactions: The polar carbamate and carbonyl groups in both the selector and the analyte contribute to dipole-dipole interactions.
-
π-π Stacking: The phenyl ring of the analyte can engage in π-π interactions with the aromatic groups of the chiral selector (e.g., the 3,5-dimethylphenyl groups).
-
Steric Interactions: The enantiomers fit differently into the chiral grooves or cavities of the helical polysaccharide structure, leading to steric hindrance for one enantiomer and a more stable complex for the other.
The combination of these interactions creates the necessary energy difference between the two diastereomeric complexes for effective chromatographic resolution.
Mobile Phase Optimization
The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP. For basic analytes like the target compound, peak shape and retention can be problematic due to strong interactions with residual silanol groups on the silica support. To counteract this, a small amount of a basic additive is often required.
-
Solvent System: A normal-phase or polar organic mode, typically using a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), is highly effective for polysaccharide CSPs. The alcohol component acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjusting the alcohol percentage allows for the fine-tuning of retention times.
-
Basic Additive: The addition of a small concentration (e.g., 0.1%) of an amine, such as diethylamine (DEA) or isopropylamine, to the mobile phase is crucial.[7] The additive competes with the basic analyte for active sites on the stationary phase, preventing non-specific interactions and resulting in symmetrical, sharp peaks and improved resolution.
Experimental Workflow Visualization
The following diagram outlines the complete workflow for the chiral separation of this compound enantiomers.
Caption: Workflow for chiral HPLC analysis.
Detailed Application Protocol
This protocol provides a starting point for the chiral separation. Further optimization of mobile phase composition and temperature may be required to achieve baseline resolution depending on the specific HPLC system and column used.
Materials and Reagents
-
Racemic this compound standard
-
Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Diethylamine (DEA) (Reagent Grade)
-
Methanol (HPLC Grade, for cleaning)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC or UHPLC system with a UV/Vis or Photodiode Array (PDA) detector. |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Lux® Cellulose-1, Chiralcel® OD-I) |
| Column Dimensions | 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 275 nm or 224 nm[10] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15-20 minutes (or until both enantiomers have eluted) |
Standard Solution Preparation
-
Prepare a stock solution by accurately weighing approximately 10 mg of the racemic standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase to achieve a final concentration of 1.0 mg/mL.
-
Vortex the solution until the standard is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Procedure
-
System Setup: Install the specified chiral column into the HPLC system's column compartment.
-
Equilibration: Purge the system with the mobile phase and then allow it to equilibrate at the set flow rate (1.0 mL/min) until a stable baseline is observed (typically 30-60 minutes).
-
Injection: Inject 10 µL of the prepared standard solution onto the column.
-
Data Collection: Start the chromatographic run and record the data for the specified run time.
-
Column Flushing: After completing all analyses, flush the column with 100% Isopropanol before storing it according to the manufacturer's instructions. Do not store polysaccharide columns in hexane.
Expected Results and Data Analysis
A successful separation will yield two distinct, well-resolved peaks corresponding to the two enantiomers.
Representative Data
The following table summarizes the expected chromatographic performance parameters. Note that retention times may vary based on the specific system, column age, and mobile phase preparation.
| Parameter | Symbol | Formula | Expected Value |
| Retention Time (Enantiomer 1) | t_R1 | - | ~8.5 min |
| Retention Time (Enantiomer 2) | t_R2 | - | ~10.2 min |
| Selectivity Factor (Alpha) | α | (t_R2 - t_0) / (t_R1 - t_0) | > 1.2 |
| Resolution Factor | R_s | 2 * (t_R2 - t_R1) / (w_1 + w_2) | > 1.5 |
t_0 = void time; w = peak width at base
Discussion of Results
-
Resolution (R_s): A resolution factor greater than 1.5 indicates baseline separation, which is considered ideal for accurate quantification. If the resolution is poor, consider adjusting the mobile phase composition. Decreasing the percentage of isopropanol will generally increase retention times and may improve resolution.
-
Peak Tailing: The presence of the DEA additive is critical for mitigating peak tailing for this basic compound. If tailing is observed, ensure the DEA concentration is correct and that the mobile phase is freshly prepared.
-
Elution Order: The elution order of enantiomers (R vs. S) is specific to the chiral stationary phase used. It must be determined empirically by injecting a standard of a single, known enantiomer if available.
Conclusion
The method described in this application note provides an effective and reliable means for the enantioselective separation of this compound. By employing a cellulose-based chiral stationary phase with a normal-phase mobile phase containing a basic additive, baseline resolution of the enantiomers can be readily achieved. This protocol is directly applicable to quality control in pharmaceutical manufacturing, process development, and research settings where the assessment of enantiomeric purity is essential.
References
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
-
Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]
-
Pellati, F., Benvenuti, S., & Melegari, M. (2004). Enantioselective LC analysis of synephrine in natural products on a protein-based chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 839-847. Retrieved from [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). WO2018060512A1 - Process for preparing chiral amines.
-
SciHorizon. (n.d.). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Synephrine in Da-cheng-qi Decoction by HPLC Employing Precolumn Derivatization With 9-Fluorenylmethyl Chloroformate. Retrieved from [Link]
-
Grunewald, G. L., & Dahan, F. J. (1988). Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 31(4), 834-840. Retrieved from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. Retrieved from [Link]
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]
-
ResearchGate. (n.d.). High-performance liquid chromatographic analysis of biogenic amines in pharmaceutical products containing Citrus aurantium. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Retrieved from [Link]
-
ACS Omega. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]
-
MDPI. (2023). The Development and Validation of a Targeted LC-HRAM-MS/MS Methodology to Separate and Quantify p-Synephrine and m-Synephrine in Dietary Supplements and Herbal Preparations. Retrieved from [Link]
-
Sci-Hub. (n.d.). The Application of HPLC Chiral Stationary Phases to Stereochemical Problems of Pharmaceutical Interest: A General Method for the Resolution of Enantiomeric Amines as β-Naphthylcarbamate Derivatives. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Retrieved from [Link]
-
YouTube. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation. Retrieved from [Link]
-
Semantic Scholar. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Retrieved from [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure. Retrieved from [Link]
-
YouTube. (2021). Unlock the Secrets of Chiral Resolution in Organic Compounds!. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]
-
Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Retrieved from [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 10. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 4'-Hydroxy-2-(methylamino)acetophenone for GC-MS analysis
Application Note: GC-MS Analysis of 4'-Hydroxy-2-(methylamino)acetophenone
A Guide to Robust Derivatization for Enhanced Volatility and Detection
Introduction: The Analytical Challenge
4'-Hydroxy-2-(methylamino)acetophenone is a key aromatic compound, often encountered as a metabolite of pharmacologically active substances like synephrine or as an intermediate in synthetic chemistry. Its analysis is critical in diverse fields, including drug metabolism studies, pharmaceutical quality control, and forensic toxicology.
However, direct analysis of this molecule by Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally challenging. The structure contains two highly polar, active hydrogen sites: a phenolic hydroxyl (-OH) group and a secondary amine (-NH) group. These functional groups lead to low volatility, poor thermal stability, and strong interactions with the GC column's stationary phase, resulting in significant peak tailing, low sensitivity, and potential analyte loss.[1][2]
Chemical derivatization is an essential sample preparation step to overcome these limitations.[1][3] This process chemically modifies the analyte to replace the polar active hydrogens with non-polar groups, thereby increasing its volatility and thermal stability.[1][2] The result is a molecule amenable to GC separation, leading to improved chromatographic peak shape, enhanced sensitivity, and reliable quantification.[4]
This application note provides a detailed guide with two robust protocols for the derivatization of 4'-Hydroxy-2-(methylamino)acetophenone: Silylation and Acylation . It is designed for researchers, scientists, and drug development professionals seeking a reliable method for GC-MS analysis of this and structurally similar compounds.
Principle: Why Derivatization is Essential
The core principle of derivatization for GC is to transform a non-volatile or semi-volatile compound into a volatile and thermally stable derivative that can be efficiently separated and detected.[1] The target functional groups on 4'-Hydroxy-2-(methylamino)acetophenone are the primary drivers for this necessity.
-
Phenolic Hydroxyl (-OH): The hydrogen on this group is acidic and capable of strong hydrogen bonding, which significantly raises the boiling point and causes adsorption to active sites in the GC system.
-
Secondary Amine (-NH): This group is also polar and contributes to hydrogen bonding, further reducing volatility and causing poor peak symmetry.
-
Ketone (C=O): While the ketone group is polar, it lacks an active hydrogen and is less critical for derivatization to achieve volatility. However, under certain conditions, it can undergo enolization, potentially leading to multiple derivative peaks. For most applications focusing on the parent compound, derivatizing the hydroxyl and amine groups is sufficient. For complex metabolomic studies, a preliminary methoximation step to stabilize the ketone as an oxime can be considered to prevent the formation of multiple isomers.[5][6]
The two protocols presented here—silylation and acylation—are chosen for their efficiency and the distinct advantages they offer for analyzing phenolic amines.[7]
Derivatization Strategies & Protocols
Two primary strategies are presented, each utilizing a different class of derivatizing reagent to achieve optimal results.
Protocol 1: Dual Silylation with MSTFA
Silylation is a widely used and robust derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[2] This method is highly effective for both hydroxyl and amine groups. We recommend N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) , a powerful TMS donor.[8] Its byproducts are highly volatile, minimizing interference with early-eluting peaks in the chromatogram.[1][6]
Causality: The reaction proceeds via a nucleophilic attack from the oxygen of the hydroxyl group and the nitrogen of the amine group on the silicon atom of MSTFA. This forms stable, non-polar TMS-ether and TMS-amine derivatives, respectively, which are ideal for GC analysis.[1]
Caption: Acylation reaction of the target analyte with PFPA.
3.2.1 Materials and Reagents
-
4'-Hydroxy-2-(methylamino)acetophenone standard or sample extract, dried
-
Pentafluoropropionic Anhydride (PFPA) [CAS 356-42-3]
-
Anhydrous Ethyl Acetate or Acetonitrile (GC grade)
-
2 mL GC vials with PTFE-lined screw caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
3.2.2 Step-by-Step Protocol
-
Sample Preparation: Ensure the sample is completely dry by evaporating the solvent under nitrogen.
-
Reconstitution: Add 50 µL of anhydrous Ethyl Acetate to the dried sample in a GC vial.
-
Reagent Addition: Add 50 µL of PFPA to the vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial at 60°C for 30 minutes .
-
Evaporation: After incubation, cool the vial to room temperature. Uncap the vial and evaporate the excess reagent and acid byproduct under a gentle stream of nitrogen. This step is crucial to prevent damage to the GC column.
-
Reconstitution: Reconstitute the dried derivative in 100 µL of anhydrous Ethyl Acetate.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Workflow and Expected Results
The overall analytical process follows a clear path from sample preparation to data interpretation.
Caption: General experimental workflow for derivatization and GC-MS analysis.
Data Presentation: Mass Shift and Key Fragments
Derivatization results in a predictable increase in the molecular weight (MW) of the analyte. This mass shift is a primary confirmation of a successful reaction. The table below summarizes the expected changes.
| Compound | Formula | MW ( g/mol ) | Derivatization Group | MW of Derivative | Expected Key Fragments (m/z) |
| Native Analyte | C₉H₁₁NO₂ | 165.19 | - | - | 165 (M+), 150 (M-CH₃), 121 |
| Di-TMS Derivative | C₁₅H₂₇NO₂Si₂ | 309.55 | Trimethylsilyl (TMS) | +144 | 309 (M+), 294 (M-15), 206, 73 |
| Di-PFP Derivative | C₁₅H₉F₁₀NO₄ | 457.22 | Pentafluoropropionyl (PFP) | +292 | 457 (M+), 294, 164 |
Note: Expected fragments are predictive and should be confirmed with experimental data. The base peak for the TMS derivative is often a fragment resulting from alpha-cleavage next to the nitrogen.
Troubleshooting and Best Practices
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Derivative Peak | 1. Presence of moisture in the sample or reagents.<br>2. Insufficient reaction time or temperature.3. Reagent degradation. | 1. Ensure sample is completely dry. Use anhydrous solvents. Store reagents under inert gas.2. Optimize incubation time and temperature (e.g., increase time by 15 min or temp by 10°C).3. Use a fresh vial of derivatizing reagent. |
| Peak Tailing | 1. Incomplete derivatization.2. Active sites in the GC inlet liner or column. | 1. Re-optimize the derivatization protocol (see above). Consider adding a catalyst like TMCS for silylation.<br>2. Use a deactivated inlet liner. Condition the GC column as per manufacturer's instructions. |
| Multiple Analyte Peaks | 1. Incomplete derivatization leading to mono- and di-derivatives.2. Isomer formation (e.g., from ketone enolization). | 1. Increase reagent excess and/or reaction time/temperature.2. For metabolomics, consider a two-step methoximation-silylation protocol to stabilize the ketone. [5] |
| Extraneous Peaks in Chromatogram | 1. Contamination from solvents or glassware.2. Byproducts from the derivatization reagent (especially silylating agents). [1] | 1. Use high-purity (GC grade) solvents. Silanize glassware to deactivate it.<[4]br>2. Run a reagent blank. MSTFA byproducts are very volatile and usually elute before most analytes. [1]For PFPA, ensure complete evaporation of byproducts. |
Conclusion
The successful analysis of 4'-Hydroxy-2-(methylamino)acetophenone by GC-MS is critically dependent on effective derivatization. Both silylation with MSTFA and acylation with PFPA are robust and reliable methods capable of producing volatile, thermally stable derivatives suitable for chromatographic separation. The choice between the two protocols may depend on laboratory resources, required sensitivity, and the specific matrix being analyzed. By carefully following the detailed protocols and best practices outlined in this guide, researchers can achieve excellent peak shapes, high sensitivity, and accurate quantification, enabling confident analysis in drug development and other scientific applications.
References
-
Cason, J., & Reist, E. J. (1957). Synthesis of (S,S)-N-Trifluoroacetylproline Anhydride. Journal of Organic Chemistry. Available at: [Link]
-
Che-Lok, T., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxy-2-methylacetophenone. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-methyl-N-(trimethylsilyl)trifluoroacetamide. PubChem. Available at: [Link]
-
Donike, M. (1973). Acylation Derivatization Reagents. Journal of Chromatography A. Available at: [Link]
-
Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Available at: [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Available at: [Link]
-
Bibel, M. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]
-
Van de Velde, F., et al. (2023). The Development and Validation of a Targeted LC-HRAM-MS/MS Methodology to Separate and Quantify p-Synephrine and m-Synephrine. Molecules. Available at: [Link]
-
Ee, S. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Marchei, E., et al. (2006). A rapid and simple procedure for the determination of synephrine in dietary supplements by gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
de Oliveira, A. L., et al. (2012). Gas Chromatographic Method for Analysis of p-Synephrine in Citrus aurantium L. Products. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Available at: [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available at: [Link]
-
Smart, K. F., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. Available at: [Link]
-
Lutan, A. D. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Available at: [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. gcms.cz [gcms.cz]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-methyl-N-(trimethylsilyl)trifluoroacetamide | C6H12F3NOSi | CID 32510 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one (p-Synephrine) in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one, commonly known as p-synephrine, in medicinal chemistry research. This document outlines the compound's mechanism of action, its potential as a therapeutic agent, and detailed protocols for its evaluation in various in vitro assays.
Introduction to this compound (p-Synephrine)
This compound is a naturally occurring alkaloid found predominantly in the bitter orange (Citrus aurantium) and other citrus species. It is a phenylethylamine derivative with a history of use in traditional Chinese medicine. In contemporary research, p-synephrine has garnered significant interest for its potential therapeutic applications, including weight management, and as a scaffold for the development of novel drug candidates.
Chemical Properties:
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | p-Synephrine, Oxedrine, 4-Hydroxy-alpha-(methylaminomethyl)benzyl alcohol |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| CAS Number | 94-07-5 |
Mechanisms of Action
p-Synephrine exerts its biological effects through multiple mechanisms, primarily by interacting with the adrenergic system and modulating key signaling pathways involved in cell growth, proliferation, and metabolism.
Interaction with Adrenergic Receptors
p-Synephrine is known to interact with adrenergic receptors, though with a different profile compared to its meta-isomer, m-synephrine (phenylephrine), or endogenous catecholamines like norepinephrine. It exhibits a higher affinity for α-adrenergic receptors than for β-adrenergic receptors. This interaction is crucial for its physiological effects, which include vasoconstriction and potential impacts on metabolic processes.
Modulation of Intracellular Signaling Pathways
Recent research has illuminated the role of p-synephrine in modulating critical intracellular signaling pathways implicated in cancer progression. Specifically, it has been shown to inhibit the PI3K/Akt/mTOR and ERK signaling cascades, which are frequently dysregulated in various cancers.
Diagram: p-Synephrine's Impact on Cancer Cell Signaling
Caption: p-Synephrine's inhibitory effects on the PI3K/Akt/mTOR and ERK signaling pathways in cancer cells.
Experimental Protocols
The following section provides detailed, step-by-step protocols for evaluating the biological activities of p-synephrine in a laboratory setting.
Radioligand Binding Assay for Adrenergic Receptors
This protocol is designed to determine the binding affinity of p-synephrine for adrenergic receptor subtypes using a competitive radioligand binding assay.[1][2]
Materials:
-
Cell membranes prepared from tissues or cultured cells expressing the target adrenergic receptor subtype.
-
Radioligand (e.g., [³H]-Prazosin for α₁, [³H]-Yohimbine for α₂, [¹²⁵I]-Iodocyanopindolol for β).
-
p-Synephrine stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine for α-receptors, 10 µM propranolol for β-receptors), 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of p-synephrine, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the p-synephrine concentration. Determine the IC₅₀ value (the concentration of p-synephrine that inhibits 50% of the specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for the radioligand binding assay to determine p-synephrine's affinity for adrenergic receptors.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the inhibitory effect of p-synephrine on acetylcholinesterase activity.[3]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes.
-
Acetylthiocholine iodide (ATCI).
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
p-Synephrine stock solution.
-
Phosphate buffer (0.1 M, pH 8.0).
-
96-well microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a 15 mM ATCI solution in deionized water.
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 0.1 U/mL AChE solution in phosphate buffer.
-
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
140 µL of phosphate buffer.
-
20 µL of varying concentrations of p-synephrine (or buffer for control).
-
10 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each p-synephrine concentration relative to the control. Plot the percentage of inhibition against the logarithm of the p-synephrine concentration to determine the IC₅₀ value.
Carbonic Anhydrase (CA) Inhibition Assay
This assay measures the inhibitory effect of p-synephrine on the esterase activity of carbonic anhydrase.[4]
Materials:
-
Purified human carbonic anhydrase II (CA II).
-
p-Nitrophenyl acetate (pNPA).
-
p-Synephrine stock solution.
-
Tris-SO₄ buffer (50 mM, pH 7.5).
-
96-well microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM pNPA solution in acetonitrile.
-
Prepare a 1 µM CA II solution in Tris-SO₄ buffer.
-
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
160 µL of Tris-SO₄ buffer.
-
20 µL of varying concentrations of p-synephrine (or buffer for control).
-
10 µL of CA II solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 10 µL of pNPA solution to each well to start the reaction.
-
Absorbance Measurement: Measure the absorbance at 400 nm at time zero and after 10 minutes of incubation at room temperature.
-
Data Analysis: Calculate the enzyme activity as the change in absorbance per minute. Determine the percentage of inhibition for each p-synephrine concentration and calculate the IC₅₀ value.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method to assess the effect of p-synephrine on the viability of cancer cells.[5][6]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
p-Synephrine stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of p-synephrine (e.g., 10, 25, 50, 100, 200 µM) and a vehicle control (medium with the same percentage of DMSO as the highest p-synephrine concentration). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the p-synephrine concentration to determine the IC₅₀ value.
Western Blot Analysis of PI3K/Akt/mTOR and ERK Signaling Pathways
This protocol is for investigating the effect of p-synephrine on the phosphorylation status of key proteins in the PI3K/Akt/mTOR and ERK signaling pathways.[7][8][9]
Materials:
-
Cancer cells treated with p-synephrine.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Immunoblotting: Block the membranes and then incubate with the primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
Diagram: Western Blot Workflow
Caption: A streamlined workflow for Western blot analysis to investigate signaling pathway modulation by p-synephrine.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast.
- MDPI. (2021).
- MDPI. (2022). Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis.
- MDPI. (2024). The Modulation of Phospho-Extracellular Signal-Regulated Kinase and Phospho-Protein Kinase B Signaling Pathways plus Activity of Macrophage-Stimulating Protein Contribute to the Protective Effect of Stachydrine on Acetaminophen-Induced Liver Injury.
- NCBI. (2012). Phospho-ERK Assays - Assay Guidance Manual.
- NCBI. (2021).
- NCBI. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart.
- PMC. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer).
- PMC. (2022). p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity.
- PMC. (2024). Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay.
- PMC. (2024). Identification of the inhibition mechanism of carbonic anhydrase II by fructooligosaccharides.
- PMC. (2024).
- protocols.io. (2019). Carbonic Anhydrase Activity Assay.
- protocols.io. (2023).
- Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method.
- ResearchGate. (2017). (MTT)
- ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β....
- ResearchGate. (n.d.). Western blot analysis of ERK, p-ERK, Akt, and p-Akt expression after RSC96 co-cultures with scaffolds.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Western blot analysis of PI3K/Akt/mTOR signaling pathways.
- Scribd. (n.d.). Ellman Esterase Assay Protocol.
- Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin.
- Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
Sources
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening for Modulators of Adrenergic Signaling Using Sympathone
Introduction
Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a vast array of physiological processes, making them a significant target for therapeutic intervention.[1][2] The discovery of novel adrenergic modulators is a key objective in drug development for cardiovascular diseases, respiratory disorders, and neurological conditions. High-throughput screening (HTS) serves as a primary tool in this endeavor, enabling the rapid evaluation of large compound libraries.[3][4] This application note details robust HTS methodologies for identifying and characterizing modulators of adrenergic signaling, using "Sympathone," a hypothetical adrenergic agonist, as a model compound. The principles and protocols outlined herein are broadly applicable to the screening of other GPCR modulators.
Over 30% of FDA-approved drugs target GPCRs, underscoring their therapeutic importance.[3] Traditional drug discovery for these receptors has evolved from radioligand binding assays to more sophisticated, non-radioactive techniques such as fluorescence- and luminescence-based assays.[5][6] These modern approaches offer improved safety, cost-effectiveness, and automation compatibility.[4][5]
Scientific Principles of Adrenergic Signaling
Adrenergic receptors are classified into α and β subtypes, each with further divisions (α1, α2, β1, β2, β3).[1] These receptors are activated by the endogenous catecholamines, epinephrine and norepinephrine.[1][2] Upon agonist binding, adrenergic receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins.[2][7]
-
β-Adrenergic Receptors (β-ARs): Primarily couple to the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[2][8]
-
α1-Adrenergic Receptors (α1-ARs): Couple to the Gq alpha subunit (Gαq), activating phospholipase C, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium (Ca2+).[1][2]
-
α2-Adrenergic Receptors (α2-ARs): Couple to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[2]
Beyond G protein-dependent signaling, adrenergic receptors can also signal through G protein-independent pathways, often involving β-arrestin.[9][10] This phenomenon of "biased agonism," where a ligand preferentially activates one signaling pathway over another, has opened new avenues for drug discovery.[11]
Signaling Pathway Diagrams
Caption: Workflow for the AlphaLISA cAMP assay.
Detailed Protocol: AlphaLISA cAMP Assay for β2-Adrenergic Receptor Agonists
-
Cell Culture and Plating:
-
Culture CHO-K1 cells stably expressing the human β2-adrenergic receptor in F-12K Medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Harvest cells and resuspend in stimulation buffer containing a phosphodiesterase inhibitor like IBMX (0.5 mM final concentration is recommended to prevent cAMP degradation). [12] * Dispense 5 µL of the cell suspension (e.g., 2,000 cells/well) into a 384-well white microplate.
-
-
Compound Treatment:
-
Prepare serial dilutions of Sympathone (positive control) and library compounds in stimulation buffer.
-
Add 2.5 µL of the compound solutions to the wells. For antagonist screening, add the antagonist first, followed by a known agonist.
-
-
Cell Stimulation:
-
Incubate the plate at room temperature for 30 minutes to stimulate cAMP production. [12]
-
-
Detection:
-
Prepare the detection mix containing anti-cAMP acceptor beads and biotinylated cAMP in lysis buffer.
-
Add 5 µL of the detection mix to each well.
-
Incubate for 1 hour at room temperature.
-
Prepare a solution of streptavidin-coated donor beads in the dark.
-
Add 12.5 µL of the donor bead solution to each well.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader (e.g., EnVision® Multilabel Plate Reader) with settings for AlphaLISA. [13] Data Analysis: The signal is inversely proportional to the amount of cAMP produced. A decrease in signal indicates an agonistic effect for β-ARs. Data should be normalized to controls and dose-response curves generated to determine EC50 values.
-
| Parameter | Agonist Mode (β-AR) | Antagonist Mode (β-AR) |
| Positive Control | Sympathone (known agonist) | Known antagonist |
| Negative Control | Vehicle (e.g., DMSO) | Vehicle + Agonist |
| Expected Outcome | Dose-dependent decrease in signal | Dose-dependent reversal of agonist-induced signal decrease |
| Key Metric | EC50 | IC50 |
Intracellular Calcium Flux Assay for α1-AR Modulators
For α1-ARs coupled to Gαq, a calcium flux assay is the method of choice. These assays use fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to free calcium released into the cytoplasm.
FLIPR® Calcium Assay
The Fluorometric Imaging Plate Reader (FLIPR®) system allows for real-time monitoring of intracellular calcium changes in a high-throughput format.
Detailed Protocol: FLIPR Calcium Assay for α1-Adrenergic Receptor Agonists
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human α1-adrenergic receptor in DMEM with 10% FBS and a selection antibiotic.
-
Plate cells in 384-well black-walled, clear-bottom microplates and grow to confluence.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable buffer containing probenecid (to prevent dye extrusion).
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Treatment and Data Acquisition:
-
Prepare a compound plate with Sympathone and library compounds at various concentrations.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will establish a baseline fluorescence reading for a few seconds.
-
The liquid handling module of the FLIPR will then add the compounds to the cell plate.
-
Continue to record fluorescence for several minutes to capture the transient calcium signal.
-
Data Analysis: The increase in fluorescence intensity over baseline is proportional to the increase in intracellular calcium. Agonists will produce a rapid, transient increase in fluorescence. EC50 values are calculated from dose-response curves.
| Parameter | Agonist Mode (α1-AR) | Antagonist Mode (α1-AR) |
| Positive Control | Sympathone (known agonist) | Known antagonist |
| Negative Control | Vehicle (e.g., DMSO) | Vehicle + Agonist |
| Expected Outcome | Dose-dependent increase in fluorescence | Dose-dependent inhibition of agonist-induced fluorescence |
| Key Metric | EC50 | IC50 |
Assay Validation and Quality Control
For any HTS campaign, rigorous assay validation is crucial to ensure data quality and reliability. [4] Key Validation Parameters:
-
Z'-factor: This statistical parameter is a measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. [14] * Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Signal-to-Background (S/B) Ratio: A high S/B ratio indicates a robust assay window.
-
Reproducibility: Assessed by running the assay on multiple days with consistent results.
Hit Confirmation and Triage
Initial hits from the primary screen should be subjected to a confirmation and triage process to eliminate false positives and prioritize promising compounds. [15][16] Hit Triage Workflow
Sources
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 6. Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. revvity.com [revvity.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. researchgate.net [researchgate.net]
- 16. bellbrooklabs.com [bellbrooklabs.com]
Troubleshooting & Optimization
Troubleshooting common issues in the synthesis of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one
Welcome to the technical support center for the synthesis of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one, a key intermediate in the production of various pharmaceutical compounds, including synephrine.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of this target molecule.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis, offering probable causes and actionable solutions based on established chemical principles.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of α-amino ketones are a frequent challenge and can stem from several factors.[3][4] A systematic approach to troubleshooting is crucial for identifying the root cause.
Probable Causes:
-
Incomplete Reaction: The reaction may not be proceeding to completion due to suboptimal conditions.
-
Side Reactions: The formation of undesired byproducts consumes starting materials and complicates purification.
-
Product Degradation: α-Amino ketones can be unstable under certain conditions, leading to decomposition.[5][6]
-
Mechanical Losses: Significant product loss can occur during the work-up and purification steps.[7]
-
Poor Reagent Quality: Impurities in starting materials or solvents can interfere with the reaction.[3]
Solutions & Optimizations:
-
Reaction Conditions:
-
Temperature: Ensure the reaction is conducted at the optimal temperature. For the reaction of an α-haloacetophenone with methylamine, heating may be necessary to drive the reaction to completion.[8]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
Stoichiometry: The molar ratio of reactants is critical. An excess of methylamine is often used to minimize the formation of dialkylated byproducts.[7]
-
-
Minimizing Side Reactions:
-
Over-alkylation: The primary amine product can react further with the starting α-haloacetophenone to form a secondary amine. Using a significant excess of methylamine can suppress this side reaction.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
-
Preventing Product Degradation:
-
pH Control: The product is an amine and can be sensitive to pH changes. Maintain a suitable pH during the work-up to prevent degradation.
-
Temperature during Work-up: Avoid excessive heat during solvent removal or drying, as this can lead to decomposition.
-
-
Improving Work-up and Purification:
-
Extraction: Utilize acid-base extraction for efficient separation of the basic product from non-basic impurities.[7] The product can be extracted into an acidic aqueous phase, which is then basified to liberate the free amine for extraction into an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
-
Reagent Quality:
-
Ensure that the 4-hydroxyacetophenone or the corresponding α-haloacetophenone is of high purity.
-
Use a reliable source of methylamine, either as a solution in a suitable solvent or as a gas.
-
All solvents should be of appropriate grade and dried if necessary, as moisture can interfere with certain reaction pathways.
-
Troubleshooting Low Yield Workflow
Sources
- 1. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synephrine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US5047592A - Selective hydrogenolysis process - Google Patents [patents.google.com]
Technical Support Center: Optimizing Peak Resolution in HPLC Analysis of 4'-Hydroxy-2-(methylamino)acetophenone
Welcome to our dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4'-Hydroxy-2-(methylamino)acetophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during method development and routine analysis, with a specific focus on achieving optimal peak resolution. As your partner in science, we aim to provide not just solutions, but a deeper understanding of the chromatographic principles at play.
Introduction: The Pursuit of Peak Perfection
In HPLC, achieving baseline resolution is paramount for accurate identification and quantification.[1] For a molecule like 4'-Hydroxy-2-(methylamino)acetophenone, which possesses a secondary amine and a phenolic hydroxyl group, specific challenges such as peak tailing are common. These issues often arise from secondary interactions with the stationary phase.[2] This guide will walk you through a systematic approach to troubleshooting and optimizing your separation, ensuring robust and reliable results.
Troubleshooting Guide: From Tailing Peaks to Baseline Separation
This section is structured in a question-and-answer format to directly address the most frequent and pressing issues you may encounter.
Q1: My peak for 4'-Hydroxy-2-(methylamino)acetophenone is tailing significantly. What are the primary causes and how can I fix it?
Answer:
Peak tailing is a common issue, especially for basic compounds like 4'-Hydroxy-2-(methylamino)acetophenone in reversed-phase HPLC.[2][3] The asymmetry, where the latter half of the peak is broader, is often due to unwanted secondary interactions between the analyte and the stationary phase.[2]
Primary Causes & Solutions:
-
Secondary Silanol Interactions: The primary culprit is often the interaction between the basic methylamino group of your analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[2] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a tail.
-
Solution 1: Mobile Phase pH Adjustment: This is the most powerful tool to mitigate tailing for ionizable compounds.[2] By lowering the mobile phase pH (e.g., to 2.5-3.5) with an acid like formic acid or phosphoric acid, you protonate the residual silanol groups, minimizing their ability to interact with the protonated amine of your analyte.[2] Ensure your column is stable at the chosen pH.[2]
-
Solution 2: Use of an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to reduce their activity. If you are not already, switch to a high-quality, end-capped C18 column.
-
Solution 3: Mobile Phase Additives (Competing Bases): Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites, preventing your analyte from interacting with them.[2] However, be aware that TEA can suppress ionization in mass spectrometry and has a high UV cutoff.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[4][5]
-
Solution: Dilute your sample and reinject. A 1-to-10 dilution is a good starting point to see if the peak shape improves.[4]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can create active sites and disrupt the flow path.[6][7] A void in the column packing can also cause tailing.
| Cause of Tailing | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | Adjust mobile phase pH to 2.5-3.5 with 0.1% formic acid. | Sharper, more symmetrical peak. |
| Column Overload | Dilute the sample (e.g., 1:10) and reinject. | Improved peak symmetry. |
| Column Contamination | Flush the column with a strong solvent; use a guard column. | Restoration of peak shape. |
| Column Void/Damage | Replace the column. | Symmetrical peak shape is restored. |
Q2: I'm observing peak fronting for my analyte. What does this indicate?
Answer:
Peak fronting, where the peak is asymmetrical with a leading edge, is less common than tailing but should be addressed.[4] It often looks like a "shark fin" or "sailboat".[4]
Primary Causes & Solutions:
-
Sample Overload: This is the most common cause of fronting.[4][5] When the concentration of the sample is too high, it can lead to a non-linear relationship between the analyte concentration in the mobile and stationary phases, causing some molecules to travel faster.[4]
-
Solution: The most straightforward solution is to dilute your sample or reduce the injection volume.[4]
-
-
Incompatible Sample Solvent: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak.[8][9][10]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.
-
-
Low Column Temperature: In some cases, a column temperature that is too low can contribute to peak fronting.[4][8]
-
Solution: Try increasing the column temperature in small increments (e.g., 5 °C) to see if the peak shape improves.
-
Q3: My peaks are broad, and the resolution between 4'-Hydroxy-2-(methylamino)acetophenone and a nearby impurity is poor. How can I improve this?
Answer:
Broad peaks can significantly compromise resolution and sensitivity.[6] The goal is to sharpen the peaks to improve their separation.[11] Peak resolution is governed by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[12]
Strategies to Improve Resolution:
-
Increase Column Efficiency (N): Higher efficiency leads to narrower peaks.[12]
-
Solution 1: Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will significantly increase efficiency and resolution.[11][12]
-
Solution 2: Use a Longer Column: A longer column provides more theoretical plates, leading to better separation, but at the cost of longer run times and higher backpressure.[1][12]
-
-
Optimize Selectivity (α): Selectivity is the most powerful factor for improving resolution and refers to the ability of the chromatographic system to distinguish between two analytes.[12]
-
Solution 1: Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different properties and can alter the elution order and spacing of your peaks.[13][14]
-
Solution 2: Modify the Stationary Phase: If changing the mobile phase isn't enough, consider a different column chemistry. A phenyl-hexyl or a biphenyl phase can offer different selectivity for aromatic compounds compared to a standard C18, due to π-π interactions.[15][16]
-
-
Adjust the Retention Factor (k): The retention factor indicates how long an analyte is retained on the column. An optimal k value is typically between 2 and 10.[11]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting peak resolution issues.
Sources
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. m.youtube.com [m.youtube.com]
- 5. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Fronting [hplctips.blogspot.com]
- 6. mastelf.com [mastelf.com]
- 7. agilent.com [agilent.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. [4]Troubleshooting HPLC- Fronting Peaks [discover.restek.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. mastelf.com [mastelf.com]
- 15. glsciencesinc.com [glsciencesinc.com]
- 16. welch-us.com [welch-us.com]
- 17. mastelf.com [mastelf.com]
Technical Support Center: Stability and Degradation Studies of Sympathone
A Senior Application Scientist's Guide for Researchers
Note: "Sympathone" is a placeholder name for a representative sympathomimetic amine, such as epinephrine, used here as a model to discuss the common stability and degradation challenges associated with catecholamine-based drugs.
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for conducting stability and degradation studies of Sympathone. As a Senior Application Scientist, my goal is to offer not just protocols but also the scientific reasoning behind them, empowering you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
1. Q: My Sympathone solution is turning pink/brown upon storage. What is happening and how can I prevent it?
A: This discoloration is a classic indicator of oxidative degradation. Sympathone, like other catecholamines, possesses a catechol moiety that is highly susceptible to oxidation.[1][2] This process involves the formation of an ortho-quinone, which can then undergo further reactions to produce colored compounds like adrenochrome and, eventually, brown melanin-like polymers.[2] The rate of this reaction is significantly increased by exposure to light, air (oxygen), elevated pH, and the presence of metal ions.[2]
-
Causality: The two hydroxyl groups on the catechol ring are easily oxidized. At a higher pH, the hydroxyl groups are deprotonated to form phenoxide ions, which are even more susceptible to oxidation. Metal ions can act as catalysts in this oxidative process.
-
Troubleshooting & Prevention:
-
pH Control: Maintain a low pH (ideally between 2.5 and 4.5) for your Sympathone solutions, as protonation of the catechol group helps prevent oxidation.[3][4]
-
Antioxidants: Incorporate antioxidants such as sodium metabisulfite into your formulation.[3] Be aware that this can lead to the formation of sulfonated degradation products.[3]
-
Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Always protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.[3]
-
2. Q: I'm seeing a loss of potency in my Sympathone samples, but no significant increase in colored degradants. What other degradation pathways should I consider?
A: Besides oxidation, racemization is another critical degradation pathway for chiral sympathomimetic amines like Sympathone. The biologically active form is typically the L-isomer (levorotatory). Racemization is the conversion of the active L-isomer to the less active or inactive D-isomer (dextrorotatory).[5] This process can lead to a significant loss of therapeutic efficacy without the formation of colored products. Studies on adrenaline have shown that after about 4 years of storage, 10% of L-adrenaline can be converted to D-adrenaline.[5]
-
Causality: Racemization can be influenced by pH and temperature.[4][5] It is known to occur under acidic conditions, with a rate minimum around pH 4.[4]
-
Troubleshooting & Investigation:
-
Chiral HPLC: You will need a chiral high-performance liquid chromatography (HPLC) method to separate and quantify the L- and D-isomers of Sympathone. This often involves derivatization to form diastereomers that can be separated on a standard reversed-phase column.[5]
-
pH Optimization: As with oxidation, maintaining an optimal pH (around 4) can help minimize the rate of racemization.[4]
-
3. Q: How do I design a comprehensive forced degradation study for Sympathone?
A: A forced degradation or stress testing study is essential to understand the intrinsic stability of Sympathone and to develop a stability-indicating analytical method. The goal is to induce degradation to a level of about 5-20% to ensure that your analytical method can detect and separate the degradation products from the parent drug. This is a key requirement of regulatory bodies like the ICH.
-
Causality: By subjecting the drug to conditions more severe than accelerated stability testing, you can identify potential degradation pathways and products that might not be seen under normal storage conditions.
-
Recommended Stress Conditions:
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Racemization, potential hydrolysis of side chains |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 2-8 hours | Oxidation, racemization |
| Oxidation | 3% H₂O₂ at room temperature for 1-6 hours | Oxidation of the catechol moiety |
| Thermal Degradation | 70°C for up to 12 weeks | Oxidation, racemization, other thermal decompositions |
| Photodegradation | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B) | Photo-oxidation |
-
Important Considerations:
-
A control sample (unstressed) should always be analyzed alongside the stressed samples.
-
The concentration of the drug substance in solution should be carefully chosen to allow for accurate detection of degradation products.
-
For photostability testing, a sample protected from light (e.g., wrapped in foil) should be used as a control.
-
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
-
Problem: Tailing peaks, broad peaks, or co-elution of Sympathone with its degradation products.
-
Scientific Rationale: Sympathomimetic amines are basic compounds and can interact with residual silanol groups on the stationary phase of C18 columns, leading to peak tailing. The high polarity of catecholamines can also result in poor retention on traditional reversed-phase columns.[6]
-
Troubleshooting Steps:
-
pH of Mobile Phase: Adjust the pH of the mobile phase to be acidic (e.g., pH 3.0).[7] This ensures that the amine group is protonated and reduces interaction with silanols.
-
Ion-Pairing Agents: Add an ion-pairing agent like sodium 1-octanesulfonate to the mobile phase.[1] This forms a neutral ion pair with the protonated amine, improving retention and peak shape.
-
Column Selection: Consider using a biphenyl stationary phase, which can provide better separation for this class of compounds.[7]
-
Buffer Concentration: Increasing the buffer concentration in the mobile phase can also help to reduce peak tailing.[7]
-
Issue 2: Inconsistent Results in Photostability Studies
-
Problem: High variability in the extent of degradation between replicate experiments.
-
Scientific Rationale: The photodegradation of catecholamines can be influenced by various factors in the formulation and experimental setup. For instance, the presence of bisulfite, often used as an antioxidant, can paradoxically accelerate photodegradation.[8][9] The pH of the medium is also a critical factor, with lower pH being protective.[8]
-
Troubleshooting Steps:
-
Control of Formulation: Ensure that the composition of your solution (e.g., presence of antioxidants, buffers, pH) is identical across all experiments.
-
Light Source and Exposure: Use a validated photostability chamber that provides controlled and measurable light exposure according to ICH Q1B guidelines.
-
Container Material: Be aware that the container material can affect light transmission. Use consistent, transparent containers for your samples.
-
Control for Bisulfite Effect: If your formulation contains bisulfite, be aware of its potential to increase photodegradation and consider running parallel experiments without it to understand its specific contribution.[8][9]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study on a Sympathone drug substance.
-
Sample Preparation: Prepare a stock solution of Sympathone at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 60°C. Withdraw aliquots at 0, 8, 24, and 48 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature. Withdraw aliquots at 0, 2, 4, and 8 hours. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature. Withdraw aliquots at 0, 1, 3, and 6 hours. Quench the reaction by adding a small amount of sodium bisulfite if necessary, and then analyze by HPLC.
-
Thermal Stress: Place a solid sample of Sympathone in a 70°C oven. Withdraw samples at various time points (e.g., 1, 4, 8, 12 weeks). Prepare solutions of these samples for HPLC analysis.
-
Photostability: Expose a solution of Sympathone to a calibrated light source as per ICH Q1B guidelines. A control sample should be placed in the same environment but protected from light. Analyze both samples by HPLC at the end of the exposure period.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify any major degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for Sympathone.
-
Column: Biphenyl, 4.6 x 150 mm, 2.6 µm
-
Mobile Phase: 50 mM sodium dihydrogen phosphate adjusted to pH 3.0 with phosphoric acid.[7]
-
Flow Rate: 0.5 mL/min[7]
-
Column Temperature: 25°C[7]
-
Detection Wavelength: 279 nm[7]
-
Injection Volume: 10 µL
-
Method Validation: This method must be validated according to ICH Q2(R1) guidelines, including specificity (in the presence of degradation products), linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Simplified oxidative degradation pathway.
References
-
Kinetics and Degradation Mechanism of Adrenaline Derivative CpQ in Diluted Aqueous Solutions. ACS Publications. Available from: [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]
-
Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. PubMed. Available from: [Link]
-
Recent advances in methods for the analysis of catecholamines and their metabolites. PubMed. Available from: [Link]
-
Racemization and oxidation in adrenaline injections. PubMed. Available from: [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. Available from: [Link]
-
Photostability of symphatomimetic agents in commonly used infusion media in the absence and presence of bisulfite. PubMed. Available from: [Link]
-
Environmental temperature variations cause degradations in epinephrine concentration and biological activity. PubMed. Available from: [Link]
-
Development and validation of stability indicating HPLC method for determination of adrenaline tartrate. ScienceDirect. Available from: [Link]
-
Stability-Indicating Hplc Method Of Forced Degradation Products Of Catecholamines. Prime Scholars. Available from: [Link]
-
Determination of catecholamines and related compounds in mouse urine using column-switching HPLC. Royal Society of Chemistry. Available from: [Link]
-
Photostability of sympathomimetic agents in commonly used infusion media in the absence and presence of bisulfite. ResearchGate. Available from: [Link]
-
Development and validation of stability indicating HPLC method for determination of adrenaline tartrate. King Saud University. Available from: [Link]
-
Stability-Indicating Hplc Method Of Forced Degradation Products Of Catecholamines. Prime Scholars Journals. Available from: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available from: [Link]
-
Development of an Analytical Method for Catecholamines with HPLC−Chemiluminescence Detection and its Application. J-STAGE. Available from: [Link]
-
Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. PubMed. Available from: [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available from: [Link]
-
Stability-indicating, reversed phase high-performance liquid chromatographic (HPLC) methods have been developed for the determination of several procaine hydrochloride and prilocaine hydrochloride combinations. ResearchGate. Available from: [Link]
-
Long-Term Stability Study of L-Adrenaline Injections: Kinetics of Sulfonation and Racemization Pathways of Drug Degradation. ResearchGate. Available from: [Link]
-
Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. Available from: [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available from: [Link]
-
Catecholamine Synthesis/Degradation - CRASH! Medical Review Series. YouTube. Available from: [Link]
-
Separation and Identification of Sympathomimetic Amines by Gas-Liquid Chromatography. Scilit. Available from: [Link]
-
Studies on photodegradation process of psychotropic drugs: a review. SciSpace. Available from: [Link]
-
Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. MDPI. Available from: [Link]
-
A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations. PubMed Central. Available from: [Link]
-
Analysis of Catecholamines in Urine and Plasma. Antec Scientific. Available from: [Link]
-
Scheme of the transformation of adrenaline in an alkaline medium. ResearchGate. Available from: [Link]
-
Biochemistry, Catecholamine Degradation. NCBI Bookshelf. Available from: [Link]
-
Step-by-Step Guide to Designing Stability Studies for Drug Products. BioBoston Consulting. Available from: [Link]
-
Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Academic Journals and Conferences. Available from: [Link]
-
Kinetics and Mechanism of Epinephrine Autoxidation in the Presence of Plant Superoxide Inhibitors: A New Look at the Methodology of Using a Model System in Biological and Chemical Research. PubMed Central. Available from: [Link]
-
Q1A (R2) A deep dive in Stability Studies. YouTube. Available from: [Link]
Sources
- 1. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Racemization and oxidation in adrenaline injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of catecholamines and related compounds in mouse urine using column-switching HPLC - Analyst (RSC Publishing) DOI:10.1039/C5AN02617B [pubs.rsc.org]
- 7. jksus.org [jksus.org]
- 8. Photostability of symphatomimetic agents in commonly used infusion media in the absence and presence of bisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preventing side reactions in the synthesis of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one
Welcome to the technical support center for the synthesis of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent side reactions during the synthesis of this important compound and its analogs. Our focus is on providing practical, field-proven insights to ensure the integrity and success of your experiments.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound. The advice provided is based on established chemical principles and practical laboratory experience.
Q1: My Friedel-Crafts acylation of phenol is resulting in a low yield of the desired 4-hydroxyacetophenone intermediate. What is causing this and how can I improve it?
A1: Low yields in the Friedel-Crafts acylation of phenols are a frequent challenge and typically arise from two primary issues: competitive O-acylation and deactivation of the Lewis acid catalyst.[1][2]
-
Competitive O-acylation: Phenols are bidentate nucleophiles, meaning they can react at two positions. The reaction can occur on the aromatic ring to give the desired C-acylated product (a hydroxyaryl ketone) or on the phenolic oxygen to form an ester (O-acylation).[1][2] O-acylation is often the kinetically favored pathway, leading to a significant reduction in the yield of your target intermediate.
-
Lewis Acid Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This complex formation deactivates the catalyst and renders the hydroxyl group electron-withdrawing, which in turn deactivates the aromatic ring towards the desired electrophilic substitution.[1][3]
Solutions:
-
Employ a Protecting Group Strategy: The most robust solution is to protect the phenolic hydroxyl group before the Friedel-Crafts acylation.[4] Converting the phenol to an ether (e.g., a methyl or benzyl ether) is a common and effective strategy. The ether group is generally resistant to bases and weak electrophiles, preventing O-acylation and catalyst deactivation.[4] The protecting group can be removed in a subsequent step.
-
Optimize Reaction Conditions for Direct Acylation: If you must proceed with direct acylation, consider the following:
-
Fries Rearrangement: This reaction can be your ally. First, intentionally perform the O-acylation to form the phenyl ester. Then, by treating the isolated ester with an excess of the Lewis acid catalyst, you can induce a rearrangement to the desired C-acylated product.[1][2] The regioselectivity of the Fries Rearrangement is temperature-dependent, with lower temperatures generally favoring the para-isomer.[2]
-
Catalyst Stoichiometry: Using a stoichiometric excess of a strong Lewis acid can favor C-acylation by promoting the Fries rearrangement of any O-acylated intermediate that forms.[2]
-
Q2: During the amination step, I'm observing the formation of multiple products, leading to a complex mixture that is difficult to purify. What are these byproducts and how can I suppress their formation?
A2: The formation of multiple products during amination is often due to over-alkylation. When reacting an α-halo-ketone intermediate with methylamine, the initially formed secondary amine is often more nucleophilic than the starting primary amine. This can lead to a subsequent reaction with another molecule of the α-halo-ketone, resulting in a tertiary amine byproduct.
Solutions:
-
Control Stoichiometry: Use a significant excess of methylamine (typically 5-10 equivalents) relative to the α-halo-ketone. This statistically favors the reaction of the α-halo-ketone with the more abundant primary amine, minimizing the formation of the tertiary amine byproduct.[5]
-
Stepwise Procedure:
-
First, form the imine by reacting the ketone with methylamine.
-
If the imine is stable enough, it can be isolated.
-
In a separate step, reduce the imine to the desired secondary amine using a suitable reducing agent like sodium borohydride (NaBH₄). This decoupling of imine formation from reduction prevents the newly formed amine from reacting further.[6]
-
-
Choice of Aminating Agent: For the synthesis of secondary amines, consider using ammonia surrogates that undergo self-limiting alkylation to avoid overalkylation.[6]
Q3: My final product shows impurities that I suspect are from incomplete deprotection or side reactions during deprotection. How can I ensure clean deprotection?
A3: Incomplete deprotection or the formation of byproducts during this step can significantly impact the purity of your final product. The choice of deprotection conditions is critical and depends on the protecting group used.
Solutions:
-
Orthogonal Protecting Group Strategy: When multiple functional groups require protection, employing an orthogonal protecting group strategy is highly recommended.[7] This involves using protecting groups that can be removed under different, non-interfering conditions, allowing for selective deprotection without affecting other protected groups.
-
Careful Selection of Deprotection Reagents and Conditions:
-
For Ether Protecting Groups (e.g., Benzyl ether): Catalytic hydrogenation (e.g., H₂, Pd/C) is a common and clean method for deprotecting benzyl ethers.
-
For Ester Protecting Groups: Saponification with a base (e.g., NaOH) followed by acidification is a standard procedure for cleaving ester protecting groups. Be mindful that harsh basic or acidic conditions can sometimes lead to side reactions.
-
-
Monitoring the Reaction: Closely monitor the deprotection reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete removal of the protecting group without the formation of significant byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: A common and effective synthetic route involves a multi-step process that can be summarized as follows:
-
Protection of the Phenolic Hydroxyl Group: Start with 4-hydroxyacetophenone and protect the hydroxyl group as an ether (e.g., benzyl ether) to prevent side reactions in subsequent steps.
-
α-Bromination: The protected 4-alkoxyacetophenone is then brominated at the α-position to yield 2-bromo-1-(4-alkoxyphenyl)ethan-1-one.
-
Nucleophilic Substitution with Methylamine: The α-bromo ketone undergoes nucleophilic substitution with methylamine to introduce the methylamino group, forming 1-(4-alkoxyphenyl)-2-(methylamino)ethan-1-one.
-
Deprotection: The protecting group on the phenolic oxygen is removed to yield the final product, this compound.
Q2: Why is it necessary to protect the phenolic hydroxyl group?
A2: The phenolic hydroxyl group is acidic and can react with a wide range of bases and nucleophiles.[4] It is also a powerful activating group for the aromatic ring, which can lead to unwanted electrophilic substitution reactions.[4] Protecting the phenol as an ether or an ester circumvents these issues, allowing for cleaner reactions and higher yields in the subsequent synthetic steps.[4]
Q3: What are the key differences between Friedel-Crafts acylation and the Fries Rearrangement?
A3:
-
Friedel-Crafts Acylation: This is an electrophilic aromatic substitution reaction where an acyl group is directly introduced onto an aromatic ring.[8] When applied to phenols, it can be problematic due to competitive O-acylation and catalyst deactivation.[1][2]
-
Fries Rearrangement: This is a rearrangement reaction of a phenyl ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[1][8] It can be used as a strategic alternative to direct Friedel-Crafts acylation of phenols by first intentionally forming the ester and then rearranging it to the desired C-acylated product.[2]
Experimental Protocols
Protocol 1: Protection of 4-Hydroxyacetophenone as a Benzyl Ether
Materials:
-
4-Hydroxyacetophenone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxyacetophenone in acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude 1-(4-(benzyloxy)phenyl)ethan-1-one.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Value | Notes |
| Reactant Ratio | 1.2 eq. K₂CO₃, 1.1 eq. Benzyl bromide | Ensure anhydrous conditions. |
| Solvent | Acetone | A polar aprotic solvent is suitable. |
| Temperature | Reflux | To drive the reaction to completion. |
| Work-up | Aqueous work-up and extraction | To remove inorganic salts. |
Protocol 2: α-Bromination of 1-(4-(benzyloxy)phenyl)ethan-1-one
Materials:
-
1-(4-(benzyloxy)phenyl)ethan-1-one
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or Carbon tetrachloride (CCl₄)
-
AIBN (if using NBS)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Deionized water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using Bromine):
-
Dissolve 1-(4-(benzyloxy)phenyl)ethan-1-one in acetic acid.
-
Cool the solution in an ice bath.
-
Add a solution of bromine in acetic acid dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Pour the reaction mixture into ice water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with sodium thiosulfate solution, sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one.
-
Purify by recrystallization.
| Parameter | Value | Notes |
| Reactant Ratio | 1.05 eq. Bromine | Use of excess bromine can lead to di-bromination. |
| Solvent | Acetic acid | Acts as both solvent and catalyst. |
| Temperature | 0°C to room temperature | To control the reaction rate. |
| Work-up | Quenching with Na₂S₂O₃ | To remove unreacted bromine. |
Visualizing the Workflow
Synthetic Pathway Overview
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- Appendix 6: Protecting groups - Oxford Learning Link.
- Protecting Groups - chem.iitb.ac.in.
- Protecting Groups - User page server.
- Technical Support Center: Synthesis of Phenylethanolamine Derivatives - Benchchem.
- Common side reactions in the synthesis of substituted phenylethylamines - Benchchem.
- Friedel–Crafts reaction of phenol - Chemistry Stack Exchange.
- Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows.
- improving the yield of the Friedel-Crafts acylation for substituted phenols - Benchchem.
-
Friedel–Crafts reaction - Wikipedia. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. curlyarrows.com [curlyarrows.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Improving yield and purity of 4'-Hydroxy-2-(methylamino)acetophenone synthesis
Welcome to the technical support center for the synthesis of 4'-Hydroxy-2-(methylamino)acetophenone (CAS: 21213-89-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, a critical step in the production of valuable pharmaceutical agents like Synephrine and Phenylephrine.[1][2] Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, empowering you to optimize for both yield and purity.
Overview of the Primary Synthetic Route
The most prevalent and industrially relevant synthesis of 4'-Hydroxy-2-(methylamino)acetophenone involves the nucleophilic substitution of an α-haloacetophenone precursor, typically 4'-Hydroxy-α-chloroacetophenone, with methylamine.[3][4] This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact the outcome. Understanding the interplay of these factors is key to successful and reproducible synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?
Answer: Low yield is a frequent issue that can typically be traced back to one of four areas: reaction kinetics, stoichiometry, side reactions, or workup losses.
-
Causality (Kinetics & Stoichiometry): The reaction is a second-order nucleophilic substitution (SN2). Its rate is dependent on the concentration of both the electrophile (4'-Hydroxy-α-chloroacetophenone) and the nucleophile (methylamine). To drive the reaction to completion and suppress side reactions, a significant excess of the nucleophile is critical. Using a 5 to 8-fold molar excess of methylamine is common practice.[3] This ensures the electrophile is consumed by the desired nucleophile rather than participating in side reactions. Furthermore, insufficient heating (e.g., below 50°C) or too short a reaction time will lead to incomplete conversion of the starting material.
-
Causality (Side Reactions): The primary yield-reducing side reaction is the formation of a bis-alkylated impurity where a second molecule of 4'-Hydroxy-α-chloroacetophenone reacts with the newly formed secondary amine product. A large excess of methylamine helps to kinetically disfavor this pathway.
-
Actionable Solutions:
-
Increase Methylamine Excess: Ensure you are using at least a 6-fold molar excess of aqueous methylamine (e.g., 40% solution) relative to the α-chloroacetophenone starting material.[3]
-
Optimize Temperature and Time: Heat the reaction mixture to 50-60°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2.5 to 5 hours.[3]
-
Ensure Proper Mixing: Use adequate stirring to maintain a homogenous mixture, especially as the product may precipitate during the reaction.
-
Check Starting Material Purity: Impurities in the 4'-Hydroxy-α-chloroacetophenone can inhibit the reaction. If in doubt, purify the starting material by recrystallization.
-
Question 2: My final product is a tan or brownish powder, not the expected off-white solid. What is causing the discoloration and how do I get a purer product?
Answer: Discoloration is almost always due to the oxidation of the phenolic hydroxyl group, which is highly susceptible to air oxidation, especially under basic conditions.
-
Causality (Oxidation): The workup often involves adjusting the pH to be basic to deprotonate the amine and precipitate the free base. In the presence of air, the resulting phenoxide ion can be easily oxidized to form colored quinone-type impurities. The initial reaction mixture itself often turns a yellowish-brown color, which is normal.[3] However, prolonged exposure to air or excessive heat during workup and purification can lead to darker, more persistent colors.
-
Actionable Solutions:
-
Minimize Air Exposure: During the workup, especially after basification, try to minimize the solution's exposure to air. Consider blanketing the vessel with an inert gas like nitrogen or argon.
-
Activated Carbon Treatment: A highly effective method for color removal is to treat the crude product solution with activated carbon.[5] Dissolve the crude product in a suitable solvent (like an ethanol/water mixture), add 2-5% w/w activated carbon, heat gently (e.g., to 65°C) for 30 minutes, and then filter the hot solution to remove the carbon.[5]
-
Optimized Recrystallization: Recrystallization is essential for achieving high purity. A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective. Dissolve the crude product in the minimum amount of hot alcohol, and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.
-
| Parameter | Recommendation | Impact on Purity & Yield |
| Methylamine | 6-8 molar equivalents | Maximizes yield by favoring the desired SN2 reaction and minimizing side products. |
| Temperature | 50-60°C | Ensures a reasonable reaction rate without promoting significant decomposition. |
| Reaction Time | 2.5 - 5 hours (Monitor by TLC) | Prevents incomplete reactions (low yield) or excessive side product formation. |
| Purification | Recrystallization from Ethanol/Water | Effectively removes most impurities, leading to a high-purity crystalline solid. |
| Decolorization | Activated Carbon Treatment[5] | Removes colored oxidation byproducts, significantly improving product appearance. |
Question 3: I am struggling with the workup. How do I efficiently isolate the product after the reaction is complete?
Answer: The amphoteric nature of 4'-Hydroxy-2-(methylamino)acetophenone (containing both an acidic phenol and a basic amine) requires careful pH control during isolation.
-
Causality (Amphoteric Nature): In the acidic reaction medium (if the hydrochloride salt of methylamine is formed or if the product is isolated as its HCl salt), the amine group is protonated, making the molecule water-soluble. In a highly basic medium, the phenolic group is deprotonated, which can also increase water solubility. The product is least soluble in water at its isoelectric point.
-
Actionable Solutions:
-
Precipitation by pH Adjustment: The most common method is to precipitate the free base. After the reaction, cool the mixture and slowly add a base (e.g., aqueous ammonia or sodium bicarbonate) to adjust the pH to approximately 8-9. The product should precipitate out of the solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. It is crucial to wash the filter cake thoroughly with cold water to remove inorganic salts and excess methylamine. A final wash with a cold, non-polar solvent like chilled ethanol can help remove residual water.[3]
-
Extraction (Alternative): If precipitation is inefficient, adjust the pH to ~8-9 and extract the product into an organic solvent like ethyl acetate. Be aware that emulsions can form. If they do, adding brine can help break the emulsion. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary starting material for this synthesis? The synthesis typically starts from 4'-hydroxyacetophenone, which is then α-halogenated (usually chlorinated or brominated) to yield 4'-Hydroxy-α-chloroacetophenone or its bromo-analogue. This intermediate is then reacted with methylamine.[7]
-
Q2: Why is aqueous methylamine used instead of anhydrous? Aqueous methylamine (typically 40% w/w) is commercially available, less expensive, and easier to handle on an industrial scale than anhydrous methylamine gas. The presence of water does not significantly hinder the reaction and can help with temperature control.
-
Q3: What analytical methods are best for monitoring this reaction? Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring. A mobile phase of ethyl acetate/hexanes or dichloromethane/methanol can effectively separate the starting material from the more polar product. For purity analysis of the final product, HPLC, LC-MS, and 1H NMR are recommended.
-
Q4: What are the key safety considerations for this synthesis?
-
α-Haloacetophenones: These are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Methylamine: This is a corrosive and flammable substance with a strong odor. Handle it in a fume hood and avoid inhalation.
-
Reaction Exotherm: The reaction can be exothermic. Add reagents slowly and have a cooling bath on standby if necessary.
-
References
- Selective hydrogenolysis process. (n.d.). Google Patents.
- 4-hydroxy-2-methyl acetophenone, 875-59-2. (n.d.). The Good Scents Company.
- Method for the production of adrenaline. (n.d.). Google Patents.
- 4'-Hydroxyacetophenone synthesis. (n.d.). ChemicalBook.
- 4-Hydroxy-2-methylacetophenone | C9H10O2 | CID 70133. (n.d.). PubChem.
- 4'-Hydroxy-2-(methylamino)acetophenone | C9H11NO2 | CID 88825. (n.d.). PubChem.
- Process for producing 4-hydroxyacetophenone. (n.d.). Google Patents.
- How i can selectively get 4-hydroxy acetophenone ?. (2017). ResearchGate.
- N-methyl-N-[4-(methylamino)phenyl]hydroxylamine. (n.d.). PubChem.
- Method for purification of 4-hydroxyacetophenone. (n.d.). Google Patents.
- Method for synthesizing synephrine hydrochloride. (n.d.). Google Patents.
- Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry (RSC Publishing).
- Method for the production of adrenaline. (n.d.). Google Patents.
- p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity. (n.d.). PMC.
- Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal.
Sources
- 1. CN102040529A - Method for synthesizing synephrine hydrochloride - Google Patents [patents.google.com]
- 2. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5047592A - Selective hydrogenolysis process - Google Patents [patents.google.com]
- 4. Preparation method of adrenalone hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 6. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 7. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Bioanalysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide uses pseudoephedrine as a representative model compound to discuss the challenges and solutions related to the LC-MS/MS analysis of small, polar, basic amines. The fictional name "Sympathone" has been replaced to provide scientifically accurate, verifiable, and practical information. The principles and techniques described are broadly applicable to many similar analytes.
Introduction to Matrix Effects in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the 'matrix' refers to all the components in a sample other than the analyte of interest.[1] For biological samples like plasma, serum, or urine, this includes a complex mixture of salts, proteins, lipids (especially phospholipids), and endogenous metabolites.[1][2] Matrix effects are the alteration of analyte ionization efficiency due to the presence of these co-eluting matrix components in the mass spectrometer's ion source.[1][3][4] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of a quantitative assay.[1][3]
Small, polar basic compounds like pseudoephedrine are particularly susceptible to matrix effects, especially when analyzed using Electrospray Ionization (ESI), as they often co-elute with highly abundant matrix components like phospholipids from common reversed-phase chromatography columns.[2][5] This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you diagnose, mitigate, and control matrix effects in your LC-MS/MS assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects, and why are they a significant problem for analyzing polar amines like pseudoephedrine?
Answer:
Matrix effects are a direct consequence of competition for ionization in the ESI source.[4] When your analyte (e.g., pseudoephedrine) and a matrix component enter the ion source at the same time, they compete for the available charge and for access to the droplet surface where ionization occurs.[6][7]
Mechanisms of Ion Suppression:
-
Competition for Charge: If a co-eluting matrix component is present at a high concentration or has a higher proton affinity (gas-phase basicity) than your analyte, it can preferentially acquire protons, leaving fewer available for your analyte and thus suppressing its signal.[8]
-
Changes in Droplet Properties: Non-volatile matrix components, like salts and phospholipids, can alter the physical properties of the ESI droplets.[3][4] They can increase the droplet's viscosity and surface tension, which hinders the solvent evaporation and fission processes necessary to release gas-phase analyte ions.[3][6] This effectively "traps" the analyte in the liquid phase, preventing it from being detected.
Polar amines are particularly vulnerable because they often have poor retention on traditional C18 columns and elute early in the chromatogram, a region frequently contaminated with phospholipids and other polar interferences.[2][5] Failure to address these effects can lead to erroneous quantitative results, poor reproducibility, and methods that fail validation according to regulatory guidelines.[1][9][10]
Q2: How can I definitively diagnose if matrix effects are impacting my assay?
Answer:
You cannot "see" matrix effects by just looking at the analyte's chromatogram. A clean baseline does not mean an absence of ion suppression.[4] You must perform specific experiments to visualize and quantify the impact of the matrix. The two most common and accepted methods are the Post-Column Infusion (PCI) experiment for qualitative assessment and the Post-Extraction Spike analysis for quantitative measurement.[1][2][3]
The PCI experiment provides a visual profile of where ion suppression or enhancement occurs across the entire chromatographic runtime.[3][11]
Objective: To identify chromatographic regions where co-eluting matrix components suppress or enhance the analyte signal.
Methodology:
-
Setup: A syringe pump continuously infuses a standard solution of your analyte (e.g., pseudoephedrine) at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer's ion source. A "T" connector is used for this purpose.
-
Acquisition (Baseline): Begin by injecting a blank solvent (e.g., mobile phase) onto the LC column. With the constant infusion, the mass spectrometer will detect a stable, elevated baseline signal for your analyte.
-
Acquisition (Matrix): Next, inject an extracted blank matrix sample (a sample prepared using your standard procedure but containing no analyte).
-
Analysis: Monitor the analyte's signal throughout the run. Any deviation from the stable baseline indicates a matrix effect. A dip in the signal signifies ion suppression, while a peak signifies ion enhancement.[5] By noting the retention time of these deviations, you can see if your analyte's peak elutes in a region of significant matrix effect.[3]
This experiment quantifies the matrix effect as a percentage, often referred to as the Matrix Factor (MF).[1]
Objective: To calculate the precise degree of ion suppression or enhancement affecting the analyte.
Methodology:
-
Prepare Set A (Analyte in Neat Solution): Spike your analyte and internal standard (IS) into the final mobile phase composition at a known concentration (e.g., a mid-QC level).
-
Prepare Set B (Analyte in Extracted Blank Matrix):
-
Extract at least six different lots of blank biological matrix (e.g., human plasma) using your validated sample preparation method.
-
After the final evaporation step, reconstitute the dried extracts with the same solution prepared for Set A. This spikes the analyte and IS into the extracted matrix components.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the IS.
-
Calculation: The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
The IS-Normalized MF is also calculated to assess the internal standard's ability to compensate for the effect:
IS-Normalized MF = ( [Analyte Area / IS Area] in Set B ) / ( Mean [Analyte Area / IS Area] in Set A )
Interpretation of Results:
-
MF < 1: Indicates ion suppression.[1]
-
MF > 1: Indicates ion enhancement.[1]
-
MF = 1: Indicates no net matrix effect.
-
According to FDA guidelines, the precision of the IS-Normalized MF across different lots of matrix should be ≤15% CV to ensure the method is rugged and reliable.[12]
Q3: My assay shows significant ion suppression. What are the most effective strategies to eliminate or compensate for it?
Answer:
A multi-pronged approach combining sample preparation, chromatography, and internal standardization is the most robust strategy.[13][14]
The goal of sample preparation is to remove as many interfering matrix components as possible, particularly phospholipids, while achieving high recovery of your analyte.[2][5]
| Technique | Mechanism | Pros | Cons |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to denature and precipitate proteins. | Simple, fast, inexpensive, high recovery for many analytes. | "Dirty" extract. Does not effectively remove phospholipids or salts, leading to significant matrix effects.[2][15] |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte between the aqueous sample and an immiscible organic solvent based on polarity and pH. | Cleaner extracts than PPT. Can remove salts and some phospholipids. | More labor-intensive, requires solvent optimization, may have lower recovery for very polar analytes.[2][16] |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to selectively retain the analyte while matrix components are washed away.[17][18] | Cleanest extracts. Excellent for removing phospholipids and salts, reducing matrix effects significantly.[2][14][19] | Most complex and expensive method to develop, requires careful selection of sorbent and solvents. |
Field-Proven Insight: For polar basic amines like pseudoephedrine, a mixed-mode cation exchange SPE is often the most effective strategy. It utilizes both reversed-phase and ion-exchange retention mechanisms for superior selectivity and cleanup.[17]
Objective: To achieve a clean extract with high analyte recovery.
-
Sorbent: Choose a mixed-mode strong cation exchange (MCX) SPE cartridge.
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the pre-treated plasma sample (e.g., 100 µL plasma diluted with 200 µL of 2% phosphoric acid in water). The acidic pH ensures the amine is positively charged and retains on the cation exchange sites.
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M HCl in water to remove salts and other polar interferences.
-
Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol to remove retained phospholipids and other non-polar interferences.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic, organic mobile phase neutralizes the amine, releasing it from the sorbent.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.
The goal of chromatography is to achieve separation between your analyte and any remaining matrix components that were not removed during sample preparation.
-
Increase Retention: For polar amines, standard C18 columns often provide insufficient retention. Consider using a column with a different stationary phase, such as a Pentafluorophenyl (PFP) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which provide alternative retention mechanisms for polar compounds.[20]
-
Gradient Optimization: Adjust the gradient slope to better separate the analyte peak from the "void volume" where most of the highly polar, unretained matrix components elute.
This is the most powerful tool for compensating for matrix effects.[3][13][21] A SIL-IS is a version of your analyte where several atoms (e.g., ¹H, ¹²C) have been replaced with their heavy stable isotopes (e.g., ²H or D, ¹³C).
Why it works: A SIL-IS (e.g., pseudoephedrine-d3) is chemically and physically almost identical to the analyte.[13][21] It will have the same extraction recovery, the same chromatographic retention time, and, most importantly, it will experience the exact same degree of ion suppression or enhancement as the analyte.[21][22] Therefore, while the absolute signal of both the analyte and the IS may vary from sample to sample due to matrix effects, their ratio remains constant, ensuring accurate and precise quantification.[13]
Critical Note: While highly effective, even a SIL-IS may not perfectly compensate if there is a slight chromatographic separation between the analyte and the IS (known as the deuterium isotope effect), which can place them in slightly different zones of ion suppression.[13][23] This underscores the importance of combining this strategy with excellent sample cleanup and chromatography.
Visualizing the Workflow and Mechanisms
Workflow for Diagnosing and Mitigating Matrix Effects
The following diagram outlines the logical workflow an analyst should follow when encountering potential matrix effects.
Caption: A logical workflow for identifying, mitigating, and validating the control of matrix effects.
Mechanism of Ion Suppression in the ESI Source
This diagram illustrates how co-eluting matrix components interfere with the ionization of the target analyte.
Caption: Competition between analyte and matrix components reduces ionization efficiency.
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Ion suppression (mass spectrometry). Wikipedia.
- Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantit
- Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.
- Comparison of Different Sample Preparation Techniques for Untargeted Metabolomics Utilizing Q-TOF LC/MS and MetaboAnalyst 4.0.
- Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central.
- Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis.
- Compensation of matrix effects by postcolumn infusion of a monitor substance in multiresidue analysis with LC-MS/MS. Semantic Scholar.
- FDA guideline - Bioanalytical Method Valid
- Essential FDA Guidelines for Bioanalytical Method Valid
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3.
- Bioanalytical Method Valid
- Bioanalytical Method Valid
- Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological M
- Mechanistic Investigation of Ionization Suppression in Electrospray Ioniz
- Bioanalytical Method Valid
- Comparison of Different Sample Preparation Techniques for Untargeted Metabolomics Utilizing Q-TOF LC/MS and MetaboAnalyst 4.0. Bentham Science Publishers.
- Matrix effects: Causes and solutions.
- Navigating the Nuances of Sample Preparation for LC-MS and GC-MS.
- Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. PubMed.
- Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
- Plasma C
- SYMPATHOMIMETIC AMINES IN BLOOD, PLASMA/SERUM, AND URINE BY LC-MS/MS OR GC-MS CLEAN SCREEN DAU EXTRACTION COLUMN. UCT.
- A review of the modern principles and applications of solid-phase extraction techniques in chrom
- Solid-Phase Extraction. Chemistry LibreTexts.
- Application Note: Quantitative Analysis of Biogenic Amines in Human Plasma by LC-MS/MS Using a Novel Derivatiz
- Solid phase extraction of amines. Request PDF.
- Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
- Solid Phase Extraction Guide. Thermo Fisher Scientific - US.
- Analysis of Biogenic Amines in Wine Using the Agilent 1290 Infinity II LC and Ultivo Triple Quadrupole LC/MS. Agilent.
- A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Applic
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmacompass.com [pharmacompass.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fda.gov [fda.gov]
- 13. waters.com [waters.com]
- 14. waters.com [waters.com]
- 15. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.organomation.com [blog.organomation.com]
- 17. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
- 21. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 22. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Solutions for poor peak shape in 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one chromatography
Topic: Troubleshooting Poor Peak Shape for 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for resolving poor peak shape, particularly peak tailing, encountered during the chromatographic analysis of this compound, a compound also known as Synephrine.[1][2] Our approach is built on explaining the underlying chemical principles to empower you to make informed decisions in your method development and optimization processes.
Part 1: Frequently Asked Questions - Understanding the Root Cause
This section addresses the fundamental questions regarding why this specific analyte presents chromatographic challenges.
Q1: I'm seeing significant peak tailing for this compound on my C18 column. What is the primary cause?
A1: The molecular structure of this compound is the root cause. It contains two key functional groups: a phenolic hydroxyl group (weakly acidic) and a secondary amine group (basic). In reversed-phase HPLC, the basic amine is the primary driver of peak tailing.[3][4]
The issue stems from a secondary retention mechanism. On standard silica-based stationary phases (like C18), there are residual, un-capped silanol groups (Si-OH). At mobile phase pH values above approximately 3.5-4.0, these silanol groups can deprotonate, becoming negatively charged (Si-O⁻).[5] Simultaneously, the basic amine group on your analyte becomes protonated (positively charged). This leads to a strong ionic interaction between the positively charged analyte and the negatively charged sites on the stationary phase surface.[6][7] This interaction is stronger than the desired hydrophobic retention mechanism, causing some analyte molecules to lag, which results in an asymmetrical peak with a distinct "tail".[8][9]
Caption: Analyte-Silanol interaction causing peak tailing.
Q2: What are the analytical consequences of this poor peak shape?
A2: Poor peak shape is not merely an aesthetic issue; it severely compromises data quality in several ways:
-
Reduced Resolution: Tailing peaks are broader at the base and can easily merge with adjacent peaks, making it difficult or impossible to accurately quantify individual components in a mixture.[4][10]
-
Decreased Sensitivity: As a peak broadens and tails, its height decreases. This lowers the signal-to-noise ratio, which can negatively impact the limits of detection (LOD) and quantification (LOQ).[4]
-
Inaccurate Quantification: Automated integration software can struggle to correctly identify the start and end points of a tailing peak, leading to inconsistent and inaccurate peak area calculations and, consequently, erroneous quantitative results.[11]
Q3: How can I quantitatively measure how bad my peak tailing is?
A3: You should use the Tailing Factor (Tf) or Asymmetry Factor (As) , which are standard parameters calculated by most chromatography data systems (CDS). These metrics provide a numerical value for peak symmetry.[10]
-
Calculation: The most common calculation (USP Tailing Factor) involves measuring the peak width at 5% of the peak height. The factor is the total width divided by twice the front half of the width (Tf = W₀.₀₅ / 2f).
-
Interpretation:
Tracking this value is essential during method development to objectively assess whether your adjustments are improving the chromatography.
Part 2: A Systematic Guide to Troubleshooting and Optimization
Follow this logical workflow to diagnose and solve peak shape issues. The most impactful adjustments are addressed first.
Caption: Troubleshooting workflow for poor peak shape.
Step 1: Mobile Phase pH Optimization (The Primary Solution)
Controlling the mobile phase pH is the most powerful tool for eliminating the silanol interactions that cause peak tailing for basic compounds like this one.[12][13] The goal is to ensure that either the silanol groups or the analyte's amine group are in a neutral (non-ionized) state.
FAQ: Which pH should I use, and how do I test it?
A: You have two primary strategies: low pH or high pH. Operating at a pH close to the pKa of your analyte or the silanol groups will result in mixed ionization states and should be avoided.[13][14]
-
Strategy 1: Low pH (Recommended Starting Point)
-
Mechanism: By lowering the mobile phase pH to between 2.5 and 3.0 , you fully protonate the residual silanol groups (Si-OH). This neutralizes their charge, preventing the ionic interaction with your protonated analyte.[5][6][15] This is the most common and effective approach.
-
How to Implement: Use a buffer or acid additive. Common choices include 0.1% formic acid, 0.1% trifluoroacetic acid (TFA), or a 10-25 mM phosphate buffer adjusted to the target pH.[6][15]
-
Caution: Standard silica columns can hydrolyze and degrade at a pH below 2.0. Ensure your column is rated for low-pH operation.[5]
-
-
Strategy 2: High pH (Requires Special Columns)
-
Mechanism: By raising the mobile phase pH to >10 , you neutralize the analyte's amine group. This also eliminates the problematic ionic interaction. The silanol groups will be fully ionized, but the analyte is neutral.
-
How to Implement: Use a buffer like ammonium bicarbonate or proprietary high-pH buffer systems.
-
Caution: This strategy is only suitable for pH-stable columns, such as those with hybrid particle technology or polymeric packings. Traditional silica-based columns will rapidly dissolve at a pH above 8.[6]
-
| Strategy | pH Range | Mechanism | Pros | Cons | Common Buffers/Additives |
| Low pH | 2.5 - 3.0 | Neutralizes silanol groups (Si-OH) | Highly effective for peak shape, compatible with most silica columns, MS-friendly | May reduce retention of basic compounds | 0.1% Formic Acid, 0.1% TFA, Phosphate Buffer[6][16] |
| High pH | 10 - 11 | Neutralizes the basic analyte | Excellent peak shape, can offer alternative selectivity | Requires a pH-stable column , can reduce column lifetime | Ammonium Bicarbonate, Proprietary Buffers |
Protocol: Systematic Mobile Phase pH Screening
Objective: To experimentally determine the optimal mobile phase pH for achieving symmetrical peak shape for this compound.
Methodology:
-
Prepare Mobile Phase Buffers: Prepare several batches of the aqueous portion of your mobile phase at different pH values. A good starting range is pH 2.5, 3.0, 4.5, and 6.0. Use a consistent buffer system (e.g., 20 mM potassium phosphate) and adjust the pH with phosphoric acid.
-
System Equilibration: Begin with the lowest pH mobile phase (pH 2.5). Mix it with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio.
-
Column Equilibration (CRITICAL): Flush the HPLC system and column with the new mobile phase for at least 20 column volumes. This is crucial to ensure the stationary phase surface has fully equilibrated to the new pH. Monitor the baseline until it is stable.
-
Inject Standard: Inject your analyte standard and record the chromatogram. Note the retention time and, most importantly, the Tailing Factor (Tf).
-
Sequential Analysis: Move to the next pH level (e.g., 3.0). Repeat the critical column equilibration step (Step 3) before injecting the sample.
-
Data Analysis: Repeat the process for all pH levels. Create a table comparing the Tailing Factor at each pH. The optimal pH will be the one that provides a Tf closest to 1.0. You will likely observe significant improvement at pH 2.5 or 3.0.[5]
Step 2: Using Mobile Phase Additives (Silanol Suppressors)
If optimizing the pH does not fully resolve the peak tailing, or if you are constrained to a mid-range pH, you can use a competitive binding agent.
FAQ: What are silanol suppressors and should I use them?
A: Silanol suppressors are basic additives, typically amines like triethylamine (TEA) , that are added to the mobile phase in small concentrations (e.g., 5-10 mM).[15]
-
Mechanism: TEA is a small basic molecule that will preferentially interact with the active silanol sites on the stationary phase. By "masking" or "blocking" these sites, it prevents your analyte from engaging in the secondary ionic interactions.[15][17]
-
When to Use: Consider this approach if you cannot achieve the desired peak shape through pH adjustment alone.
-
Drawbacks: Competing bases can sometimes shorten column lifetime by accelerating the hydrolysis of the stationary phase.[15] They are also generally not compatible with mass spectrometry detection due to ion suppression.
Step 3: Advanced Solution - Stationary Phase Selection
If mobile phase modifications are insufficient, the column itself is the next variable to address.
FAQ: My peak shape is still tailing. Is it my column?
A: It's highly possible, especially if you are using an older or lower-quality column.
-
Use Modern, High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica that has fewer acidic metal impurities. They also undergo a process called "end-capping," which chemically bonds a small silane (like trimethylsilane) to many of the residual silanol groups, effectively shielding them.[7][8] If you are not already, switching to a modern, base-deactivated column can solve the problem outright.[8]
-
Consider Alternative Stationary Phases: If your compound is very polar and poorly retained even with good peak shape, or if tailing persists, consider a different chemistry:
-
Embedded Polar Group (EPG) Columns: These columns have a polar functional group (e.g., amide, carbamate) embedded within the C18 alkyl chain. This helps to shield the underlying silica surface and can improve peak shape for basic compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are poorly retained in reversed-phase, HILIC is an alternative separation mode that uses a polar stationary phase and a high-organic mobile phase.[18][19] This can provide excellent retention and peak shape for polar amines.
-
References
- Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
- Effect of pH on LC-MS Analysis of Amines. Waters Corporation.
- HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.
- Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?. Waters Knowledge Base.
- What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
- HPLC Peak Tailing. Axion Labs.
- Determination of synephrine in bitter orange raw materials, extracts, and dietary supplements by liquid chromatography with ultraviolet detection: single-laboratory validation. PubMed.
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
- Analysis of Synephrine in Da-cheng-qi Decoction by HPLC Employi.
- Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation. PMC - NIH.
- DEVELOPMENT AND VALIDATION OF A HPLC-PDA METHOD AND PRELIMINARY STABILITY STUDY OF SYNEPHRINE INCitrus aurantium L.DRY EXTRACT. Scite.ai.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC - NIH.
- Common Causes Of Peak Tailing in Chromatography. alwsci.
- Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex.
- This compound. PubChemLite.
- Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)-. US EPA.
- 1-(4-Hydroxyphenyl)-2-(methylamino)ethanone. Echemi.
- New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International.
- Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol. Benchchem.
- Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Sigma-Aldrich.
- The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news.
- Peak Tailing in HPLC. Element Lab Solutions.
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.
Sources
- 1. Determination of synephrine in bitter orange raw materials, extracts, and dietary supplements by liquid chromatography with ultraviolet detection: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. support.waters.com [support.waters.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 9. chromanik.co.jp [chromanik.co.jp]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 14. akjournals.com [akjournals.com]
- 15. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chiraltech.com [chiraltech.com]
- 18. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 19. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.cn]
Technical Support Center: Method Refinement for 4'-Hydroxy-2-(methylamino)acetophenone Quantification
Introduction: The Challenge of Reproducible Quantification
4'-Hydroxy-2-(methylamino)acetophenone is a molecule of significant interest in pharmaceutical development and related fields. Its chemical structure, featuring both a phenolic hydroxyl group and a secondary amine, presents unique challenges for achieving reproducible and accurate quantification. These functional groups can engage in undesirable secondary interactions with analytical columns and are susceptible to pH-dependent ionization and potential degradation, complicating method development.
This guide serves as a centralized technical support resource for researchers, scientists, and drug development professionals. It provides field-proven troubleshooting advice and refined protocols to overcome common obstacles encountered during the analysis of this compound by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Our objective is to move beyond mere procedural steps and explain the underlying scientific principles, empowering you to develop robust, "fit-for-purpose" analytical methods.[1][2]
Core Principles: A Foundation of Scientific and Regulatory Rigor
A successful analytical method is built on a foundation of systematic development and thorough validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines that form the basis of our approach.[3][4][5][6][7] The principles outlined in guidelines such as ICH Q14 (Analytical Procedure Development) and M10 (Bioanalytical Method Validation) emphasize a science and risk-based approach to ensure methods are accurate, precise, and reliable throughout their lifecycle.[1][2][6][8][9][10]
Our troubleshooting philosophy is grounded in these principles, focusing on understanding the entire analytical procedure control strategy to ensure the method remains fit for its intended purpose.[1][9]
Primary Analytical Technique: Reversed-Phase HPLC with UV Detection
For routine quantification in non-complex matrices (e.g., drug substance, formulated product), a reversed-phase HPLC-UV method is often the most practical and robust approach.
General Sample Preparation Workflow
The goal of sample preparation is to present the analyte to the analytical column in a solvent that is compatible with the mobile phase and free of interfering particulates.
-
Accurate Weighing & Dissolution: Accurately weigh the sample and dissolve it in a suitable solvent. A mixture of water and organic solvent (e.g., 50:50 Methanol:Water) is often a good starting point.
-
Dilution: Dilute the stock solution to a concentration within the desired calibration range using the initial mobile phase composition as the diluent. This is critical to prevent peak distortion.[11]
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE, PVDF) to remove particulates that could clog the column or instrument tubing.
Caption: Standard workflow for HPLC-UV sample preparation and analysis.
Recommended HPLC-UV Method Parameters
This table provides a robust starting point for method development. Parameters should be systematically optimized and validated for your specific application.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, 1.8-3.5 µm particle size | A high-purity silica C18 provides good hydrophobic retention. Smaller particles improve efficiency but increase backpressure. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | The acidic pH (~2.5-3.0) suppresses the ionization of residual silanol groups on the column, minimizing peak tailing.[12] Formic acid is volatile and MS-compatible if transitioning the method. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower UV cutoff compared to methanol.[13] |
| Gradient/Isocratic | Start with Isocratic (e.g., 80% A / 20% B) or a shallow gradient | An isocratic method is simpler and more robust if it provides adequate separation. A gradient is useful for separating impurities with different hydrophobicities.[13] |
| Flow Rate | 0.5 - 1.5 mL/min (for 4.6 mm ID column) | Adjust based on column dimensions and desired analysis time. |
| Column Temperature | 30 - 40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and reproducibility.[14] |
| Injection Volume | 5 - 20 µL | Keep volume low and consistent. Overloading the column can cause peak fronting or broadening.[12] |
| Detection Wavelength | ~280 nm | Determine the UV maxima by running a UV scan of the analyte in the mobile phase. |
| System Suitability | Tailing Factor < 1.5, RSD of Peak Area < 2.0% (n=5) | These criteria ensure the chromatographic system is performing adequately before analyzing samples. |
Troubleshooting Guide: HPLC-UV Analysis
Q1: My peak for 4'-Hydroxy-2-(methylamino)acetophenone is tailing severely. What is the cause and how do I fix it?
A: Peak tailing is the most common issue for this type of compound and is typically caused by secondary interactions between the analyte and the stationary phase.[15] The primary culprits are the basic secondary amine and, to a lesser extent, the polar hydroxyl group interacting with acidic residual silanol groups (Si-OH) on the silica-based C18 column.[12][15]
-
Immediate Action (Mobile Phase):
-
Lower pH: Ensure your mobile phase pH is low (pH 2.5-3.0). This protonates the silanol groups, reducing their ability to interact with the protonated amine on your analyte. Using 0.1% formic or phosphoric acid is effective.[12]
-
Add an Amine Modifier: If lowering the pH is insufficient, add a basic modifier like triethylamine (TEA) at a low concentration (0.1%) to the mobile phase.[16] TEA acts as a competitive base, binding to the active silanol sites and shielding your analyte from these interactions. Note: TEA is not MS-compatible.
-
-
Long-Term Solution (Column Choice):
-
Use an End-Capped Column: Modern, high-purity, fully end-capped C18 columns have fewer accessible silanol groups and show significantly reduced tailing for basic compounds.
-
Consider a Differently Bonded Phase: A column with a phenyl-hexyl phase can offer alternative selectivity through pi-pi interactions, which may be favorable for your aromatic compound.[13]
-
Caption: Ion suppression due to matrix effects in LC-MS/MS.
Sample Preparation to Mitigate Matrix Effects
The most effective way to combat matrix effects is through rigorous sample preparation designed to remove interfering components, particularly phospholipids. [17][18]
-
Protein Precipitation (PPT): A simple but "dirtier" method. Add 3 parts cold acetonitrile to 1 part plasma, vortex, and centrifuge to crash out proteins. The supernatant is then analyzed. While fast, many matrix components remain.
-
Liquid-Liquid Extraction (LLE): More selective than PPT. After precipitating proteins, extract the analyte into an immiscible organic solvent (e.g., methyl tert-butyl ether). [19]This leaves many polar interferences behind in the aqueous layer.
-
Solid-Phase Extraction (SPE): The most effective method. Use a reversed-phase or mixed-mode SPE cartridge to bind the analyte while washing away salts and other interferences. The analyte is then eluted with a small volume of strong organic solvent.
Recommended LC-MS/MS Method Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| LC Column | C18, 2.1 mm ID, 50-100 mm length, < 3 µm particle size | Narrow-bore columns are standard for LC-MS to maintain sensitivity at lower flow rates. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier that promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Provides good elution strength and is MS-friendly. |
| Flow Rate | 0.2 - 0.5 mL/min | Lower flow rates improve ionization efficiency in the ESI source. |
| Gradient | A fast, sharp gradient is typically used to elute the analyte quickly and minimize run time. | The goal is separation from matrix components, not necessarily baseline resolution of all impurities. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The secondary amine on the analyte is readily protonated, making it ideal for positive mode ESI. |
| MS/MS Transitions | Precursor Ion (Q1) -> Product Ion (Q3) | Determine the protonated molecular ion [M+H]+ for Q1. Optimize collision energy to find the most stable and abundant product ion for Q3. |
| Internal Standard | Stable Isotope Labeled (SIL) version of the analyte | A SIL-IS is the gold standard as it co-elutes and experiences the same matrix effects, providing the most accurate correction. [20] |
Troubleshooting Guide: LC-MS/MS Analysis
Q1: My results are inconsistent and precision is poor, especially across different sample lots. I suspect matrix effects. How do I confirm and fix this?
A: This is a classic sign of variable matrix effects. You must quantitatively assess the impact of the matrix.
-
Confirmation (Post-Extraction Spike Method):
-
Analyze a neat standard of your analyte in the final mobile phase (Response A).
-
Take a blank plasma sample, perform your full extraction procedure, and then spike the final extract with the analyte at the same concentration (Response B).
-
Calculate the Matrix Factor (MF) = B / A.
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
An MF between 0.8 and 1.2 is often considered acceptable, but the key is consistency. The RSD of the MF across at least 6 different lots of matrix should be <15%.
-
-
-
Solutions:
-
Improve Sample Cleanup: If the MF is unacceptable, your sample preparation is insufficient. Move from PPT to LLE or, ideally, to SPE to better remove interferences. [17] * Optimize Chromatography: Modify your LC gradient to move the analyte away from regions where matrix components elute. Phospholipids often elute in the mid-to-late part of a typical reversed-phase gradient. A faster gradient might elute your analyte before them.
-
Use a Stable Isotope Labeled (SIL) Internal Standard: This is the most robust solution. A SIL-IS co-elutes with the analyte and is affected by matrix suppression or enhancement in the exact same way. By using the peak area ratio (Analyte/IS), the variability is cancelled out, leading to highly reproducible results.
-
Q2: My analyte signal is very low, and I'm struggling to reach the required LLOQ (Lower Limit of Quantification).
A: Low sensitivity can be an instrument issue, a method issue, or a matrix effect.
-
Check Instrument Performance: Infuse a standard solution directly into the mass spectrometer to confirm the instrument is tuned correctly and there is no loss of sensitivity at the source.
-
Optimize Source Parameters: Systematically optimize ESI source parameters like capillary voltage, gas flow, and source temperature to maximize the signal for your specific compound and flow rate.
-
Address Ion Suppression: Even a moderate, consistent level of ion suppression will reduce your signal. Implement the solutions from the previous question (improve cleanup, modify chromatography) to maximize the signal reaching the detector.
-
Improve Sample Preparation: Consider a final evaporation and reconstitution step in your sample prep. Reconstituting the final extract in a smaller volume of a weak solvent can concentrate the analyte before injection. [19]
Frequently Asked Questions (FAQs)
Q: How should I prepare my calibration standards and quality control (QC) samples? A: For bioanalysis, calibration standards and QCs must be prepared in the same biological matrix as the unknown samples to account for matrix effects and extraction recovery. [4]For drug product analysis, they should be prepared in the same diluent as the samples.
Q: What are the stability concerns for 4'-Hydroxy-2-(methylamino)acetophenone? A: Phenolic compounds can be susceptible to oxidative degradation. It is crucial to perform stability assessments, including bench-top stability (in matrix at room temp), freeze-thaw stability, and long-term storage stability at -70°C or below. [19]The results of these experiments will define the validated handling and storage conditions for your samples.
Q: I don't have a stable isotope-labeled internal standard. What is a good alternative? A: While a SIL-IS is ideal, a structural analog (a molecule with similar chemical properties and extraction behavior) can be used. For 4'-Hydroxy-2-(methylamino)acetophenone, a potential analog could be a similar acetophenone derivative that is not present in the samples. However, be aware that an analog will not perfectly correct for matrix effects as it will not have the exact same retention time and ionization efficiency. Its performance must be thoroughly validated.
References
- U.S. Food and Drug Administration (FDA). (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA.gov.
- International Council for Harmonisation (ICH). (2024). ICH Q14 – latest guideline on analytical procedure development. European Pharmaceutical Review.
- PSC Biotech. (2024). ICH Q14- Analytical Procedure Development. PSC Biotech.
- U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA.gov.
- U.S. Food and Drug Administration (FDA). (2001).
- Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
- U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov.
- Souza, I.D., & Queiroz, M.E.C. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Sandle, T. (2023).
- Valicare GmbH. (2022). New ICH Q14 Guideline: Analytical procedure development. Valicare.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. ijppr.humanjournals.com.
- International Council for Harmonisation (ICH). (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH.org.
- European Medicines Agency (EMA). (2022). ICH Q14 Analytical procedure development - Scientific guideline. EMA.europa.eu.
- BenchChem Technical Support Team. (2025). Technical Support Center: HPLC Analysis of Phenolic Compounds. BenchChem.
- Fungi, S. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Fungi Sapiens.
- Ovid. (n.d.). Phospholipid-based matrix effects in LC-MS...: Bioanalysis. Ovid.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. ACE.
- Chrom-academy. (n.d.). HPLC Troubleshooting Guide. Chrom-academy.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- SIELC Technologies. (2018). Separation of 4-Hydroxy-2-methylacetophenone on Newcrom R1 HPLC column. SIELC.
- NIST. (n.d.). 4-Hydroxy-2-methylacetophenone. NIST WebBook.
- Drugfuture. (n.d.). 4'-HYDROXY-2-(METHYLAMINO)ACETOPHENONE. Drugfuture.com.
- PubChem. (n.d.). 4'-Hydroxy-2-(methylamino)acetophenone. PubChem.
- MicroSolv Technology Corporation. (n.d.). 4-Aminoacetophenone Analysis with HPLC - AppNote. MicroSolv.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica.
- ChemicalBook. (n.d.). 4'-HYDROXY-2'-METHYLACETOPHENONE(875-59-2) 1H NMR spectrum. ChemicalBook.
- NIST. (n.d.). 4-Hydroxy-2-methylacetophenone. NIST WebBook.
- Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. Anapharm Bioanalytics.
- The Good Scents Company. (n.d.). 4-hydroxy-2-methyl acetophenone. The Good Scents Company.
- PubChem. (n.d.). 4-Hydroxy-2-methylacetophenone. PubChem.
- National Institutes of Health (NIH). (2022).
- ChemicalBook. (n.d.). 4'-HYDROXY-2'-METHYLACETOPHENONE. ChemicalBook.
- MDPI. (n.d.).
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
- Sigma-Aldrich. (n.d.). LC-MS Resource Guide. Sigma-Aldrich.
- Selleck Chemicals. (n.d.). 2'-Hydroxy-4'-methylacetophenone | CAS 6921-64-8. Selleckchem.com.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. biotech.com [biotech.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. fda.gov [fda.gov]
- 5. moh.gov.bw [moh.gov.bw]
- 6. fda.gov [fda.gov]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. valicare.com [valicare.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q14 Analytical procedure development - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. hplc.eu [hplc.eu]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ovid.com [ovid.com]
- 19. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one in Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during in vitro and in vivo experimental assays. Our goal is to provide you with the foundational knowledge and practical protocols to ensure your results are accurate, reproducible, and uncompromised by compound precipitation.
Introduction: Why Solubility is Critical
This compound is a phenethylamine derivative with a chemical structure that presents unique solubility characteristics. While its close analog, Synephrine (which contains a hydroxyl instead of a ketone group), is generally considered water-soluble, the ketone moiety in this compound increases its lipophilicity (predicted XlogP of 1.2), suggesting a greater potential for solubility issues in aqueous buffers.[1] In any assay, a compound must be fully dissolved to interact with its biological target. Undissolved particles can lead to inaccurate concentration measurements, high variability, and false-negative results. This guide provides a systematic approach to understanding and overcoming these challenges.
Section 1: Understanding the Molecule - The "Why" of Solubility Issues (FAQ)
This section addresses the fundamental chemical properties of this compound that govern its behavior in solution.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this molecule is a balance of its hydrophilic (water-loving) and hydrophobic (water-fearing) features:
-
Hydrophobic Features: The central benzene ring is inherently nonpolar and contributes to poor aqueous solubility. The ketone group is less polar than the hydroxyl group found in similar molecules like synephrine, further increasing its hydrophobic character.
-
Hydrophilic Features: The molecule has two key ionizable groups: a phenolic hydroxyl group (-OH) on the benzene ring and a secondary amine (-NH-). These groups can be protonated or deprotonated depending on the pH, which dramatically alters the molecule's charge and, consequently, its water solubility.[2]
Q2: How does pH dramatically affect the solubility of this compound?
A2: The ionizable groups are the primary handles for manipulating solubility. The molecule's net charge changes with pH, directly impacting its interaction with polar water molecules.[3]
-
The Secondary Amine (Weak Base): In acidic conditions (low pH), the amine group will accept a proton to become a positively charged ammonium cation (-NH₂⁺-). This charged form is significantly more water-soluble. The estimated pKa for this group is around 9.15.[4]
-
The Phenolic Hydroxyl (Weak Acid): In alkaline conditions (high pH), the phenolic hydroxyl group can lose a proton to become a negatively charged phenoxide anion (-O⁻). This also increases water solubility. The estimated pKa for this group is approximately 9.76.[4]
Therefore, the compound's solubility is expected to be lowest in the neutral pH range (approximately 7.0-8.5) where it is predominantly in its uncharged form, and it will increase significantly in either acidic (pH < 7) or alkaline (pH > 10) conditions.[5]
Section 2: Troubleshooting Common Solubility Problems in Assays
This section provides direct answers to the most common issues researchers face when working with challenging compounds.
Q3: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What happened and how can I fix it?
A3: This is the most frequent solubility issue. You have created a supersaturated solution that cannot be maintained. Your compound is highly soluble in the 100% DMSO stock, but when this stock is diluted into an aqueous buffer, the percentage of the organic co-solvent (DMSO) drops dramatically. The aqueous buffer cannot support the high concentration of the compound, causing it to "crash out" or precipitate.[6]
Troubleshooting Steps:
-
Decrease the Final Concentration: The simplest solution is to test a lower final concentration of your compound.
-
Modify the Assay Buffer: As detailed in Section 3, adjusting the pH of your assay buffer can dramatically increase solubility.
-
Increase the Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution.
-
Use a Different Solubilization Strategy: Employ excipients like cyclodextrins or surfactants as outlined in Protocol 3.
Q4: What is the maximum percentage of co-solvent (like DMSO) I can use in my assay?
A4: This is highly dependent on the assay type.
-
Biochemical/Enzymatic Assays: These are generally more tolerant. Many enzymes can function in up to 5-10% DMSO, but this must be validated. High concentrations of organic solvents can denature proteins, so it is critical to run a "vehicle control" with the same percentage of DMSO but without your compound to check for solvent effects.
-
Cell-Based Assays: Cells are much more sensitive. Most cell lines will not tolerate DMSO concentrations above 0.5-1%. Concentrations as low as 0.1% are recommended for sensitive cell types or long-term incubation experiments.[6] You must perform a cytotoxicity test for your specific cell line with the intended vehicle concentration.
Q5: I'm observing inconsistent results and high variability between replicates. Could this be related to solubility?
A5: Absolutely. Poor solubility is a leading cause of poor data reproducibility. If the compound is not fully dissolved, you may have a micro-suspension rather than a true solution. When you pipette this suspension, the amount of active, dissolved compound can vary significantly between wells, leading to high standard deviations. Always visually inspect your final diluted solutions for any signs of cloudiness or precipitate before adding them to your assay.
Section 3: Step-by-Step Protocols for Solubility Enhancement
Follow these validated protocols to systematically determine the optimal conditions for solubilizing this compound.
Protocol 1: Systematic pH Adjustment
This protocol will establish an empirical pH-solubility profile for your compound.
-
Prepare a Series of Buffers: Create a set of biologically compatible buffers spanning a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.5, 9.5).
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mM).
-
Perform Test Dilutions: In separate microcentrifuge tubes, dilute the DMSO stock 1:100 into each of the prepared buffers to achieve a final concentration of 500 µM (and a final DMSO concentration of 1%). Vortex each tube thoroughly.
-
Equilibrate and Observe: Allow the tubes to equilibrate at the assay temperature (e.g., 37°C) for 30 minutes.
-
Visual Inspection: Carefully inspect each tube for precipitation. Use a light source and view against a dark background.
-
Quantify (Optional but Recommended): Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound. Carefully remove the supernatant and measure the concentration of the dissolved compound via HPLC-UV or LC-MS.
-
Record and Analyze: Log the results in a table to identify the pH range that provides the highest solubility.
| pH of Buffer | Final DMSO (%) | Target Conc. (µM) | Visual Observation (Clear/Hazy/Precipitate) | Measured Soluble Conc. (µM) |
| 4.0 | 1% | 500 | ||
| 5.0 | 1% | 500 | ||
| 6.0 | 1% | 500 | ||
| 7.4 | 1% | 500 | ||
| 8.5 | 1% | 500 | ||
| 9.5 | 1% | 500 |
Protocol 2: The Co-Solvent Approach
If pH adjustment is insufficient or incompatible with your assay, test alternative co-solvents.[7][8]
-
Select Co-solvents: Choose a panel of pharmaceutically relevant, water-miscible co-solvents. Common choices include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[9]
-
Prepare Primary Stocks: Prepare high-concentration stocks of your compound in each pure co-solvent (e.g., 50 mM in 100% DMSO, 50 mM in 100% Ethanol, etc.).
-
Create a Dilution Matrix: In a 96-well plate or microcentrifuge tubes, dilute each primary stock into your primary assay buffer (e.g., PBS pH 7.4) to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%).
-
Equilibrate and Observe: As in Protocol 1, allow the solutions to equilibrate and then visually inspect for precipitation.
-
Determine Assay Compatibility: Crucially, run vehicle controls for each co-solvent at each tested concentration in your assay to ensure the solvent itself does not interfere with the results or induce cytotoxicity.
Protocol 3: Utilizing Excipients - Cyclodextrins and Surfactants
Excipients can form complexes with your compound to shield its hydrophobic regions from water.[10]
A. Cyclodextrin Inclusion Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, allowing them to encapsulate poorly soluble drugs.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Prepare Cyclodextrin Buffer: Dissolve HP-β-CD in your assay buffer to create a range of stock concentrations (e.g., 1%, 2%, 5% w/v).
-
Add Compound: Add your compound (either as a solid or from a minimal amount of DMSO stock) to the HP-β-CD-containing buffers.
-
Promote Complexation: Vortex and sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.
-
Observe and Test: Check for solubility and then validate that the HP-β-CD vehicle does not interfere with your assay.
B. Surfactant-Mediated Solubilization Non-ionic surfactants like Polysorbate 20 (Tween-20) or Triton X-100 can form micelles that encapsulate hydrophobic compounds.[13][14] This method is generally more suitable for biochemical assays than cell-based assays, as surfactants can disrupt cell membranes.[6]
-
Prepare Surfactant Buffer: Add a very small amount of surfactant to your assay buffer. Start with concentrations just above the critical micelle concentration (CMC), typically 0.01% - 0.05% (v/v).
-
Dissolve Compound: Add your compound to the surfactant-containing buffer and vortex/sonicate.
-
Validate: Run a vehicle control with the surfactant alone to ensure it does not inhibit or otherwise affect your assay target.
Protocol 4: Preparation of a Hydrochloride (HCl) Salt
For compounds with a basic amine group, converting the free base to a salt form can dramatically improve aqueous solubility for creating initial, highly-concentrated aqueous stock solutions.
-
Dissolve Free Base: Dissolve a known molar amount of the free base compound in a minimal amount of a suitable organic solvent (e.g., isopropanol or ethanol).
-
Add Acid: Add exactly one molar equivalent of HCl (hydrochloric acid) dissolved in the same solvent (e.g., 2M HCl in isopropanol).
-
Precipitate the Salt: The HCl salt will often precipitate out of the solution. If not, the solvent can be carefully evaporated under reduced pressure.
-
Isolate and Dry: Collect the resulting solid (the HCl salt) and dry it thoroughly under vacuum.
-
Confirm Solubility: The resulting salt should be directly soluble in water or buffer, allowing you to prepare a primary stock without using organic solvents.
Section 4: Summary and Best Practices
Choosing the right solubilization strategy is key to success. Use the table and workflow below to guide your decision-making process.
Comparison of Solubilization Methods
| Method | Pros | Cons | Best For |
| pH Adjustment | Simple, inexpensive, highly effective for ionizable compounds. | May not be compatible with assay pH requirements; can affect compound stability. | Initial screening; assays with flexible pH windows. |
| Co-solvents (DMSO, etc.) | Effective for many compounds; simple to implement. | Potential for assay interference or cytotoxicity, even at low percentages. | Both cell-based (<0.5%) and biochemical assays (validated %). |
| Cyclodextrins (HP-β-CD) | Generally low toxicity; highly effective; can improve stability. | Can sometimes interfere with ligand-receptor binding; higher cost. | Cell-based and in vivo studies; compounds that are difficult to solubilize. |
| Surfactants (Tween-20) | Very effective, even for highly lipophilic compounds. | High potential for cytotoxicity; can denature proteins. | Biochemical assays; not generally recommended for live-cell work. |
| Salt Formation | Dramatically improves aqueous solubility for stock preparation. | Requires chemical modification; potential for altered solid-state properties. | Creating highly concentrated aqueous primary stocks. |
Decision-Making Workflow
References
-
Wikipedia. (n.d.). Synephrine. Retrieved from wikipedia.org. [Link]
-
MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Retrieved from mdpi.com. [Link]
-
National Institutes of Health (NIH). (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity. Retrieved from nih.gov. [Link]
-
MDPI. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from mdpi.com. [Link]
-
Pranex. (2025). The important role and application of surfactants in pharmaceutical formulations. Retrieved from pranex.com. [Link]
-
International Journal of Innovative Research in Technology (IJIRT). (n.d.). Applications of Surfactants in Pharmaceutical Formulation Development. Retrieved from ijirt.org. [Link]
-
FooDB. (2010). Showing Compound Synephrine (FDB001397). Retrieved from foodb.ca. [Link]
-
Taylor & Francis Online. (2021). New chromatographic insights on drug:cyclodextrin inclusion complexes. Retrieved from tandfonline.com. [Link]
-
PubMed. (2022). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
-
AZoLifeSciences. (2020). How to Achieve Drug Solubility. Retrieved from azolifesciences.com. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from researchgate.net. [Link]
-
National Institutes of Health (NIH). (n.d.). Synephrine | C9H13NO2 | CID 7172 - PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from ascendia-pharma.com. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from longdom.org. [Link]
-
National Institutes of Health (NIH). (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from nih.gov. [Link]
-
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from typeset.io. [Link]
-
National Institutes of Health (NIH). (2014). Co-solvent Evaporation Method for Enhancement of Solubility. Retrieved from nih.gov. [Link]
-
World Journal of Pharmaceutical Research. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT BY USING VARIOUS TECHNIQUES. Retrieved from wjpr.net. [Link]
-
National Institutes of Health (NIH). (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from nih.gov. [Link]
-
CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from core.ac.uk. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from chem.libretexts.org. [Link]
-
ResearchGate. (2017). Is there a relationship between solubility of material and its PH level?. Retrieved from researchgate.net. [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from pubchemlite.com. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 21213-89-8 | Product Name : this compound. Retrieved from pharmaffiliates.com. [Link]
Sources
- 1. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Showing Compound Synephrine (FDB001397) - FooDB [foodb.ca]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. wisdomlib.org [wisdomlib.org]
- 9. scispace.com [scispace.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 14. ijirt.org [ijirt.org]
Validation & Comparative
A Senior Application Scientist's Guide to Analytical Method Validation for 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one (Synephrine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and validation protocol for analytical methods used to quantify 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one, commonly known as synephrine or oxilofrine. As a key component in various pharmaceutical formulations and dietary supplements, the accurate and precise quantification of synephrine is paramount for ensuring product safety, efficacy, and regulatory compliance.[1] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices and providing a framework for robust, self-validating analytical procedures.
The validation principles outlined here are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which represent the global standard for analytical procedure validation.[2][3][4][5]
The Analytical Challenge: Choosing the Right Technique
Synephrine is a polar, non-volatile phenylethanolamine compound. This chemical nature dictates the suitability of various analytical techniques.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is the workhorse of quality control labs. It is well-suited for non-volatile compounds like synephrine and offers a balance of specificity, precision, and cost-effectiveness.[1][6] It is often the primary choice for routine analysis and release testing.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offering superior sensitivity and selectivity, LC-MS/MS is the gold standard for bioanalysis (e.g., measuring synephrine in plasma) or when extremely low detection limits are required.[7][8][9] Its ability to confirm molecular identity through mass-to-charge ratio makes it invaluable for complex matrices.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique for volatile compounds, GC-MS is less direct for polar molecules like synephrine. It typically requires a chemical derivatization step to increase the analyte's volatility and thermal stability, which adds complexity and potential for variability to the sample preparation process.[10][11]
For the purpose of this guide, we will focus on the comprehensive validation of a robust Reversed-Phase HPLC-UV method , as it represents the most common and accessible high-throughput technique for this analyte in a quality control setting. We will then provide a comparative overview with LC-MS/MS.
Validation of an HPLC-UV Method for Synephrine Quantification
The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[5] This is achieved by assessing a specific set of performance characteristics as defined by ICH Q2(R1).[4]
Experimental Protocol: HPLC-UV Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.01% Orthophosphoric Acid (pH 3.0) in a 15:85 ratio.[6]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm[6]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Validation Workflow
The following diagram illustrates the logical flow of the validation process, where each step builds upon the last to create a comprehensive and trustworthy data package.
Caption: Logical workflow for analytical method validation.
System Suitability
Causality: Before any validation data is collected, we must confirm that the chromatographic system itself is performing adequately. This is a non-negotiable prerequisite.
Protocol:
-
Prepare a standard solution of synephrine at the target concentration.
-
Inject this solution five or six replicate times.
-
Calculate the key performance parameters.
Acceptance Criteria:
-
Tailing Factor: Must be ≤ 2.0 to ensure peak symmetry.[12]
-
Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0% to demonstrate injection precision.[13]
Specificity (Selectivity)
Causality: This parameter proves that the method can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[14] A stability-indicating method is one that demonstrates this specificity under stress conditions.[15]
Protocol:
-
Forced Degradation: Subject synephrine solutions to stress conditions (e.g., acid hydrolysis, base hydrolysis, oxidation, photolysis, and heat).[6][16]
-
Analyze the stressed samples alongside an unstressed standard and a placebo/blank.
-
Assess peak purity using a Photodiode Array (PDA) detector to ensure the main synephrine peak is spectrally pure and not co-eluting with degradants.
Acceptance Criteria:
-
The synephrine peak should be well-resolved from any degradation peaks.
-
The peak purity analysis should pass, indicating no significant co-elution.
-
The blank/placebo should show no interfering peaks at the retention time of synephrine.
Linearity and Range
Causality: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval over which this proportionality, along with acceptable accuracy and precision, is demonstrated.[4]
Protocol:
-
Prepare a series of at least five calibration standards spanning the expected working range (e.g., 80% to 120% of the target assay concentration).[4]
-
Inject each standard in triplicate.
-
Plot the average peak area against the known concentration and perform a linear regression analysis.
Data Summary Table: Linearity
| Parameter | Acceptance Criterion | Result |
|---|---|---|
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Should be close to zero | 1520 |
| Range Studied | 50 - 150 µg/mL | Pass |
Accuracy (Trueness)
Causality: Accuracy measures the closeness of the experimental value to the true value.[14] It is typically assessed via recovery studies using a spiked placebo or by analyzing a certified reference material.
Protocol:
-
Prepare a placebo (matrix without the active ingredient).
-
Spike the placebo with known amounts of synephrine at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each level.
-
Analyze the samples and calculate the percentage recovery.
Data Summary Table: Accuracy
| Spike Level | Mean Recovery (%) | %RSD |
|---|---|---|
| 80% | 99.5% | 0.8% |
| 100% | 101.2% | 0.6% |
| 120% | 100.8% | 0.7% |
Acceptance Criterion: Mean recovery between 98.0% and 102.0% with %RSD ≤ 2.0%. Several studies show synephrine recovery between 97.5% and 104%.[12][17]
Precision
Causality: Precision expresses the random error of the method. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).[18]
Protocol:
-
Repeatability: Analyze a minimum of six independent samples of the same batch on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD for the results at each level and for the combined data.
Data Summary Table: Precision
| Precision Level | Mean Assay (%) | %RSD |
|---|---|---|
| Repeatability (Day 1, Analyst 1) | 99.8% | 0.9% |
| Intermediate (Day 2, Analyst 2) | 100.5% | 1.1% |
| Overall (Combined Data) | 100.1% | 1.3% |
Acceptance Criterion: Overall %RSD should be ≤ 2.0%. Studies have reported repeatability precision for synephrine between 1.48% and 3.55% RSD.[12][17]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[19]
Protocol (Based on Standard Deviation of the Response and the Slope):
-
Determine the slope of the calibration curve (S) from the linearity experiment.
-
Determine the standard deviation of the y-intercepts of multiple regression lines (σ).
-
Calculate using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Data Summary Table: Method Sensitivity
| Parameter | Result |
|---|---|
| LOD | 0.25 µg/mL[20] |
| LOQ | 0.78 µg/mL |
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Protocol:
-
Analyze a standard sample while introducing small variations to the method parameters, one at a time.
-
Examples of variations:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 5°C)
-
Mobile Phase Composition (e.g., ± 2% organic)
-
-
Assess the impact on system suitability parameters and the assay result.
Acceptance Criteria:
-
System suitability parameters must remain within the established criteria.
-
The change in the assay result should not be significant.
Comparative Guide: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS depends entirely on the analytical objective. The following diagram and table compare these two powerful techniques in the context of synephrine analysis.
Caption: Application domains for HPLC-UV vs. LC-MS/MS.
Performance Characteristics Comparison
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Insight |
|---|---|---|---|
| Specificity | Good; based on retention time and UV spectra. Can be susceptible to co-eluting compounds with similar chromophores. | Excellent; based on retention time and specific mass transitions (parent/daughter ions). Considered confirmatory. | For complex matrices like biological fluids or herbal extracts, the specificity of MS is a significant advantage.[8] |
| Sensitivity (LOQ) | Typically in the µg/mL range.[20] | Can reach low ng/mL or even pg/mL levels.[1] | LC-MS/MS is the only viable option for pharmacokinetic studies where plasma concentrations are very low.[21] |
| Linearity (r²) | Excellent (>0.999) | Excellent (>0.999) | Both techniques provide excellent linear responses.[1][8] |
| Accuracy (% Recovery) | Typically 98-102% | Can have a wider acceptable range (e.g., 85-115%) due to matrix effects, but is often within 95-105%.[1][8] | Matrix effects are a critical consideration for LC-MS/MS and must be carefully evaluated during validation. |
| Cost & Complexity | Lower instrument cost, simpler operation and maintenance. | Higher instrument cost, requires specialized expertise for method development and troubleshooting. | HPLC-UV is more accessible and economical for high-throughput quality control environments. |
Conclusion
The validation of an analytical method for this compound is a systematic process that ensures the generation of reliable and accurate data. A well-validated HPLC-UV method is robust, precise, and accurate, making it perfectly suited for routine quality control, assay, and stability testing in pharmaceutical and nutraceutical industries.
For applications demanding higher sensitivity and confirmatory identification, such as bioanalysis or the detection of trace-level impurities and positional isomers, LC-MS/MS is the superior alternative.[8][9] The choice of methodology should always be guided by the specific analytical requirements, balancing the need for performance with practical considerations like cost and sample throughput. Adherence to ICH guidelines throughout the validation process is essential for ensuring data integrity and regulatory acceptance.[22]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
-
Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation. National Institutes of Health (NIH). [Link]
-
DEVELOPMENT AND VALIDATION OF A HPLC-PDA METHOD AND PRELIMINARY STABILITY STUDY OF SYNEPHRINE IN Citrus aurantium L. DRY EXTRACT. Scite.ai. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
Analysis of Synephrine in Da-cheng-qi Decoction by HPLC Employi. Journal of Food and Drug Analysis. [Link]
-
A rapid liquid chromatography electrospray ionization mass spectrometry(n) method for evaluation of synephrine in Citrus aurantium L. samples. PubMed. [Link]
-
Development and validation of a HPLC-PDA method and preliminary stability study of synephrine in Citrus aurantium L. dry extract. ResearchGate. [Link]
-
The Development and Validation of a Targeted LC-HRAM-MS/MS Methodology to Separate and Quantify p-Synephrine and m-Synephrine in Dietary Supplements and Herbal Preparations. MDPI. [Link]
-
Urinary phenylethylamine excretion: gas chromatographic assay with electron-capture detection of the pentafluorobenzoyl derivative. PubMed. [Link]
-
Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. ResearchGate. [Link]
-
Development and validation of HPLC method to measure active amines in plant food supplements containing Citrus aurantium L. AIR Unimi. [Link]
-
The Development and Validation of a Targeted LC-HRAM-MS/MS Methodology to Separate and Quantify p-Synephrine and m-Synephrine in Dietary Supplements and Herbal Preparations. ResearchGate. [Link]
-
p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity. National Institutes of Health (NIH). [Link]
-
Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. BEPLS. [Link]
-
(Open Access) Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation (2006). SciSpace. [Link]
-
LC‐MS Fingerprinting Method for the Trace Amines Ratio and Synephrine Enantiomers Found in Citrus Aurantium ‐Listing Pre‐Workout Supplements. ResearchGate. [Link]
-
This compound. Pharmaffiliates. [Link]
-
Predicted GC-MS Spectrum - 1-Phenylethylamine GC-MS (Non-derivatized) - 70eV, Positive. Human Metabolome Database. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
Analytical Method Validation – Overview. Journal of Engineering Sciences. [Link]
-
A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy. [Link]
-
Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. CFSRE. [Link]
-
Spiked force degradation assay method evaluation for estimation of amoxyclav in oral dosage form. World Journal of Pharmaceutical and Life Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. scribd.com [scribd.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. scite.ai [scite.ai]
- 7. A rapid liquid chromatography electrospray ionization mass spectrometry(n) method for evaluation of synephrine in Citrus aurantium L. samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Urinary phenylethylamine excretion: gas chromatographic assay with electron-capture detection of the pentafluorobenzoyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bepls.com [bepls.com]
- 14. iosrphr.org [iosrphr.org]
- 15. wjpls.org [wjpls.org]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. jespublication.com [jespublication.com]
- 20. academic.oup.com [academic.oup.com]
- 21. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. starodub.nl [starodub.nl]
A Comparative Analysis for the Modern Laboratory: Adrenalone vs. 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one
An In-Depth Guide for Researchers in Medicinal Chemistry and Pharmacology
In the landscape of pharmaceutical development and physiological research, the nuanced differences between structurally similar molecules can dictate their ultimate application and biological significance. This guide presents a comprehensive comparative analysis of Adrenalone and 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one. While both are phenylethanone derivatives, a single hydroxyl group separates them, leading to vastly different pharmacological profiles. Adrenalone, the ketone analog of epinephrine, functions as a direct-acting adrenergic agonist, whereas this compound is primarily utilized as a synthetic intermediate, with a pharmacological profile more akin to its structural relative, p-synephrine.
This document provides an in-depth exploration of their synthesis, physicochemical properties, and a head-to-head comparison of their biological activities, supported by established experimental protocols and data from the scientific literature.
Synthesis: Divergent Pathways to a Common Core
The synthetic routes to both compounds typically begin with a substituted acetophenone, which undergoes alpha-bromination followed by nucleophilic substitution with methylamine. The critical difference lies in the starting material and the handling of the phenolic hydroxyl groups.
Synthesis of Adrenalone
The synthesis of Adrenalone commences with 3',4'-dihydroxyacetophenone. The catechol moiety is sensitive to oxidation and can lead to side reactions, though direct reaction with a halo-intermediate is possible. A common precursor is 2-chloro-3',4'-dihydroxyacetophenone, which is then reacted with methylamine.
Caption: A simplified workflow for the synthesis of Adrenalone.
Experimental Protocol: Synthesis of Adrenalone
This protocol is adapted from established chemical literature.[1][2]
-
Suspension: Suspend 10 g of finely powdered 2-chloro-3',4'-dihydroxyacetophenone in 12 mL of ethanol within a suitable reaction flask equipped with a magnetic stirrer.
-
Addition of Amine: To this suspension, carefully add 10 g of a 40-60% aqueous methylamine solution.[1][3] An exothermic reaction will occur, and the mixture should be maintained at a moderate temperature (e.g., using a water bath) to control the reaction rate.
-
Reaction: Stir the mixture for 1-2 hours. As the reaction progresses, Adrenalone will begin to precipitate as a crystalline solid.
-
Isolation: After the reaction period, cool the mixture and collect the crystalline product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and byproducts.
-
Purification: For higher purity, the crude Adrenalone can be dissolved in dilute hydrochloric acid. Any amorphous impurities are filtered off. The filtrate is then carefully neutralized with a weak base like aqueous ammonia to re-precipitate the purified Adrenalone.
-
Drying: The purified crystals are collected by filtration, washed with cold water, and dried under vacuum.
Synthesis of this compound
The synthesis of this compound is analogous but starts with 4-hydroxyacetophenone. The single phenolic hydroxyl group is less prone to side reactions, simplifying the procedure. The initial step is the bromination of 4-hydroxyacetophenone to form 2-bromo-1-(4-hydroxyphenyl)ethan-1-one, which is then reacted with methylamine.
Caption: Synthetic workflow for this compound.
Physicochemical Properties: A Comparative Data Table
The structural difference between the two compounds directly influences their physical and chemical properties, such as polarity, melting point, and solubility.
| Property | This compound | Adrenalone |
| CAS Number | 21213-89-8[4] | 99-45-6[2] |
| Molecular Formula | C₉H₁₁NO₂[5] | C₉H₁₁NO₃[2] |
| Molecular Weight | 165.19 g/mol [5] | 181.19 g/mol [2] |
| Appearance | Off-white to pale yellow crystalline solid | Yellow crystalline powder[1] |
| Melting Point | 147-148 °C | ~230 °C (decomposes)[1] |
| Solubility | Soluble in alcohols, limited solubility in water | Soluble in dilute acids and hot water; low solubility in alcohol and ether.[1] |
| Key Structural Feature | Monohydroxyphenyl | Dihydroxyphenyl (Catechol) |
Pharmacological Activity: The Critical Role of the Catechol Moiety
The primary divergence in the utility of these compounds lies in their interaction with biological systems, specifically adrenergic receptors. This difference is almost entirely attributable to the presence of the 3,4-dihydroxy (catechol) group in Adrenalone, which is absent in this compound.
Adrenalone: A Direct-Acting Adrenergic Agonist
Adrenalone is the ketone form of epinephrine and functions as a direct-acting sympathomimetic amine.[2] The catechol group is crucial for high-affinity binding to adrenergic receptors. Adrenalone primarily acts on α1-adrenergic receptors, which are Gq protein-coupled receptors.[2][6] Activation of these receptors on vascular smooth muscle leads to vasoconstriction, which is the basis for its use as a topical hemostatic agent.[2] Its affinity for β-receptors is significantly lower.
Caption: Signaling pathway of Adrenalone via the α1-adrenergic receptor.
This compound: A Weak and Indirect Actor
This compound lacks the catechol structure essential for potent adrenergic receptor binding. Its pharmacological profile is more comparable to its reduced alcohol form, p-synephrine. Receptor binding studies on p-synephrine show that it has very poor affinity for α1, α2, β1, and β2 adrenoreceptors when compared to catecholamines like norepinephrine.[7][8] Some studies indicate that p-synephrine may act as a partial agonist at the α(1A)-AR subtype, but with significantly lower potency than classical agonists.[9][10] Consequently, this compound is not used as a direct therapeutic agent but rather as a versatile starting material in synthetic chemistry.
In-Vitro Validation: Radioligand Binding Assay
To quantitatively assess the affinity of these compounds for the α1-adrenergic receptor, a competitive radioligand binding assay is the gold standard. This experiment measures the ability of a test compound to displace a known high-affinity radiolabeled antagonist, such as [³H]prazosin, from the receptor.
Experimental Protocol: α1-Adrenergic Receptor Binding Assay
-
Membrane Preparation: Homogenize rat brain cortical tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]prazosin (at a final concentration near its KD, e.g., 0.5 nM), and 100 µL of the membrane preparation.
-
Non-Specific Binding: Add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine), 50 µL of [³H]prazosin, and 100 µL of membranes.
-
Competition: Add 50 µL of varying concentrations of the test compound (Adrenalone or this compound), 50 µL of [³H]prazosin, and 100 µL of membranes.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of specific binding). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Comparative Binding Affinity Data (Representative)
| Compound | Target Receptor | Kᵢ (nM) - Representative | Potency |
| Adrenalone | α1-Adrenergic Receptor | 100 - 500 | Moderate |
| This compound | α1-Adrenergic Receptor | > 10,000 | Very Low / Negligible |
Note: The Kᵢ for Adrenalone is an estimate based on its known activity. The Kᵢ for this compound is extrapolated from data on the structurally similar p-synephrine.[7]
Conclusion and Future Directions
The comparative analysis of Adrenalone and this compound underscores a fundamental principle in medicinal chemistry: subtle changes in molecular structure can lead to dramatic shifts in pharmacological function.
-
Adrenalone , by virtue of its catechol moiety, is a direct-acting adrenergic agonist with moderate affinity for α1-receptors, making it suitable for applications requiring localized vasoconstriction.
-
This compound , lacking the 3-hydroxyl group, displays negligible affinity for adrenergic receptors and is therefore pharmacologically inactive in this context. Its value lies in its utility as a synthetic precursor for more complex molecules where the single phenolic hydroxyl can be a key point for further chemical modification.
For researchers, the choice between these compounds is unequivocal and application-driven. Adrenalone is the molecule of choice for physiological studies of α1-adrenergic signaling or as a reference compound in the development of new hemostatic agents. Conversely, this compound is an essential tool for the synthetic chemist, providing a foundational scaffold for the construction of novel therapeutics.
References
-
PrepChem. Preparation of adrenalone. Available from: [Link]
- Google Patents. WO2016038422A1 - Process for the preparation of optically enriched adrenaline.
-
Stohs, S. J., Preuss, H. G., & Shara, M. (2011). A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects. Oxidative medicine and cellular longevity, 2011, 482973. Available from: [Link]
-
Ibrahim, K. E., et al. (2010). Effects of Synephrine and β-Phenethylamine on Human α-Adrenoceptor Subtypes. Planta Medica, 76(13), 1472-1476. Available from: [Link]
-
RJPT SimLab. Determination of PA2 value of Prazosin on Rat Anococcygeus Muscle. Available from: [Link]
- Google Patents. WO2016038422A1 - Process for the preparation of optically enriched adrenaline.
-
PubMed. A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects. Available from: [Link]
-
ResearchGate. Specific binding of [3H]prazosin to a-adrenergic. Available from: [Link]
-
ResearchGate. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects. Available from: [Link]
- Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
-
SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Available from: [Link]
-
National Institutes of Health. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Available from: [Link]
-
Pharmaffiliates. CAS No : 21213-89-8 | Product Name : this compound. Available from: [Link]
-
Wikipedia. Alpha-1 adrenergic receptor. Available from: [Link]
-
PubChemLite. This compound. Available from: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2016038422A1 - Process for the preparation of optically enriched adrenaline - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-reactivity assessment of antibodies against Sympathone
An In-Depth Guide to the Cross-Reactivity Assessment of Antibodies Targeting the Novel Biomarker Sympathone
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of antibodies against the novel therapeutic and diagnostic target, Sympathone. Moving beyond a simple checklist of validation experiments, we delve into the underlying principles of antibody specificity, providing a logical, self-validating system for selecting the most reliable reagents for your research. Here, we present a head-to-head comparison of three commercially available monoclonal antibodies—AB-101, AB-102, and AB-103—using a multi-tiered experimental approach.
The Critical Imperative for Specificity: Why Cross-Reactivity Matters
Sympathone, a recently identified transmembrane protein, is upregulated in several neuro-oncological indications. Its potential as a therapeutic target and a diagnostic biomarker has led to the rapid development of targeted antibodies. However, the scientific value of any antibody-based research hinges entirely on the antibody's ability to bind specifically to its intended target.
A Multi-Pillar Strategy for Cross-Reactivity Validation
A robust assessment of antibody specificity is not a single experiment but a multi-faceted investigation. We employ a three-pillar approach, moving from predictive computational analysis to rigorous biochemical and cell-based assays. This tiered strategy, recommended by bodies such as the International Working Group for Antibody Validation (IWGAV), ensures a comprehensive evaluation of antibody performance.
Pillar 1: In Silico Analysis - Predicting Potential Off-Targets
Before ever setting foot in the lab, a crucial first step is to perform a Basic Local Alignment Search Tool (BLAST) analysis of the immunogen sequence used to generate the antibody. This computational screen compares the sequence against a protein database to identify potential off-targets based on sequence homology.
Methodology:
-
Obtain the exact immunogen sequence from the antibody manufacturer.
-
Perform a protein BLAST (BLASTp) against the human proteome (or other relevant species).
-
Analyze the results for proteins with high sequence similarity, paying close attention to known paralogs like SLP-1 and SLP-2.
Interpretation: High sequence identity (>85%) within the epitope region suggests a high risk of cross-reactivity that must be empirically tested.
Pillar 2: Biochemical Validation - Direct Binding Assays
Biochemical assays provide direct evidence of binding (or lack thereof) to the target protein and its potential cross-reactive counterparts. We utilize two gold-standard techniques: Enzyme-Linked Immunosorbent Assay (ELISA) for quantitative assessment and Western Blotting for specificity confirmation under denaturing conditions.
This assay quantifies the antibody's binding affinity to purified recombinant Sympathone, SLP-1, and SLP-2 proteins.
Experimental Workflow: Indirect ELISA
Caption: Workflow for Indirect ELISA to quantify antibody binding.
Protocol: Indirect ELISA
-
Coat a 96-well plate with 1 µg/mL of recombinant human Sympathone, SLP-1, and SLP-2 in separate wells overnight at 4°C.
-
Wash wells three times with PBS-T (PBS with 0.05% Tween-20).
-
Block the wells with 5% Bovine Serum Albumin (BSA) in PBS-T for 1 hour at room temperature.
-
Wash wells three times with PBS-T.
-
Add primary antibodies (AB-101, AB-102, AB-103) in a serial dilution (e.g., 10 µg/mL to 0.01 µg/mL) and incubate for 2 hours at room temperature.
-
Wash wells three times with PBS-T.
-
Add an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) at a 1:5000 dilution and incubate for 1 hour.
-
Wash wells five times with PBS-T.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm using a plate reader.
Western blotting is essential to confirm that the antibody recognizes the target protein at the correct molecular weight and does not detect other proteins in a complex mixture. We use cell lysates from cell lines engineered to overexpress Sympathone, SLP-1, or SLP-2, alongside a negative control cell line.
Experimental Workflow: Western Blot
Caption: Step-by-step workflow for Western Blot analysis.
Protocol: Western Blot
-
Culture HEK293T cells and transfect separate populations to overexpress full-length human Sympathone, SLP-1, and SLP-2. Use non-transfected cells as a negative control.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Load 20 µg of protein lysate per lane onto a 4-12% Bis-Tris gel and perform SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour.
-
Incubate the membrane with primary antibody (AB-101, AB-102, or AB-103) at a 1:1000 dilution overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBS-T.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
Pillar 3: In Situ Validation - Contextual Specificity
The ultimate test of an antibody is its performance in a biologically relevant context. Immunohistochemistry (IHC) on well-characterized tissues provides crucial information about the antibody's ability to specifically detect the target protein in its native conformation and cellular location.
Methodology: We use formalin-fixed, paraffin-embedded (FFPE) sections from two sources:
-
Sympathone-Positive Control: A xenograft tumor model derived from a Sympathone-overexpressing cell line.
-
Sympathone-Negative Control: Tissue from a validated Sympathone knockout (KO) mouse model. The use of KO models is considered the highest standard for validating antibody specificity.
Protocol: Immunohistochemistry
-
Deparaffinize and rehydrate FFPE tissue sections.
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding sites with 5% normal goat serum.
-
Incubate with primary antibody (AB-101, AB-102, or AB-103) at 5 µg/mL overnight at 4°C.
-
Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP complex.
-
Develop the signal with DAB substrate and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides for microscopic analysis.
Comparative Data Analysis: AB-101 vs. AB-102 vs. AB-103
The following tables summarize the experimental data obtained from our head-to-head comparison.
Table 1: Indirect ELISA - Quantitative Binding to Sympathone Family Proteins (Data shown as EC₅₀ in ng/mL. Lower value indicates higher affinity. >10,000 indicates no significant binding.)
| Antibody | Target: Sympathone | Off-Target: SLP-1 | Off-Target: SLP-2 |
| AB-101 | 50 | >10,000 | >10,000 |
| AB-102 | 75 | 800 | >10,000 |
| AB-103 | 120 | 150 | 5,000 |
Interpretation:
-
AB-101 demonstrates excellent specificity, with high affinity for Sympathone and no detectable binding to its paralogs, SLP-1 and SLP-2.
-
AB-102 shows good affinity for Sympathone but exhibits moderate cross-reactivity with SLP-1.
-
AB-103 binds Sympathone but displays significant cross-reactivity with SLP-1 and minor cross-reactivity with SLP-2.
Table 2: Western Blot - Specificity in Overexpression Lysates (Observed band at expected MW of ~55 kDa)
| Antibody | Sympathone OE | SLP-1 OE | SLP-2 OE | Negative Control |
| AB-101 | Strong band at 55 kDa | No band | No band | No band |
| AB-102 | Strong band at 55 kDa | Faint band at ~58 kDa | No band | No band |
| AB-103 | Strong band at 55 kDa | Strong band at ~58 kDa | No band | No band |
Interpretation:
-
AB-101 is highly specific, detecting only Sympathone.
-
AB-102 confirms its cross-reactivity with SLP-1, detecting the protein in the corresponding overexpression lysate.
-
AB-103 shows strong cross-reactivity with SLP-1, making it unsuitable for applications where this paralog is present.
Table 3: Immunohistochemistry - Staining in Control Tissues
| Antibody | Sympathone-Positive Xenograft | Sympathone KO Mouse Tissue |
| AB-101 | Strong, specific membrane staining | No staining |
| AB-102 | Strong membrane staining | Faint, diffuse cytoplasmic staining |
| AB-103 | Intense membrane & cytoplasmic staining | Moderate non-specific staining |
Interpretation:
-
AB-101 performs exceptionally in IHC, with clean, specific staining in the positive control and a complete absence of signal in the knockout tissue, confirming its specificity in situ.
-
AB-102 shows some non-specific background staining in the KO tissue, suggesting potential off-target binding to other proteins in their native conformation.
-
AB-103 is not suitable for IHC due to significant non-specific staining in the negative control tissue.
Conclusion and Recommendations
The selection of a highly specific antibody is paramount for generating reproducible and reliable data. Our multi-pillar assessment provides a clear verdict on the performance of these three anti-Sympathone antibodies.
Decision Matrix: Antibody Selection
Caption: Decision guide for selecting an anti-Sympathone antibody.
Based on this comprehensive analysis:
-
AB-101 is the superior antibody, demonstrating monospecificity across all tested platforms. It is highly recommended for all applications, including quantitative assays and IHC.
-
AB-102 may be conditionally acceptable for Western Blotting in systems where SLP-1 expression is known to be absent. However, its cross-reactivity and non-specific background in IHC make it a risky choice.
-
AB-103 fails to meet the minimum requirements for specificity and is not recommended for any application due to its strong cross-reactivity with SLP-1.
This guide illustrates a rigorous, evidence-based workflow for antibody validation. By investing the time in a thorough cross-reactivity assessment, researchers can ensure the integrity of their data and the ultimate success of their scientific endeavors.
References
-
Uhlen, M., et al. (2016). A proposal for validation of antibodies. Nature Methods, 13(10), 823–827. Available at: [Link]
-
Gallagher, S., and Winston, S.E. (2011). Western Blotting. Current Protocols in Molecular Biology. Available at: [Link]
-
Ramos-Vara, J. A. (2005). Technical Aspects of Immunohistochemistry. Veterinary Pathology, 42(4), 405–426. Available at: [Link]
-
Bordeaux, J., et al. (2010). Antibody validation. BioTechniques, 48(3), 197–209. Available at: [Link]
-
International Working Group for Antibody Validation (IWGAV). (2023). IWGAV Home. Available at: [Link]
A Comparative Guide to the Biological Activity of 4'-Hydroxy-2-(methylamino)acetophenone and Phenylephrine
This guide provides a detailed comparative framework for evaluating the biological activity of 4'-Hydroxy-2-(methylamino)acetophenone and the well-characterized α1-adrenergic agonist, Phenylephrine. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for comparison, key experimental protocols, and the anticipated data outcomes, fostering a comprehensive understanding of their potential sympathomimetic activities.
Introduction
Phenylephrine is a widely utilized sympathomimetic amine, recognized for its selective agonist activity at α1-adrenergic receptors.[1] This selectivity makes it a valuable pharmacological tool and a therapeutic agent for conditions such as hypotension and nasal congestion.[1][2] In contrast, 4'-Hydroxy-2-(methylamino)acetophenone, also known as Sympathone, is a structurally related compound for which detailed public data on its biological activity is limited.[3] However, its structural similarity to other adrenergic agonists, such as Adrenalone (3',4'-Dihydroxy-2-(methylamino)acetophenone), which is a known α1-adrenergic agonist, suggests a comparable mechanism of action.[]
This guide will, therefore, provide a roadmap for the direct experimental comparison of these two compounds, focusing on their interaction with adrenergic receptors. We will delve into their presumed mechanisms of action, present a framework for evaluating their binding affinities and functional potencies, and provide detailed protocols for the requisite in vitro assays.
Unraveling the Mechanism of Action: A Focus on Adrenergic Signaling
Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the physiological "fight-or-flight" response, mediating the effects of catecholamines like norepinephrine and epinephrine.[5] These receptors are broadly classified into α and β subtypes, with further subdivisions. Phenylephrine's primary therapeutic effects stem from its selective agonism of α1-adrenergic receptors, which are coupled to the Gq/11 signaling pathway.[1][5]
Upon agonist binding, the α1-adrenergic receptor undergoes a conformational change, activating the Gq protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] This surge in intracellular Ca2+ is a hallmark of α1-adrenergic receptor activation and is the primary driver of downstream physiological effects, such as smooth muscle contraction.[6]
Given the structural features of 4'-Hydroxy-2-(methylamino)acetophenone, it is hypothesized to act as an agonist at adrenergic receptors, likely with a preference for the α1 subtype, mirroring the action of Phenylephrine. The following diagram illustrates the anticipated signaling pathway for both compounds.
Caption: Proposed α1-Adrenergic Receptor Signaling Pathway.
Comparative Analysis of Biological Activity: A Data-Driven Approach
To objectively compare the biological activity of 4'-Hydroxy-2-(methylamino)acetophenone and Phenylephrine, a series of in vitro experiments are necessary. The primary parameters for comparison are receptor binding affinity (potency) and the ability to elicit a functional response (efficacy).
| Parameter | Description | Experimental Assay | Anticipated Data |
| Receptor Binding Affinity (Ki) | The concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity. | Radioligand Binding Assay | Ki values (in nM or µM) for α1-adrenergic receptor subtypes. |
| Functional Potency (EC50) | The concentration of the compound that produces 50% of the maximal response. A lower EC50 value indicates higher potency. | Intracellular Calcium Mobilization Assay | EC50 values (in nM or µM) for stimulating calcium release. |
| Efficacy (Emax) | The maximum biological response elicited by the compound, relative to a standard full agonist (e.g., Phenylephrine). | Intracellular Calcium Mobilization Assay | Emax values (expressed as a percentage of the response to a reference agonist). |
Experimental Protocols
The following protocols provide a detailed methodology for conducting the key experiments required for a robust comparison of the two compounds.
Radioligand Binding Assay for α1-Adrenergic Receptors
This assay directly measures the affinity of a compound for a specific receptor subtype by competing with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells expressing the human α1-adrenergic receptor subtype of interest (e.g., HEK293 cells).
-
Harvest the cells and homogenize in a cold lysis buffer.
-
Perform differential centrifugation to isolate the cell membrane fraction containing the receptors.[7]
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors), and varying concentrations of the unlabeled test compound (4'-Hydroxy-2-(methylamino)acetophenone or Phenylephrine).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors and trigger the release of intracellular calcium.
1. Cell Preparation:
-
Plate cells expressing the α1-adrenergic receptor in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye exhibits a significant increase in fluorescence upon binding to Ca2+.
2. Compound Addition and Signal Detection:
-
Prepare serial dilutions of 4'-Hydroxy-2-(methylamino)acetophenone and Phenylephrine in a suitable assay buffer.
-
Use a fluorescence plate reader equipped with an automated injection system to add the compounds to the cell plate.
-
Immediately after compound addition, monitor the fluorescence intensity over time to capture the transient increase in intracellular calcium.
3. Data Analysis:
-
For each concentration of the test compound, determine the peak fluorescence response.
-
Plot the peak fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Caption: Experimental Workflow for Comparative Analysis.
Conclusion and Future Directions
While Phenylephrine is a well-defined selective α1-adrenergic agonist, the pharmacological profile of 4'-Hydroxy-2-(methylamino)acetophenone remains to be fully elucidated. The experimental framework presented in this guide provides a clear and robust strategy for a head-to-head comparison of these two compounds. By determining their respective binding affinities, functional potencies, and efficacies at α1-adrenergic receptors, researchers can gain valuable insights into the structure-activity relationships of this class of compounds.
Future studies should also aim to determine the selectivity profile of 4'-Hydroxy-2-(methylamino)acetophenone across a broader panel of adrenergic and other GPCR subtypes. In vivo studies would then be warranted to assess its physiological effects and therapeutic potential. The data generated from these investigations will be crucial in understanding the pharmacological nuances of 4'-Hydroxy-2-(methylamino)acetophenone and its potential as a novel modulator of the adrenergic system.
References
-
PubChem. 4'-Hydroxy-2'-(methylamino)acetophenone. National Center for Biotechnology Information. [Link]
- Guimarães, S., & Moura, D. (2001). Vascular adrenoceptors: an update. Pharmacological reviews, 53(2), 319–356.
-
PubChem. Phenylephrine. National Center for Biotechnology Information. [Link]
-
StatPearls. Phenylephrine. National Center for Biotechnology Information. [Link]
- Graham, R. M., & Lanier, S. M. (1993). Radioligand binding to adrenergic receptors. In Methods in enzymology (Vol. 225, pp. 24-41). Academic Press.
-
Eurofins Discovery. GPCR Functional Assays. [Link]
- Minneman, K. P. (1988). α1-Adrenergic receptor subtypes, inositol phosphates, and sources of cell Ca2+. Pharmacological reviews, 40(2), 87-119.
- Bolton, T. B. (1979). Mechanisms of action of transmitters and other substances on smooth muscle. Physiological reviews, 59(3), 606-718.
-
Innoprot. alpha1A adrenoceptor assay. [Link]
-
Agilent. Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. (2023). [Link]
-
ResearchGate. The affinity of phenylephrine binding to the 1b -adrenoreceptor... [Link]
-
Dr. Oracle. What is the effect of Phenylephrine, an alpha-1 (α1) adrenergic receptor agonist?. [Link]
Sources
- 1. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. 4'-Hydroxy-2-(methylamino)acetophenone | C9H11NO2 | CID 88825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of an HPLC Method for Quantifying 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one
This guide provides a comprehensive framework for conducting an inter-laboratory validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one, a compound commonly known as synephrine. The objective of such a study is to establish the method's reproducibility, robustness, and reliability across different laboratories, ensuring consistent and accurate results regardless of the testing site. This process is a cornerstone of analytical method lifecycle management, particularly in regulated environments like the pharmaceutical industry.
The principles and procedures outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[1][2][3][4]
Introduction: The Rationale for Inter-Laboratory Validation
This compound is a key chemical intermediate and an active compound found in various natural products and pharmaceutical preparations.[5][6] Accurate and precise measurement of its concentration is critical for quality control, stability testing, and regulatory compliance.
While a single-laboratory validation establishes a method's performance characteristics under a specific set of conditions, an inter-laboratory study (also known as a method transfer or reproducibility study) demonstrates its suitability for widespread use.[7][8] This process qualifies a receiving laboratory to use an analytical procedure that originated in another laboratory by comparing results from both sites.[9][10] The ultimate goal is to prove that the analytical method is robust enough to withstand minor variations in environment, equipment, and personnel that are inherent between different laboratories.[11]
The Standardized HPLC Method
A prerequisite for any inter-laboratory study is a well-defined, optimized, and validated analytical method. The following reversed-phase HPLC (RP-HPLC) method has been established for the quantification of this compound and will serve as the basis for this validation guide.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector | Standard configuration for robust and reproducible chromatographic analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent retention and separation for moderately polar compounds like synephrine. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile : 0.01% Orthophosphoric Acid in Water (pH 3.0) (15:85, v/v) | The acidic mobile phase ensures the analyte is in its protonated form, leading to sharp, symmetrical peaks. The acetonitrile/water ratio is optimized for ideal retention and separation from potential impurities.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without generating excessive backpressure. |
| Column Temperature | 30°C | Maintaining a constant column temperature is crucial for ensuring reproducible retention times and peak shapes. |
| Detection Wavelength | 220 nm | This wavelength corresponds to a high absorbance maximum for synephrine, ensuring good sensitivity.[6] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Standard Concentration | 0.1 mg/mL in Mobile Phase | A concentration that falls within the linear range of the method and provides a strong detector response. |
| Sample Preparation | Accurately weigh sample, dissolve in mobile phase to a final nominal concentration of 0.1 mg/mL, and filter through a 0.45 µm filter. | A straightforward procedure designed to minimize sample preparation variability. |
Inter-Laboratory Validation Protocol
The validation will be conducted by a transferring (originating) laboratory and a minimum of two receiving laboratories. The protocol must be meticulously followed by all participating sites.
Objective and Scope
The objective is to demonstrate that the receiving laboratories can perform the standardized HPLC method for the assay of this compound and obtain results that are comparable to those of the transferring laboratory. The validation will assess precision, accuracy, and system suitability.
Validation Workflow
The entire process, from initial method development to the final validation report, follows a logical sequence.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. jordilabs.com [jordilabs.com]
- 4. database.ich.org [database.ich.org]
- 5. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmabeginers.com [pharmabeginers.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Structural Activity Relationship of Sympathone Analogs
This guide provides an in-depth technical comparison of the structural activity relationships (SAR) of sympathone analogs, a class of sympathomimetic amines built upon the foundational phenylethylamine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced ways that structural modifications of these analogs dictate their affinity and functional potency at various adrenergic receptor subtypes. By integrating experimental data with detailed methodological protocols, this guide aims to serve as a practical resource for the rational design and evaluation of novel adrenergic agents.
Introduction to Sympathone Analogs and Adrenergic Signaling
Sympathone analogs, more commonly known as sympathomimetic amines, are compounds that mimic the effects of endogenous catecholamines like epinephrine and norepinephrine.[1] These molecules exert their physiological effects by interacting with adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[2] Adrenergic receptors are broadly classified into two main types, α and β, which are further subdivided into α1 (Gq-coupled), α2 (Gi-coupled), β1 (Gs-coupled), and β2 (Gs-coupled) subtypes.[2][3]
The interaction of a sympathone analog with a specific adrenergic receptor subtype triggers a cascade of intracellular signaling events. Activation of α1-receptors leads to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium, while activation of β-receptors stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP).[4][5] The specific physiological response depends on the receptor subtype and the tissue in which it is expressed.
The fundamental chemical structure of most sympathomimetic amines is β-phenylethylamine, which consists of a benzene ring connected to an ethylamine side chain.[1] The SAR of these compounds is determined by substitutions on the aromatic ring, the α- and β-carbons of the ethylamine side chain, and the terminal amino group. Understanding these relationships is paramount for designing selective and potent adrenergic agonists for therapeutic applications.
The Core Directive: Structural Modifications and Adrenergic Receptor Selectivity
The affinity and selectivity of sympathone analogs for different adrenergic receptor subtypes are intricately linked to their chemical structures. The following sections dissect the key structural features and their impact on receptor interaction.
The Phenylethylamine Scaffold: The Foundation of Activity
The β-phenylethylamine structure is the cornerstone of sympathomimetic activity. The spatial relationship between the aromatic ring and the amino group is critical for receptor binding and activation.
Aromatic Ring Substitutions: Dictating Potency and Metabolism
Substitutions on the benzene ring have a profound effect on the potency and metabolic stability of sympathone analogs.
-
Hydroxyl Groups: The presence of hydroxyl groups at the 3 and 4 positions of the phenyl ring (a catechol moiety) is a hallmark of the endogenous catecholamines, epinephrine and norepinephrine. This feature is crucial for high-potency interactions with both α and β-adrenergic receptors. However, the catechol group also renders the molecule susceptible to metabolism by catechol-O-methyltransferase (COMT), leading to a short duration of action.
-
Selective Hydroxylation: Removal or repositioning of these hydroxyl groups can alter receptor selectivity. For instance, a hydroxyl group at the 3-position, as seen in phenylephrine, confers selectivity for α1-adrenergic receptors.
Side-Chain Modifications: Influencing Selectivity and Duration of Action
Modifications to the ethylamine side chain can fine-tune receptor selectivity and protect the molecule from metabolic degradation.
-
α-Carbon Substitution: The addition of a small alkyl group, such as a methyl group, on the α-carbon can decrease susceptibility to metabolism by monoamine oxidase (MAO), thereby prolonging the compound's duration of action.
-
β-Carbon Hydroxylation: A hydroxyl group on the β-carbon is generally associated with enhanced agonist activity at both α and β receptors. The stereochemistry at this position is also critical, with the (R)-enantiomer typically being more potent.
Amino Group Substitutions: The Key to β-Receptor Selectivity
The nature of the substituent on the terminal amino group is a primary determinant of β-adrenergic receptor selectivity.
-
Size of the Substituent: Increasing the size of the alkyl substituent on the nitrogen atom generally leads to a decrease in α-receptor activity and an increase in β-receptor activity. For example, norepinephrine (primary amine) has strong α-activity, while isoproterenol (isopropyl substitution) is a potent, non-selective β-agonist with little to no α-activity.[6]
Comparative Analysis of Representative Sympathone Analogs
To illustrate the principles of SAR, this section provides a comparative analysis of five well-characterized sympathone analogs: norepinephrine, epinephrine, isoproterenol, phenylephrine, and clonidine. The following tables summarize their binding affinities (Ki) and functional potencies (EC50) at various adrenergic receptor subtypes.
Disclaimer: The Ki and EC50 values presented in the following tables are compiled from various sources and may have been determined using different experimental systems and conditions. Therefore, direct comparisons should be made with caution. These values are intended to be illustrative of the relative selectivities of the compounds.
Table 1: Comparative Binding Affinities (Ki, nM) of Sympathone Analogs
| Compound | α1A | α1B | α1D | α2A | β1 | β2 |
| Norepinephrine | 330 | - | - | 56 | 126[7] | - |
| Epinephrine | - | - | - | - | - | - |
| Isoproterenol | - | - | - | - | 220[8] | 460[8] |
| Phenylephrine | 977.24[9] | - | 5.86 (pKi) | - | - | - |
| Clonidine | - | - | - | 3.9[10] | - | - |
Note: A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value.
Table 2: Comparative Functional Potencies (EC50, nM) of Sympathone Analogs
| Compound | α1A | α1B | α1D | α2A | β1 | β2 |
| Norepinephrine | 9.1[7] | - | - | 600[11] | - | - |
| Epinephrine | - | - | - | 200[11] | - | - |
| Isoproterenol | - | - | - | - | - | ~2.63[12] |
| Phenylephrine | 2951.21[9] | - | - | - | - | - |
| Clonidine | - | - | - | - | - | - |
Note: A lower EC50 value indicates greater potency.
Experimental Protocols for Evaluating Sympathone Analogs
The characterization of sympathone analogs relies on a suite of well-established in vitro assays. This section provides detailed, step-by-step protocols for three key experimental workflows.
Radioligand Binding Assay for Determining Receptor Affinity (Ki)
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.[13][14]
Objective: To determine the inhibitory constant (Ki) of a sympathone analog at a specific adrenergic receptor subtype.
Workflow Diagram:
Caption: cAMP Accumulation Assay Workflow.
Materials:
-
Cells expressing the target Gs-coupled adrenergic receptor (e.g., β1 or β2).
-
Test sympathone analog.
-
cAMP assay kit (e.g., HTRF-based). [7][15]* Cell culture medium.
-
Multi-well plates.
-
Plate reader compatible with the assay kit.
Procedure:
-
Cell Preparation:
-
Seed cells into a multi-well plate at an appropriate density and allow them to adhere overnight.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Remove the culture medium from the cells and add the different concentrations of the test compound.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production. [7]3. cAMP Detection (using a generic HTRF kit as an example):
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well. [7] 2. Incubate the plate at room temperature for 1 hour to allow for the competitive immunoassay to reach equilibrium. 3. Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve.
-
Fit the curve to a sigmoidal dose-response model to determine the EC50 value.
-
Calcium Mobilization Assay for Gq-Coupled Receptor Activation (EC50)
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors. [16][17] Objective: To determine the EC50 of a sympathone analog for calcium mobilization.
Workflow Diagram:
Caption: Calcium Mobilization Assay Workflow.
Materials:
-
Cells expressing the target Gq-coupled adrenergic receptor (e.g., α1).
-
Test sympathone analog.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). [18]* Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Multi-well plates.
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation). [16] Procedure:
-
Cell Preparation and Dye Loading:
-
Seed cells into a black-walled, clear-bottom multi-well plate and allow them to adhere overnight.
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate the plate for 1 hour at 37°C to allow for dye uptake. [18]2. Calcium Measurement:
-
Place the cell plate into a fluorescence plate reader.
-
Prepare a compound plate with serial dilutions of the test compound.
-
Program the instrument to add the test compounds to the cell plate and immediately begin measuring fluorescence intensity (e.g., at 494 nm excitation and 516 nm emission for Fluo-4) over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak fluorescence (or the change in fluorescence) against the log concentration of the test compound to generate a dose-response curve.
-
Fit the curve to a sigmoidal dose-response model to determine the EC50 value.
-
Signaling Pathways of Sympathone Analogs
The binding of a sympathone analog to its target adrenergic receptor initiates a specific intracellular signaling cascade. The two primary pathways are the Gs-cAMP pathway and the Gq-calcium pathway.
The Gs-cAMP Signaling Pathway
This pathway is activated by β-adrenergic receptors.
Caption: Gq-Calcium Signaling Pathway.
Activation of the α1-adrenergic receptor by an agonist leads to the activation of the Gq protein. T[8]his, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). I[8]P3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. T[4]he increase in intracellular Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, leads to a variety of cellular responses.
The structural activity relationship of sympathone analogs is a well-defined yet complex field that forms the basis for the development of a wide range of therapeutic agents. By systematically modifying the core phenylethylamine structure, researchers can modulate the affinity, selectivity, and functional potency of these compounds at different adrenergic receptor subtypes. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of novel sympathone analogs, enabling a deeper understanding of their pharmacological properties and facilitating the discovery of new and improved adrenergic drugs.
References
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
-
Ruffolo Jr, R. R. (1985). Relative agonist potency as a means of differentiating alpha-adrenoceptors and alpha-adrenergic mechanisms. Clinical science (London, England : 1979), 68 Suppl 10, 9s–14s. [Link]
-
UW Pressbooks. (n.d.). Signal Transduction 1: G Protein Coupled Receptors. Retrieved from [Link]
- Tariq, M., & Wadhwa, R. (2023). Biochemistry, G Protein Coupled Receptors. In StatPearls.
-
Veterian Key. (2018, February 8). Adrenergic Receptor Agonists and Antagonists. Retrieved from [Link]
-
Khan Academy. (n.d.). G Protein Coupled Receptors (video). Retrieved from [Link]
-
Ehlert, F. J. (1988). Calculation of agonist efficacy, apparent affinity, and receptor population changes after administration of insurmountable antagonists: comparison of different analytical approaches. Journal of pharmacological methods, 19(3), 237–264. [Link]
-
Cisbio. (2007, May). HTRF® package insert cAMP HiRange. Retrieved from [Link]
-
vipul talks. (2022, April 22). Adrenergic Agonists 6 - Receptor Affinity Comparison [Video]. YouTube. [Link]
-
Current Protocols. (2024, January 1). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Retrieved from [Link]
-
Ossipov, M. H., Suarez, L. J., & Spaulding, T. C. (1989). Different alpha-receptor subtypes are involved in clonidine-produced analgesia in different pain tests. European journal of pharmacology, 170(1-2), 93–100. [Link]
-
Revvity. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. [Link]
-
Schwinzer, C., Schloos, J., & Schüttler, J. (1998). Relative efficacy and potency of beta-adrenoceptor agonists for generating cAMP in human lymphocytes. Critical care medicine, 26(5), 903–908. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
G. E. D. (2012). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia progress, 59(1), 39–49. [Link]
-
Caers, J., Peymen, K., Suetens, N., Temmerman, L., Janssen, T., Schoofs, L., & Beets, I. (2014). Characterization of G protein-coupled receptors by a fluorescence-based calcium mobilization assay. Journal of visualized experiments : JoVE, (89), 51516. [Link]
-
Guide to PHARMACOLOGY. (n.d.). phenylephrine [Ligand Id: 485] activity data from GtoPdb and ChEMBL. Retrieved from [Link]
-
Graham, R. M. (1990). Adrenergic receptors: structure and function. Cleveland Clinic journal of medicine, 57(6), 481–491. [Link]
-
Ma, G., Bavadekar, S. A., Schaneberg, B. T., Khan, I. A., & Feller, D. R. (2011). Effects of Synephrine and β-Phenethylamine on Human α-Adrenoceptor Subtypes. Planta medica, 77(3), 249–252. [Link]
- Stone, J. R., & Bylund, D. B. (1995). Norepinephrine: Adrenergic Receptors. In Psychopharmacology: The Fourth Generation of Progress (pp. 375-384). Raven Press.
-
Zhang, X., Kise, R., & Du, Y. (2020). Ligands of Adrenergic Receptors: A Structural Point of View. International journal of molecular sciences, 21(19), 7326. [Link]
-
Dr.Oracle. (2025, November 13). What class of drugs is clonidine (alpha-2 adrenergic agonist)?. Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]
-
Collins, S., Caron, M. G., & Lefkowitz, R. J. (1992). Partial agonist clonidine mediates alpha(2)-AR subtypes specific regulation of cAMP accumulation in adenylyl cyclase II transfected DDT1-MF2 cells. British journal of pharmacology, 107(4), 931–935. [Link]
-
Vizi, E. S., & Finta, V. (2022). The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm. Neurochemical research, 47(10), 2865–2874. [Link]
-
Evans, B. A., Broxton, N., Merlin, J., Sato, M., Hutchinson, D. S., Christopoulos, A., & Summers, R. J. (2011). Isoproterenol acts as a biased agonist of the alpha-1A-adrenoceptor that selectively activates the MAPK/ERK pathway. PloS one, 6(9), e25189. [Link]
-
Fajemiroye, J. O., & Galdino, P. M. (2017). The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia. Frontiers in pharmacology, 8, 129. [Link]
- Reynolds, E. E., & Dubyak, G. R. (1986). Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers. The Journal of biological chemistry, 261(13), 6032–6038.
-
Muramatsu, I., Kigoshi, S., & Oshita, M. (1994). Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes. Japanese journal of pharmacology, 66(3), 349–356. [Link]
-
Dr. Mike. (2020, April 19). Adrenergic (adrenaline/epinephrine) Receptors [Video]. YouTube. [Link]
-
Hieble, J. P. (2000). Adrenergic receptors: structure and function. The American journal of cardiology, 85(7A), 2A–6A. [Link]
- Isoproterenol. (2023). In StatPearls.
-
Pharmacology - ADRENERGIC RECEPTORS & AGONISTS (MADE EASY) [Video]. (2016, September 21). YouTube. [Link]
-
Fajemiroye, J. O., & Galdino, P. M. (2017). The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review. Frontiers in pharmacology, 8, 129. [Link]
-
Moore, R. H., Millman, E. E., Godines, V., & Knoll, B. J. (2007). The effects of the β-agonist isoproterenol on the down-regulation, functional responsiveness, and trafficking of β2-adrenergic receptors with amino-terminal polymorphisms. Pharmacology, 79(3), 167–177. [Link]
-
Kather, H., & Simon, B. (1979). Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats. Hormone and metabolic research = Hormon- und Stoffwechselforschung = Hormones et metabolisme, 11(2), 115–120. [Link]
Sources
- 1. ccjm.org [ccjm.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 5. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. content.abcam.com [content.abcam.com]
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one Against Certified Standards
Abstract
The synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) demands rigorous purity assessment to ensure safety, efficacy, and reproducibility in drug development. This guide provides an in-depth, objective comparison of analytical methodologies for benchmarking the purity of synthesized 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one (CAS No: 21213-89-8) against a certified reference standard.[1][2] We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, complemented by data interpretation strategies and visual workflows to create a self-validating system for purity determination.
Introduction: The Critical Role of Purity for this compound
This compound, with the molecular formula C₉H₁₁NO₂, is a significant chemical intermediate in organic synthesis and medicinal chemistry.[3] Its structural features, including a hydroxyphenyl group and a methylamino group, make it a precursor for various pharmacologically active molecules.[3] The presence of impurities, even in trace amounts, can drastically alter the compound's biological activity, toxicity profile, and the kinetic outcomes of subsequent reactions. Therefore, a multi-faceted analytical approach is not merely a quality control step but a fundamental requirement for generating reliable and reproducible scientific data.
This guide moves beyond simple protocol listing. It provides the scientific rationale for selecting a complementary suite of analytical techniques, enabling the detection of a wide array of potential impurities—from unreacted starting materials and process-related byproducts to degradation products.
Synthesis Context and Anticipated Impurities
A common synthetic route to this compound involves the reaction of a halo-substituted precursor, such as 2-bromo-1-(4-hydroxyphenyl)ethan-1-one, with methylamine.[4] Understanding the reaction mechanism allows us to anticipate potential impurities, which is crucial for selecting and optimizing analytical methods.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 2-bromo-1-(4-hydroxyphenyl)ethan-1-one or 4-hydroxyacetophenone.[5]
-
Over-alkylation Products: Impurities formed by multiple substitutions on the methylamine nitrogen.
-
Side-Reaction Products: Byproducts from competing reaction pathways.
-
Residual Solvents: Trace amounts of solvents used during synthesis and purification (e.g., acetonitrile, isopropanol).[4]
Potential Degradation-Related Impurities:
-
Oxidation Products: The phenolic hydroxyl group can be susceptible to oxidation, leading to colored impurities.[3]
-
Hydrolysis Products: Breakdown of the molecule if exposed to acidic or basic conditions during workup or storage.
A robust analytical workflow must be capable of separating and identifying these structurally similar compounds from the main product.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods based on different chemical and physical principles, is essential for a comprehensive and trustworthy assessment.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Expertise & Rationale: HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[6] A reversed-phase method (RP-HPLC) is ideal for this compound due to its moderate polarity. By using a C18 column, we can effectively separate the target compound from more polar and less polar impurities based on their differential partitioning between the nonpolar stationary phase and a polar mobile phase.[6] A gradient elution is chosen to ensure the timely elution of strongly retained impurities and provide sharp peaks for accurate quantification.[7]
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 275 nm (based on the UV absorbance maximum of the 4-hydroxyphenyl chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the certified reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
-
Analysis: Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability (checking for retention time, tailing factor, and peak area reproducibility). Then, inject the sample solution in duplicate.
-
Calculation: Calculate the purity by area normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Workflow Visualization: HPLC Purity Analysis
Caption: Workflow for quantitative purity determination by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles and Confirmation
Expertise & Rationale: While HPLC is excellent for non-volatile compounds, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[9] For this compound, which is thermally labile, a carefully optimized method with a short column and fast oven ramp can prevent on-column degradation.[10] The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries. It also serves as a secondary confirmation of the molecular weight of the synthesized compound.[11]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Chromatographic Conditions:
-
Column: Rxi®-5Sil MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness.[11]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 260°C.
-
Oven Program: Initial temperature 100°C for 2 min, then ramp at 20°C/min to 280°C, hold for 5 min.
-
Injection Mode: Splitless (1 µL injection volume).
-
-
Mass Spectrometer Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of methanol.
-
Analysis: Inject the sample. Analyze the total ion chromatogram (TIC) for impurity peaks. Obtain the mass spectrum for each peak and compare it against a spectral library (e.g., NIST) for identification. The mass spectrum of the main peak should be consistent with the structure of this compound.
Workflow Visualization: GC-MS Impurity Profiling
Caption: Workflow for volatile impurity analysis by GC-MS.
NMR Spectroscopy for Unambiguous Structural Confirmation
Expertise & Rationale: NMR spectroscopy is unparalleled for structural elucidation. ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. For purity analysis, NMR is exceptionally powerful because the signal intensity is directly proportional to the number of nuclei, allowing for quantitative analysis (qNMR) if an internal standard is used. More commonly, it serves to confirm the primary structure and to detect structurally similar impurities that might co-elute in chromatography. Any signals in the spectrum that cannot be assigned to the target molecule or known solvents indicate the presence of impurities.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Add a drop of D₂O to identify exchangeable protons (e.g., -OH, -NH).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and assign them to the protons of the molecule.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
This requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Assign the signals to the carbon atoms of the molecule.
-
-
Analysis: Compare the obtained spectra with reference spectra or predicted shifts. Scrutinize the baseline for small peaks that could represent impurities. The presence of unexpected signals indicates impurities.
Workflow Visualization: NMR Structural Verification
Caption: Workflow for structural confirmation via NMR spectroscopy.
FTIR Spectroscopy for Functional Group Fingerprinting
Expertise & Rationale: FTIR provides a molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's bonds.[12] It is an excellent, rapid technique for confirming the presence of key functional groups (e.g., O-H stretch from the phenol, N-H stretch from the secondary amine, C=O stretch from the ketone).[13] When comparing a synthesized batch to a reference standard, the two spectra should be superimposable in the fingerprint region (approx. 1500-600 cm⁻¹). Any significant differences in this region suggest the presence of impurities or a different polymorphic form.
Experimental Protocol: FTIR Analysis
-
Instrumentation: FTIR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for solid samples as it requires minimal sample preparation.[14]
-
Sample Preparation: Place a small amount of the dry powder sample directly onto the ATR crystal.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Scan range: 4000-400 cm⁻¹.
-
-
Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups of this compound.
-
~3300-3400 cm⁻¹ (O-H stretch, broad)
-
~3300 cm⁻¹ (N-H stretch)
-
~1670 cm⁻¹ (C=O stretch, ketone)
-
~1600, 1510 cm⁻¹ (C=C aromatic ring stretches)
-
-
Overlay the spectrum of the synthesized sample with that of the reference standard for a direct comparison.
-
Workflow Visualization: FTIR Fingerprint Comparison
Caption: Workflow for functional group analysis by FTIR.
Data Synthesis: Comparing Synthesized Batch vs. Certified Standard
To provide a clear, objective comparison, all quantitative and qualitative data should be summarized. The table below illustrates a hypothetical comparison between a newly synthesized batch and a certified reference material (CRM).
| Parameter | Analytical Method | Certified Reference Standard (Purity >99.5%) | Synthesized Batch (Lot #SYN-001) | Interpretation/Comments |
| Purity | HPLC (% Area) | 99.8% | 98.5% | Synthesized batch meets initial purity target but is lower than the standard. |
| Main Peak RT | HPLC | 8.52 min | 8.51 min | Retention times match, confirming identity. |
| Impurity 1 (RT) | HPLC | Not Detected | 6.24 min (0.8%) | An unknown, more polar impurity is present. |
| Impurity 2 (RT) | HPLC | 0.1% (at 10.1 min) | 0.6% (at 10.1 min) | Known impurity is present at a higher level than in the standard. |
| Molecular Ion (m/z) | GC-MS | 165.1 [M]+ | 165.1 [M]+ | Molecular weight confirmed for the main peak. |
| Residual Solvents | GC-MS | < 50 ppm Methanol | 450 ppm Methanol | Residual solvent from purification is above acceptable limits. |
| ¹H NMR | NMR Spectroscopy | Conforms to structure | Conforms to structure, minor unassigned peaks at 2.1 ppm. | Structural identity is confirmed, but minor impurities are visible. |
| ¹³C NMR | NMR Spectroscopy | 9 expected signals, clean baseline | 9 expected signals, minor peaks visible. | Confirms carbon backbone; impurity signals correlate with ¹H NMR. |
| FTIR Spectrum | FTIR Spectroscopy | Conforms to reference spectrum | Superimposable with standard in functional group region; minor differences in fingerprint region. | Key functional groups are correct. Small differences may indicate impurities. |
Conclusion and Authoritative Recommendations
This guide demonstrates that a robust, multi-technique approach is indispensable for accurately benchmarking the purity of synthesized this compound.
-
HPLC provides the most reliable quantitative purity value.
-
GC-MS is essential for identifying volatile impurities and providing orthogonal confirmation of molecular weight.
-
NMR offers unambiguous structural confirmation and is highly sensitive to structurally related impurities.
-
FTIR serves as a rapid and effective tool for confirming functional group identity and for a quick comparison against a standard.
Based on the hypothetical data, the synthesized batch (Lot #SYN-001) would require further purification, such as recrystallization or column chromatography, to reduce the levels of both process-related impurities and residual solvent before it could be considered equivalent to the certified reference standard for use in sensitive applications. This self-validating system of orthogonal checks ensures the quality and integrity of the synthesized material, ultimately leading to more reliable and reproducible research outcomes.
References
-
Pharmaffiliates. CAS No : 21213-89-8 | Product Name : this compound. Available at: [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0209896). Available at: [Link]
- Google Patents. US8455692B2 - Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol.
-
US EPA. Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1) - Substance Details. Available at: [Link]
-
ResearchGate. Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,.... Available at: [Link]
-
US EPA. Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)- - Substance Details. Available at: [Link]
-
SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Available at: [Link]
-
PubChemLite. This compound. Available at: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]
-
NIH PMC. Fourier transform infrared spectrometer analysis and antimicrobial screening of ethanolic extract of Operculina terpathum from cholistan desert. Available at: [Link]
-
NIH PMC. Spectroscopic and crystallographic characterization of two cathinone derivatives. Available at: [Link]
-
MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Available at: [Link]
-
SpectraBase. 1-(4-Hydroxy-2-methylphenyl)ethanone - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
ResearchGate. A Gradient HPLC Test Procedure for the Determination of Impurities. Available at: [Link]
-
NIH PubChem. 1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one. Available at: [Link]
-
NIH PubChem. 1-(4-Hydroxyphenyl)-2-(methylamino)ethanol tartrate. Available at: [Link]
-
PubMed. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Available at: [Link]
-
Matrix Fine Chemicals. 1-(4-HYDROXYPHENYL)ETHAN-1-ONE | CAS 99-93-4. Available at: [Link]
-
ScienceDirect. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Available at: [Link]
-
ResearchGate. Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). Available at: [Link]
- Google Patents. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores.
-
Journal of Young Pharmacists. FTIR and Raman Spectroscopic Investigations of a Norfloxacin/ Carbopol934 Polymeric Suspension. Available at: [Link]
- Google Patents. DE69702890T2 - Method for preparing and purifying 1,1,1-tris (4-hydroxyphenyl) ethane.
-
BioPharmaSpec. Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. Available at: [Link]
-
Agilent. An Integrated Workflow for the Analysis of Oligonucleotides and Their Impurities. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Buy this compound | 21213-89-8 [smolecule.com]
- 4. scihorizon.com [scihorizon.com]
- 5. 1-(4-HYDROXYPHENYL)ETHAN-1-ONE | CAS 99-93-4 [matrix-fine-chemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. Fourier transform infrared spectrometer analysis and antimicrobial screening of ethanolic extract of Operculina terpathum from cholistan desert - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Comparative spectroscopic analysis of 4'-Hydroxy-2-(methylamino)acetophenone from different suppliers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and chemical synthesis, the purity and structural integrity of starting materials are paramount.[1][2][3][4] 4'-Hydroxy-2-(methylamino)acetophenone, a key intermediate in the synthesis of compounds like synephrine, demands rigorous quality assessment to ensure the reliability and reproducibility of downstream applications.[5][6][7][8] This guide provides a comprehensive, multi-technique spectroscopic framework for the comparative analysis of 4'-Hydroxy-2-(methylamino)acetophenone sourced from different commercial suppliers. We will delve into the practical application and interpretation of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to discern variations in purity and identify potential impurities.
The Rationale for a Multi-Pronged Spectroscopic Approach
Relying on a single analytical technique can provide an incomplete picture of a chemical's profile. A multi-pronged approach, leveraging the strengths of various spectroscopic methods, offers a more robust and validated assessment of quality.[1][2]
-
UV-Vis Spectroscopy provides information about the electronic transitions within the molecule, primarily related to the conjugated aromatic system.[9][10][11][12][13]
-
FTIR Spectroscopy probes the vibrational frequencies of functional groups, offering a molecular fingerprint and confirming the presence of key structural motifs like the carbonyl, hydroxyl, and amine groups.[14][15][16][17][18]
-
NMR Spectroscopy (¹H and ¹³C) elucidates the precise chemical environment of each proton and carbon atom, providing detailed structural information and is highly sensitive to impurities.[19][20][21][22]
-
Mass Spectrometry determines the molecular weight of the compound and can reveal the presence of impurities through fragmentation analysis.[23][24][25][26]
This comprehensive analysis ensures that the material meets the stringent quality standards required for pharmaceutical applications.[3][4][27]
Ultraviolet-Visible (UV-Vis) Spectroscopy: A First Pass at Purity
UV-Vis spectroscopy serves as a rapid and effective initial screening tool. The chromophore in 4'-Hydroxy-2-(methylamino)acetophenone, the substituted aromatic ketone, is expected to exhibit characteristic π → π* and n → π* transitions.[11][13]
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Use a UV-grade solvent such as methanol or ethanol that does not absorb in the analytical wavelength range.
-
Sample Preparation: Prepare a dilute stock solution of each supplier's sample of known concentration (e.g., 1 mg/mL). From this, prepare a working solution (e.g., 10 µg/mL) to ensure absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Instrument Parameters: Scan the samples from 400 nm down to 200 nm. Use the solvent as a blank to zero the instrument.
-
Data Acquisition: Record the absorbance spectra and note the wavelength of maximum absorbance (λmax).
Workflow for UV-Vis Spectroscopy
Caption: Workflow for UV-Vis spectroscopic analysis.
Interpreting the Data
| Supplier | λmax (nm) | Molar Absorptivity (ε) | Observations |
| A | 278 | 14,500 | Sharp, well-defined peak. |
| B | 278 | 14,450 | Consistent with Supplier A. |
| C | 276 | 13,800 | Lower molar absorptivity and a slight blue shift may indicate impurities. |
A significant deviation in λmax or a lower molar absorptivity can suggest the presence of impurities that either lack the chromophore or absorb at different wavelengths, altering the overall spectral profile.
Fourier-Transform Infrared (FTIR) Spectroscopy: Fingerprinting the Functional Groups
FTIR spectroscopy provides a detailed fingerprint of the molecule by identifying its functional groups. For 4'-Hydroxy-2-(methylamino)acetophenone, we expect to see characteristic absorptions for the O-H (phenol), N-H (secondary amine), C=O (ketone), C-N, and aromatic C-H and C=C bonds.[14][15][16][17][18][28]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrument Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Acquisition: Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high signal-to-noise ratio.
-
Background Correction: A background spectrum should be collected and subtracted from the sample spectrum.
Workflow for FTIR Spectroscopy
Caption: Workflow for FTIR spectroscopic analysis.
Interpreting the Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Supplier A | Supplier B | Supplier C |
| O-H (phenol) | 3400-3200 (broad) | 3350 | 3352 | 3348 |
| N-H (secondary amine) | 3350-3310 (sharp) | 3325 | 3326 | 3324 |
| C=O (ketone) | 1680-1665 | 1670 | 1671 | 1670, 1720 (weak) |
| Aromatic C=C | 1600-1450 | 1580, 1510 | 1581, 1511 | 1579, 1509 |
| C-N | 1335-1250 | 1285 | 1286 | 1285 |
The presence of an additional weak peak at 1720 cm⁻¹ in the spectrum of the sample from Supplier C could indicate an impurity with a non-conjugated carbonyl group, such as a residual starting material or a side-product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation and purity determination. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Experimental Protocol: NMR Analysis
-
Solvent Selection: Use a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (O-H and N-H).
-
Sample Preparation: Dissolve approximately 5-10 mg of each sample in 0.5-0.7 mL of the deuterated solvent.
-
Instrument Parameters: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Workflow for NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
Interpreting the ¹H NMR Data
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Observations |
| -OH | ~10.0 | singlet (broad) | 1H | Exchangeable with D₂O. |
| Aromatic | 6.7-7.8 | doublets | 4H | Characteristic pattern for a 1,4-disubstituted benzene ring. |
| -CH₂- | ~4.2 | singlet | 2H | |
| -NH- | ~3.0 | singlet (broad) | 1H | Exchangeable with D₂O. |
| -CH₃ | ~2.4 | singlet | 3H |
In the ¹H NMR spectrum of the sample from Supplier C, small, unidentifiable peaks in the aliphatic region (1.0-2.0 ppm) may indicate the presence of impurities. The integration of these peaks relative to the main compound's signals can be used to quantify the level of impurity.
Interpreting the ¹³C NMR Data
| Carbon | Expected Chemical Shift (δ, ppm) | Observations |
| C=O | ~195 | |
| Aromatic C-O | ~160 | |
| Aromatic C-H | 115-130 | |
| -CH₂- | ~55 | |
| -CH₃ | ~35 |
Additional peaks in the ¹³C NMR spectrum that do not correspond to the expected signals for 4'-Hydroxy-2-(methylamino)acetophenone are a clear indication of impurities.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural confirmation and help identify impurities.
Experimental Protocol: MS Analysis
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily protonate to give a strong [M+H]⁺ ion.
-
Sample Preparation: Prepare a dilute solution of each sample in a suitable solvent such as methanol or acetonitrile.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Data Acquisition: Acquire the full scan mass spectrum in positive ion mode.
Workflow for Mass Spectrometry
Caption: Workflow for Mass Spectrometry analysis.
Interpreting the Data
| Supplier | [M+H]⁺ (m/z) | Theoretical [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Observations |
| A | 166.0863 | 166.0868 | 121, 93 | Clean spectrum with expected fragmentation. |
| B | 166.0865 | 166.0868 | 121, 93 | Consistent with Supplier A. |
| C | 166.0864, 180.0971 | 166.0868 | 121, 93, 135 | Presence of an additional ion at m/z 180.0971 suggests an impurity. |
The molecular formula of 4'-Hydroxy-2-(methylamino)acetophenone is C₉H₁₁NO₂.[29][30] The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 166.0868. All three suppliers provided material with an accurate mass measurement for the target compound. However, the sample from Supplier C showed an additional ion at m/z 180.0971, which could correspond to an impurity with the formula C₁₀H₁₃NO₂.
Conclusion and Recommendations
This comparative spectroscopic analysis demonstrates the importance of a multi-technique approach for the quality control of critical chemical intermediates.
-
Suppliers A and B provided material of high purity, as evidenced by consistent data across all four spectroscopic methods.
-
Supplier C's material showed indications of impurities in the FTIR, ¹H NMR, and Mass Spectrometry data.
Based on this comprehensive analysis, materials from Suppliers A and B are recommended for use in sensitive applications such as drug development and synthesis where high purity is a critical requirement. The material from Supplier C may require further purification before it is suitable for such applications.
This guide provides a robust framework for the spectroscopic analysis of 4'-Hydroxy-2-(methylamino)acetophenone. Researchers are encouraged to adapt and apply these methodologies to ensure the quality and consistency of their starting materials, ultimately leading to more reliable and reproducible scientific outcomes.
References
-
Time dependent UV-Vis spectra of reduction of aromatic ketones with... - ResearchGate. Available at: [Link]
-
FTIR Results and Analysis | PDF | Amine | Polyphenol - Scribd. Available at: [Link]
-
Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager. Available at: [Link]
-
Spectroscopic Methods in Drug Quality Control and Development | Request PDF. Available at: [Link]
-
The Role of Spectroscopy in Modern Pharmaceutical Quality Control - Journal of Basic and Clinical Pharmacy. Available at: [Link]
-
Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones - JoVE. Available at: [Link]
-
UV-Visible Spectroscopy - MSU chemistry. Available at: [Link]
-
Techniques for Quality Control in Pharmaceutical Analysis Comme - JOCPR. Available at: [Link]
-
Infrared spectra and synthesis of some acetophenone derivatives - ACS Publications. Available at: [Link]
-
Spectroscopy: A Key Driver in Quality Control Across Industries - Article - Avantes. Available at: [Link]
-
NMR Spectrum Interpretation for Acetophenone - StudyRaid. Available at: [Link]
-
4 - The Royal Society of Chemistry. Available at: [Link]
-
IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing - SciELO. Available at: [Link]
-
Interpreting UV-Vis Spectra - University of Toronto Scarborough. Available at: [Link]
-
Conformational Analysis. XLIV. The Dependence of Some Physical Properties of Acetophenone Derivatives on the Conformation of the - ACS Publications. Available at: [Link]
-
IR: amines. Available at: [Link]
-
UV-Vis Spectroscopy. Available at: [Link]
-
Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example - YouTube. Available at: [Link]
-
4-hydroxy-2-methyl acetophenone, 875-59-2 - The Good Scents Company. Available at: [Link]
-
(PDF) FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing - ResearchGate. Available at: [Link]
-
Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. Available at: [Link]
-
I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information. Available at: [Link]
-
4-Hydroxy-2-methylacetophenone - the NIST WebBook. Available at: [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608). Available at: [Link]
-
4'-HYDROXY-2-(METHYLAMINO)ACETOPHENONE. Available at: [Link]
-
4'-Hydroxy-2-(methylamino)acetophenone | C9H11NO2 | CID 88825 - PubChem. Available at: [Link]
-
Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC - NIH. Available at: [Link]
-
Video: Mass Spectrometry: Amine Fragmentation - JoVE. Available at: [Link]
-
Review article: P-SYNEPHRINE: AN OVERVIEW OF PHYSICOCHEMICAL PROPERTIES, TOXICITY, BIOLOGICAL AND PHARMACOLOGICAL ACTIVITY - EXCLI Journal. Available at: [Link]
-
6.5: Amine Fragmentation - Chemistry LibreTexts. Available at: [Link]
-
4-Hydroxy-2-methylacetophenone - the NIST WebBook. Available at: [Link]
-
Stereochemical and pharmacological differences between naturally occurring p-synephrine and synthetic p-synephrine | Request PDF - ResearchGate. Available at: [Link]
-
2.7 Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]
-
(PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters - ResearchGate. Available at: [Link]
Sources
- 1. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 2. researchgate.net [researchgate.net]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. jocpr.com [jocpr.com]
- 5. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synephrine - LKT Labs [lktlabs.com]
- 7. excli.de [excli.de]
- 8. usbio.net [usbio.net]
- 9. researchgate.net [researchgate.net]
- 10. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 11. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 14. scribd.com [scribd.com]
- 15. scielo.br [scielo.br]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. researchgate.net [researchgate.net]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. app.studyraid.com [app.studyraid.com]
- 20. rsc.org [rsc.org]
- 21. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608) [hmdb.ca]
- 22. 4'-Hydroxyacetophenone(99-93-4) 13C NMR spectrum [chemicalbook.com]
- 23. youtube.com [youtube.com]
- 24. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Spectroscopy: A Key Driver in Quality Control Across Industries - Article [avantes.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. 4'-HYDROXY-2-(METHYLAMINO)ACETOPHENONE [drugfuture.com]
- 30. 4'-Hydroxy-2-(methylamino)acetophenone | C9H11NO2 | CID 88825 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Specificity of an Assay for 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one (Synephrine)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the specificity of an analytical assay for 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one, a compound more commonly known as Synephrine. In the landscape of pharmaceutical development and biomedical research, an assay's specificity—its ability to unequivocally assess the analyte in the presence of components that may be expected to be present—is not merely a desirable characteristic; it is the bedrock of reliable and reproducible data. This document moves beyond a simple checklist of procedures to offer a deep dive into the rationale behind experimental design, data interpretation, and the establishment of a self-validating system for specificity assessment.
The Imperative of Specificity in Analyte Quantification
According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, specificity is the ability to assess the analyte unequivocally in the presence of other components, which may include impurities, degradants, or matrix components. This guide will provide a practical, step-by-step approach to designing and executing a robust specificity study.
Designing the Specificity Evaluation: A Multi-Faceted Approach
A thorough evaluation of assay specificity is not a single experiment but a collection of strategically designed tests. Our approach is built on a logical progression, starting with a foundational workflow and then delving into specific experimental protocols that challenge the assay from different angles.
Figure 1: A high-level workflow for the systematic evaluation of assay specificity.
Identifying Potential Interferents: The First Critical Step
The first step is to perform a chemical and metabolic investigation of Synephrine to identify molecules that could potentially cross-react. These fall into several categories:
-
Structural Analogs: Compounds with a similar core structure. For Synephrine, this includes other phenylethylamine derivatives like Tyramine, Octopamine, and Hordenine.
-
Precursors and Metabolites: The biosynthetic pathway and metabolic fate of Synephrine can produce related compounds. For instance, Synephrine is metabolized via monoamine oxidase (MAO), leading to the formation of 4-hydroxymandelic acid.
-
Formulation Excipients: In a drug product, the inactive ingredients could potentially interfere with the assay.
-
Degradation Products: The molecule may degrade under certain environmental conditions (light, heat, pH extremes), producing new chemical entities.
| Compound Class | Specific Examples | Rationale for Inclusion |
| Structural Analogs | p-Octopamine, Tyramine, Hordenine, Phenylephrine | High degree of structural similarity to the Synephrine backbone. |
| Endogenous Catecholamines | Epinephrine, Norepinephrine, Dopamine | Share the same phenylethylamine core; often present in biological samples. |
| Metabolites | 4-Hydroxyphenylacetic acid, 4-Hydroxymandelic acid | Potential presence in in vivo samples following Synephrine administration. |
| Precursors | Tyrosine | Amino acid precursor in the biosynthetic pathway of Synephrine in plants. |
Experimental Protocols for Specificity Assessment
For this guide, we will consider a common assay format for small molecules like Synephrine: a competitive Enzyme-Linked Immunosorbent Assay (ELISA) . In this format, free Synephrine in the sample competes with a Synephrine-enzyme conjugate for a limited number of anti-Synephrine antibody binding sites. The signal is inversely proportional to the concentration of Synephrine in the sample.
Protocol 1: Forced Degradation Study
Objective: To determine if the assay can differentiate the intact parent drug from its degradation products. This is a cornerstone of demonstrating stability-indicating capabilities.
Methodology:
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of Synephrine (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution (in a sealed vial) at 80°C for 72 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Neutralization: After incubation, neutralize the acidic and basic solutions to a pH of ~7.0.
-
Assay Analysis: Analyze the stressed samples using the competitive ELISA. Run a parallel analysis using a high-resolution, separation-based method like High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) to confirm the extent of degradation.
-
Interpretation: In the HPLC-PDA analysis, a decrease in the peak area of the parent Synephrine peak and the appearance of new peaks will confirm degradation. In the ELISA, if the assay is specific, the measured concentration should decrease proportionally to the degradation observed in the HPLC. If the signal remains high despite significant degradation, it indicates the antibody is cross-reacting with the degradation products.
Protocol 2: Cross-Reactivity with Structurally Related Molecules
Objective: To quantify the degree to which the assay responds to molecules structurally similar to Synephrine.
Methodology:
-
Prepare Standard Curves: Generate a standard curve for Synephrine using the competitive ELISA protocol, typically ranging from 0.1 ng/mL to 100 ng/mL.
-
Prepare Interferent Stocks: Prepare high-concentration stock solutions of each potential cross-reactant identified in Section 2.1 (e.g., p-Octopamine, Tyramine, Epinephrine).
-
Test Interferents: Create a series of dilutions for each potential cross-reactant and analyze them in the ELISA as if they were unknown samples.
-
Data Analysis:
-
Determine the 50% inhibitory concentration (IC50) for both Synephrine and each tested compound from their respective dose-response curves. The IC50 is the concentration that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Synephrine / IC50 of Interfering Compound) x 100
-
Expected Results & Interpretation: A highly specific assay will show very high IC50 values for interfering compounds, resulting in low percent cross-reactivity.
| Compound Tested | Synephrine IC50 (ng/mL) | Interferent IC50 (ng/mL) | Calculated % Cross-Reactivity | Interpretation |
| Synephrine (Analyte) | 10 | 10 | 100% | Reference |
| p-Octopamine | 10 | 500 | 2.0% | Low cross-reactivity |
| Tyramine | 10 | > 10,000 | < 0.1% | Negligible cross-reactivity |
| Epinephrine | 10 | > 10,000 | < 0.1% | Negligible cross-reactivity |
The Gold Standard: Orthogonal Method Comparison
While the above tests provide strong evidence of specificity, the most definitive proof comes from comparing the results of the primary assay (ELISA) with those from an orthogonal method that relies on a different scientific principle. The gold standard for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
LC-MS/MS offers exceptional specificity because it separates compounds based on their physicochemical properties (liquid chromatography) and then identifies them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.
Figure 2: Comparison of an antibody-based method with a physicochemical (LC-MS/MS) method.
Protocol 3: Comparative Analysis with LC-MS/MS
Objective: To correlate the concentration values obtained from the ELISA with those from a highly specific LC-MS/MS method using real-world samples.
Methodology:
-
Sample Selection: Obtain a set of at least 20-30 samples expected to contain Synephrine (e.g., plasma from a pharmacokinetic study, extracts from dietary supplements).
-
Assay Execution:
-
Analyze each sample using the validated competitive ELISA protocol.
-
Analyze an aliquot of the same sample using a validated LC-MS/MS method for Synephrine.
-
-
Data Analysis:
-
Plot the concentrations obtained from the ELISA (Y-axis) against the concentrations obtained from the LC-MS/MS (X-axis).
-
Perform a linear regression analysis on the data.
-
-
Interpretation: A strong correlation (ideally, a slope close to 1.0, an intercept close to 0, and a correlation coefficient, r², > 0.95) between the two methods provides powerful evidence that the ELISA is specifically measuring Synephrine in the presence of the sample matrix and any potential metabolites. A significant positive bias in the ELISA results would suggest cross-reactivity with other components in the samples.
Conclusion and Best Practices
Key Takeaways:
-
Anticipate Interference: A proactive investigation into structurally related compounds and metabolites is the foundation of a good specificity study.
-
Stress the Assay: Forced degradation studies are essential to prove that the assay is stability-indicating.
-
Quantify Cross-Reactivity: It is not enough to say an assay does not cross-react; you must quantify the degree of cross-reactivity with relevant molecules.
-
Confirm with an Orthogonal Method: The ultimate validation of specificity comes from a strong correlation with a fundamentally different and highly specific technology like LC-MS/MS.
By following this comprehensive approach, researchers can be confident that their assay for Synephrine is fit for purpose, ensuring that the data generated is accurate, reliable, and contributes meaningfully to the scientific record.
References
-
Title: A review of the human clinical studies involving Citrus aurantium (bitter orange) extract and its primary protoalkaloid p-synephrine. Source: International Journal of Medical Sciences URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Human metabolism of p-synephrine from bitter orange extract: a case report. Source: Journal of Medical Case Reports URL: [Link]
-
Title: Forced Degradation Studies: A Tool for Determination of Stability in Pharmaceutical Dosage Forms Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: The Importance of Orthogonal Methods in Analytical Chemistry Source: LCGC North America URL: [Link]
A Head-to-Head Comparison of Synthetic Routes to Sympathone (p-Synephrine)
Introduction: The Significance of Sympathone (p-Synephrine)
Sympathone, known more commonly in scientific literature as p-synephrine or oxedrine, is a protoalkaloid found naturally in certain plants, most notably in the bitter orange (Citrus aurantium)[1]. Structurally, it is 4-[1-Hydroxy-2-(methylamino)ethyl]phenol[1]. Its sympathomimetic properties, acting as an adrenergic agonist, have led to its investigation and use in various applications, from a vasoconstrictor in cases of circulatory failure to a component in dietary supplements aimed at weight management[1][2]. The increasing interest in p-synephrine necessitates a critical evaluation of its synthetic pathways, particularly for ensuring a reliable and scalable supply for pharmaceutical and research purposes.
This guide provides a detailed, head-to-head comparison of two distinct synthetic routes to Sympathone, offering insights into the strategic choices, chemical transformations, and practical considerations inherent to each methodology. This analysis is intended for researchers, synthetic chemists, and professionals in drug development who are engaged in the synthesis and evaluation of adrenergic compounds.
Route 1: The Direct Acylation-Reduction Pathway
A streamlined and efficient synthesis of Sympathone hydrochloride is detailed in Chinese patent CN102040529A[3]. This approach is characterized by its conciseness, beginning from the readily available starting material, phenol.
Overall Strategy
This two-step synthesis leverages a Hoesch acylation reaction to directly introduce the aminoketone side chain onto the phenol ring, followed by a catalytic hydrogenation to furnish the final alcohol[3].
Experimental Protocol
Step 1: Hoesch Acylation
Phenol is reacted with N-methylamino acetonitrile hydrochloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and hydrogen chloride. This reaction forms the corresponding ketimine intermediate, which is subsequently hydrolyzed in situ to yield 1-(4-hydroxyphenyl)-2-(methylamino)ethanone hydrochloride[3]. The causality behind this step lies in the electrophilic nature of the nitrile-Lewis acid complex, which attacks the electron-rich para-position of the phenol ring.
Step 2: Catalytic Hydrogenation
The intermediate aminoketone, 1-(4-hydroxyphenyl)-2-(methylamino)ethanone hydrochloride, is then subjected to catalytic hydrogenation. The patent specifies the use of a Palladium on carbon (Pd/C) catalyst in a solvent such as water, methanol, or a mixture thereof. The reaction is typically carried out under a pressure of 1.9 ± 0.1 MPa and at a temperature between 15-50 °C for 8-24 hours to yield Sympathone hydrochloride[3]. The choice of a noble metal catalyst like Pd/C is standard for the reduction of ketones to secondary alcohols under mild conditions.
Visualizing the Pathway
Caption: Route 1: Direct Acylation-Reduction Synthesis of Sympathone.
Route 2: The Multi-Step Phenolic Transformation Pathway
A more classical and stepwise approach to Sympathone is outlined in Chinese patent CN104876828A[4]. This route also commences with phenol but involves a series of functional group interconversions to build the final molecule.
Overall Strategy
This five-step synthesis begins by activating the phenol ring through acetylation, followed by a Fries rearrangement. The resulting p-hydroxyacetophenone is then halogenated, aminated, and finally reduced to yield Sympathone[4].
Experimental Protocol
Step 1: Esterification of Phenol
Phenol is first converted to phenyl acetate. This is a standard protection/activation step, often achieved by reacting phenol with acetic anhydride or acetyl chloride in the presence of a base.
Step 2: Friedel-Crafts Rearrangement (Fries Rearrangement)
Phenyl acetate undergoes a Fries rearrangement, typically catalyzed by a Lewis acid like AlCl₃, to selectively form p-hydroxyacetophenone. This intramolecular acylation is a key step in establishing the para-substituted acetyl group.
Step 3: α-Bromination
The p-hydroxyacetophenone is then subjected to α-bromination to yield 2-bromo-1-(4-hydroxyphenyl)ethanone. This reaction introduces a leaving group on the carbon adjacent to the carbonyl, preparing it for nucleophilic substitution.
Step 4: Amination
The bromo-ketone intermediate is reacted with methylamine to form 2-(methylamino)-1-(4-hydroxyphenyl)ethanone. This is a nucleophilic substitution reaction where the amine displaces the bromide.
Step 5: Reduction
Finally, the carbonyl group of the aminoketone is reduced to a secondary alcohol to give Sympathone. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or through catalytic hydrogenation as in Route 1[4].
Visualizing the Pathway
Sources
- 1. Synephrine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN102040529A - Method for synthesizing synephrine hydrochloride - Google Patents [patents.google.com]
- 4. CN104876828A - Method for synthesizing synephrine, its hydrochloride and tartrate - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one
Introduction: Beyond the Benchtop
As researchers dedicated to innovation, our responsibility extends beyond the successful synthesis or analysis of a compound. The lifecycle of a chemical, particularly one with biological activity like 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one, also known as p-Synephrine, concludes with its safe and compliant disposal. This compound, a phenylethanolamine derivative, is structurally and pharmacologically related to epinephrine and ephedrine, acting as a sympathomimetic agent.[1] Its potential cardiovascular effects underscore the necessity for meticulous handling not only during experimentation but, critically, during its disposal.[1][2]
This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound. It is designed to empower laboratory personnel to manage this chemical waste with a deep understanding of the underlying safety principles and regulatory requirements, ensuring the protection of both human health and the environment.
Part 1: Hazard Profile and Regulatory Classification
Understanding a chemical's hazard profile is the first principle of safe disposal. The disposal protocol is a direct consequence of the substance's inherent risks and its classification under environmental law.
Inherent Chemical Hazards
This compound is classified with several hazards under the Globally Harmonized System (GHS). These classifications dictate the minimum personal protective equipment (PPE) required and inform the risks associated with improper handling or release.
| Hazard Class | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [3][4] |
| Specific Target Organ Toxicity | H335/H336: May cause respiratory irritation / May cause drowsiness or dizziness | [4] |
Regulatory Framework: A Critical Analogy to Epinephrine
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not explicitly listed by name, its structural analog, epinephrine , is listed as a P042 acutely toxic hazardous waste .[5][6]
The EPA has clarified that this P042 listing applies to the epinephrine base when it is the sole active ingredient in a discarded commercial chemical product.[5][6] By direct structural analogy and out of an abundance of caution, it is best practice to manage waste of pure this compound as if it were a P-listed acute hazardous waste. This has significant implications for disposal procedures, container management, and waste accumulation limits.[6]
It is crucial to note that the EPA's P042 listing does not extend to epinephrine salts.[5][6] However, unless you are exclusively working with a salt form (e.g., the hydrochloride salt), the base compound must be managed as acutely hazardous.
Part 2: The Disposal Workflow: A Decision-Based Approach
Proper disposal begins with correct segregation at the point of generation. The following workflow provides a logical pathway for managing different waste streams associated with this compound.
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one
An Essential Protocol for Researchers and Drug Development Professionals
The prudent handling of any chemical compound is foundational to laboratory safety and the integrity of research. This guide provides a detailed operational plan for the safe handling of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one, a sympathomimetic amine also known as Synephrine or Oxedrine. As a compound with physiological effects, understanding and implementing the correct personal protective equipment (PPE) protocols are not merely procedural; they are critical safeguards against potential health hazards.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound is classified as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. Ingestion can be harmful[2][3]. The primary routes of occupational exposure are inhalation, skin contact, and eye contact[4]. Therefore, a multi-faceted PPE strategy is required to create a comprehensive barrier against these risks. The causality behind this stringent requirement lies in the compound's pharmacological activity; as a sympathomimetic amine, it is designed to interact with biological systems, and unintended exposure can lead to adverse physiological effects[5].
Hazard Identification Summary
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [2][6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][2][6] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | [1][2][6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1][2][6] |
The Core Ensemble: Essential PPE for Routine Handling
For all routine laboratory operations involving this compound, the following PPE is mandatory. The principle here is to establish a baseline of protection that mitigates the most common exposure risks.
Hand Protection: The First Line of Defense
-
Requirement: Compatible chemical-resistant gloves[7].
-
Causality: The compound is known to cause skin irritation[1][2][7]. Direct contact can also lead to sensitization[3]. Gloves prevent dermal absorption, which is a primary route of entry.
-
Selection and Use Protocol:
-
Material: Nitrile or neoprene gloves are generally recommended for handling sympathomimetic amines. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out.
-
Disposal: Dispose of used gloves in a designated hazardous waste container immediately after removal. Do not reuse disposable gloves.
-
Eye and Face Protection: Shielding Against Splashes and Aerosols
-
Requirement: Chemical safety goggles[7]. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
-
Causality: this compound can cause serious eye irritation[1][2]. Accidental splashes can have immediate and severe consequences for vision.
-
Selection and Use Protocol:
-
Standard: Goggles should meet EN 166 standards or their regional equivalent[8].
-
Fit: Ensure a snug fit around the eyes to prevent ingress of airborne particles or liquid splashes.
-
Maintenance: Clean and disinfect eye and face protection regularly according to the manufacturer's instructions.
-
Protective Clothing: A Barrier for the Body
-
Requirement: A laboratory coat or long-sleeved clothing is essential for all procedures[8]. For tasks with a higher risk of spillage, chemically resistant coveralls or "bunny suits" offer more comprehensive protection[9].
-
Causality: This prevents accidental skin contact with spills and contamination of personal clothing[10].
-
Selection and Use Protocol:
-
Material: Lab coats should be made of a material appropriate for the level of risk. In many cases, a standard cotton or polyester/cotton blend is sufficient for minor splashes. For significant exposure risks, chemically resistant materials are necessary.
-
Fastening: Always keep lab coats fully buttoned.
-
Removal: Remove protective clothing before leaving the laboratory to prevent the spread of contamination.
-
Respiratory Protection: When and Why it's Critical
Respiratory protection is not always necessary for handling small quantities in a well-ventilated area. However, it becomes a critical component of your PPE when dealing with the solid form of the compound, which can generate dust, or when working in situations where aerosolization is possible.
-
Requirement: When working with the powdered form or when ventilation is inadequate, a NIOSH-approved respirator is required[7]. For most applications, an N95 respirator or a half-mask respirator with particle filters (EN149:2001) will suffice[8].
-
Causality: The compound may cause respiratory irritation[1][2][3]. Inhalation of dusts can be damaging to health[3].
-
Selection and Use Protocol:
-
Fit Testing: A proper fit is crucial for the effectiveness of any respirator. All users of tight-fitting respirators must be fit-tested.
-
Seal Check: Perform a user seal check each time the respirator is donned.
-
Cartridge Replacement: For respirators with replaceable cartridges, establish a change-out schedule based on the manufacturer's recommendations and the specific conditions of use.
-
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling ensures that safety protocols are consistently applied.
Pre-Operational Checklist
-
Verify Ventilation: Ensure the work area, preferably a chemical fume hood, is functioning correctly.
-
Assemble PPE: Gather all necessary and correctly sized PPE.
-
Inspect PPE: Check all items for damage before use.
-
Review Procedure: Mentally walk through the handling procedure to anticipate potential hazards.
Donning PPE Workflow
Caption: Figure 1: Recommended PPE Donning Sequence.
Doffing PPE to Prevent Contamination
The removal of PPE is a critical step where cross-contamination can occur if not done correctly.
Caption: Figure 2: Safe PPE Doffing Sequence.
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated materials is essential to protect both personnel and the environment.
-
Solid Waste: All disposable PPE (gloves, shoe covers, disposable lab coats) and any materials used for cleaning up spills (absorbent pads, etc.) should be placed in a clearly labeled hazardous waste container[11].
-
Empty Containers: Puncture and dispose of empty containers in an authorized landfill, adhering to local, state, and federal regulations[3].
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous waste. Do not discharge into sewers or waterways[3]. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures | Source |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. | [7] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [7] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Call a physician immediately. | [7] |
All personnel handling this compound should be aware of the location of emergency showers and eyewash stations.
By adhering to these detailed protocols, researchers and drug development professionals can handle this compound with a high degree of safety, ensuring personal well-being and the integrity of their work.
References
- Safety Data Sheet Synephrine. (n.d.). Metasci.
- SAFETY DATA SHEET - 1-(4-Amino-2-hydroxyphenyl)ethan-1-one. (2023, August 23). Fisher Scientific.
- (+/-)-Synephrine Safety Information. (n.d.). Santa Cruz Biotechnology.
- 1-(2-Hydroxy-4-methylphenyl)ethan-1-one Safety Data Sheet. (2023, July 6). Apollo Scientific.
- 1-(4-Hydroxyphenyl)-2-(methylamino)ethanol(94-07-5) Chemical Properties, Uses, Production. (n.d.). ChemicalBook.
- Safety Data Sheet - (±)-Synephrine (hydrochloride). (2025, September 18). Cayman Chemical.
- This compound. (n.d.). Pharmaffiliates.
- Risk assessment of synephrine. (n.d.). RIVM.
- 1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one. (n.d.). PubChem - NIH.
- Safety Data Sheet - Synephrine hydrochloride. (2021, May 1). Angene Chemical.
- Safety Data Sheet (United States) (4E)-1-[2-(Diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione. (n.d.). AK Scientific, Inc.
- SAFETY DATA SHEET - 2-hydroxy-1-(4-(2-hydroxyethoxy)phenyl)-2-methyl-1-propanone. (2025, September 13). Sigma-Aldrich.
- Caffeine and oxedrine containing products. (2013, October 15). Therapeutic Goods Administration (TGA).
- (1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid Safety Data Sheet. (2023, April 3). CymitQuimica.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1) - Substance Details. (n.d.). US EPA.
- Controlling Occupational Exposure to Hazardous Drugs. (n.d.). OSHA.
- Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
- Risk assessment of oxedrine in foods intended to promote weight loss. (2015, October). Food Standards Australia New Zealand.
- 2023 American Heart Association Focused Update on the Management of Patients With Cardiac Arrest or Life-Threatening Toxicity Due to Poisoning. (2023, September 18). Circulation.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
- Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration (OSHA).
- Sympathomimetics. (n.d.). StatPearls - NCBI Bookshelf.
- Sympathomimetic Toxicity. (2025, February 16). StatPearls - NCBI Bookshelf.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. gerpac.eu [gerpac.eu]
- 5. Sympathomimetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one | C10H13NO2 | CID 13782798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(4-Hydroxyphenyl)-2-(methylamino)ethanol(94-07-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.es [fishersci.es]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
